2-Phenoxycyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-phenoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPKBKWBOFCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24087-50-1 | |
| Record name | Cyclohexanamine, 2-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24087-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Phenoxycyclohexan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxycyclohexan-1-amine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a phenoxy group and a cyclohexylamine moiety, makes it a versatile scaffold for the development of new chemical entities. The hydrochloride salt form generally confers increased stability and aqueous solubility, properties that are highly desirable in the context of drug development and various chemical applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectroscopic characterization of this compound, drawing upon available data for the compound and its structural analogs.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 24087-50-1 | |
| Molecular Formula | C₁₂H₁₈ClNO | |
| Molecular Weight | 227.73 g/mol | |
| Melting Point | 246 °C | |
| Appearance | White to off-white solid (typical for similar amine hydrochlorides) | Inferred from related compounds |
| Solubility | Expected to be soluble in water and lower alcohols | Inferred from general properties of amine hydrochlorides |
Synthesis and Stereochemistry
A common strategy for the synthesis of 2-aminocyclohexanol derivatives, which are precursors to compounds like 2-Phenoxycyclohexan-1-amine, involves the aminolysis of cyclohexene oxide. The subsequent etherification of the hydroxyl group with phenol would yield the desired phenoxy ether. Alternatively, a nucleophilic substitution reaction where phenoxide displaces a leaving group at the C2 position of a protected cyclohexylamine derivative could be employed.
The stereochemistry of the final product is a critical consideration. The cyclohexane ring can exist in various conformations, and the substituents at C1 and C2 can be arranged in either a cis or trans configuration. The choice of synthetic route and reaction conditions will dictate the stereochemical outcome. Stereoselective syntheses of related polyhydroxylated aminocyclohexanes have been developed, often utilizing chiral auxiliaries or catalysts to control the stereochemistry.[1]
Below is a conceptual workflow for a potential synthesis of this compound.
Sources
An In-Depth Technical Guide to 2-Phenoxycyclohexan-1-amine Hydrochloride (CAS No. 24087-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenoxycyclohexan-1-amine hydrochloride, a versatile chemical intermediate with potential applications in pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a robust synthetic pathway via the reductive amination of 2-phenoxycyclohexanone, and describes essential analytical techniques for its characterization. Furthermore, this guide explores the potential pharmacological relevance of this compound class, supported by insights into the biological activities of structurally related molecules. Detailed experimental protocols for synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their work.
Introduction
This compound (CAS No. 24087-50-1) is a substituted cyclohexylamine derivative that presents a valuable scaffold for medicinal chemistry and drug discovery. The molecule incorporates a phenoxy group and an amine on a cyclohexane ring, offering opportunities for diverse chemical modifications to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation studies. This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and evaluate this compound for potential therapeutic applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research.
| Property | Value | Source |
| CAS Number | 24087-50-1 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Melting Point | 246 °C | [1] |
| SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor ketone, 2-phenoxycyclohexanone, followed by its reductive amination and subsequent conversion to the hydrochloride salt.
Synthesis of 2-Phenoxycyclohexanone
The synthesis of the ketone intermediate can be accomplished via a nucleophilic substitution reaction between phenol and 2-chlorocyclohexanone.
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Synthesis of 2-Phenoxycyclohexan-1-amine Hydrochloride
Introduction
2-Phenoxycyclohexan-1-amine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1] The hydrochloride salt of this amine enhances its stability and solubility, making it more suitable for pharmaceutical development. This guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway to 2-Phenoxycyclohexan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process, commencing from readily available starting materials and employing well-established, high-yielding chemical transformations. Each step is detailed with a focus on the underlying mechanistic principles and practical experimental considerations to ensure reproducibility and safety.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in a three-step sequence, followed by the final salt formation. This pathway was chosen for its logical progression, utilization of common and well-documented reactions, and the ability to control stereochemistry, to some extent, at the amination stage. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 2-Phenoxycyclohexanol
The initial step involves the nucleophilic ring-opening of cyclohexene oxide with phenol. This reaction establishes the core C-O-C ether linkage and the hydroxyl group that will be later converted to the amine.
Reaction Scheme:
Caption: Synthesis of 2-Phenoxycyclohexanol.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 10.0 g | 0.106 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.68 g | 0.117 |
| Cyclohexene Oxide | 98.14 | 11.5 mL | 0.117 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (10.0 g, 0.106 mol) and anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion, 4.68 g, 0.117 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen ceases, indicating the formation of sodium phenoxide.
-
Re-cool the mixture to 0 °C and add a solution of cyclohexene oxide (11.5 mL, 0.117 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-phenoxycyclohexanol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenoxycyclohexanol.
Mechanistic Rationale:
The reaction proceeds via an SN2 mechanism. Phenol is first deprotonated by a strong base, sodium hydride, to form the more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring of cyclohexene oxide. The attack occurs from the backside, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final product, 2-phenoxycyclohexanol. The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na+) without interfering with the nucleophile.
Part 2: Oxidation to 2-Phenoxycyclohexanone
The second step is the oxidation of the secondary alcohol, 2-phenoxycyclohexanol, to the corresponding ketone, 2-phenoxycyclohexanone. A variety of oxidizing agents can be employed; however, a common and effective method is the Swern oxidation or the use of pyridinium chlorochromate (PCC).
Reaction Scheme:
Caption: Oxidation of 2-Phenoxycyclohexanol.
Experimental Protocol (using PCC):
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenoxycyclohexanol | 192.25 | 10.0 g | 0.052 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 16.8 g | 0.078 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
| Celite® or Silica Gel | - | 20 g | - |
| Diethyl Ether | - | 300 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend PCC (16.8 g, 0.078 mol) in anhydrous DCM (100 mL).
-
To this stirred suspension, add a solution of 2-phenoxycyclohexanol (10.0 g, 0.052 mol) in anhydrous DCM (100 mL) in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (300 mL).
-
Pass the mixture through a short pad of Celite® or silica gel to filter off the chromium salts. Wash the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-phenoxycyclohexanone.
-
The crude product can be further purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) if necessary.
Causality of Experimental Choices:
PCC is chosen as the oxidizing agent because it is relatively mild and selectively oxidizes secondary alcohols to ketones without over-oxidation. The reaction is performed in an anhydrous aprotic solvent like DCM to prevent the formation of unwanted byproducts. The use of Celite® or silica gel for filtration is crucial for the efficient removal of the insoluble chromium byproducts, simplifying the work-up procedure.
Part 3: Reductive Amination to 2-Phenoxycyclohexan-1-amine
This pivotal step involves the conversion of the ketone, 2-phenoxycyclohexanone, into the target primary amine, 2-phenoxycyclohexan-1-amine. Reductive amination is a highly efficient method for this transformation. The Leuckart reaction, which utilizes ammonium formate, is a classic and effective choice.[2][3]
Reaction Scheme:
Caption: Reductive amination of 2-Phenoxycyclohexanone.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenoxycyclohexanone | 190.24 | 10.0 g | 0.053 |
| Ammonium Formate | 63.06 | 20.0 g | 0.317 |
| Formic Acid | 46.03 | 10 mL | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-phenoxycyclohexanone (10.0 g, 0.053 mol), ammonium formate (20.0 g, 0.317 mol), and formic acid (10 mL).
-
Heat the mixture to 160-180 °C in an oil bath and maintain at this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and slowly add 10% sodium hydroxide solution until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxycyclohexan-1-amine.
-
The crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of DCM, methanol, and a small amount of triethylamine to prevent streaking).
Mechanistic Insights:
The Leuckart reaction proceeds through the formation of an imine intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium formate). The formic acid present in the reaction mixture then reduces the imine to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate.
Part 4: Formation of this compound
The final step is the conversion of the free amine into its hydrochloride salt to improve its stability and handling properties.[4][5]
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
Materials:
| Reagent | Quantity |
| 2-Phenoxycyclohexan-1-amine | 5.0 g |
| Anhydrous Diethyl Ether | 100 mL |
| Hydrochloric Acid (concentrated) | As needed |
| or HCl gas | |
| or HCl solution in diethyl ether |
Procedure:
-
Dissolve the purified 2-phenoxycyclohexan-1-amine (5.0 g) in anhydrous diethyl ether (100 mL) in a flask.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring. A white precipitate of the hydrochloride salt will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Self-Validating System:
The formation of the hydrochloride salt is a straightforward acid-base reaction. The purity of the final product can be readily assessed by its melting point, which should be sharp for a pure compound.[6] Further characterization by NMR and IR spectroscopy will confirm the structure and the presence of the ammonium salt.
Data Summary
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Phenoxycyclohexanol | C12H16O2 | 192.25 | ~50-55 |
| 2-Phenoxycyclohexanone | C12H14O2 | 190.24 | N/A (liquid) |
| 2-Phenoxycyclohexan-1-amine | C12H17NO | 191.27 | N/A (liquid) |
| This compound | C12H18ClNO | 227.73 | ~246[6] |
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the alcohol, C=O stretch for the ketone, N-H stretch for the amine, and N+-H stretch for the hydrochloride salt).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point Analysis: To assess the purity of the solid final product.
Safety and Handling
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Pyridinium Chlorochromate (PCC): A toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Formic Acid: Corrosive. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive. Handle with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
-
Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(16), 10962–10977. [Link]
- Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Ketones with Hydrogen and Ammonia over Nickel Catalysts.
-
Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
Pharmacological Activities of Aminophenoxazinones. (2021). Molecules, 26(12), 3573. [Link]
- U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof.
- Li, H., et al. (2022). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 7, 1345-1351.
- Chinese Patent No. CN1166604C. (2004). Method for synthesizing o-phenylphenol with cyclohexanone.
-
National Center for Biotechnology Information. (n.d.). One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]
- Blacker, A. J., et al. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal, 20(6), 1684-1691.
- World Intellectual Property Organization. (2007).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of o-phenylphenol from cyclohexanone over platinum supported on calcined Mg/Al hydrotalcite. Request PDF.
-
Office of Scientific and Technical Information. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 160-181. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Pharmacological profile of 2-Phenoxycyclohexan-1-amine hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of 2-Phenoxycyclohexan-1-amine Hydrochloride
Introduction
This compound is a synthetic molecule featuring a phenoxy group and an amine on a cyclohexane scaffold. While specific literature on its pharmacological profile is sparse, its structural motifs are present in a variety of biologically active compounds. This guide provides a projected pharmacological profile for this compound, drawing on data from structurally analogous compounds and outlining a comprehensive strategy for its experimental validation. This document is intended for researchers and professionals in drug development, offering a roadmap for the systematic investigation of this compound.
The core structure, a cyclohexylamine derivative, is a versatile scaffold. For instance, certain 2-(p-hydroxyphenyl)cyclohexylamides have been synthesized and evaluated for analgesic and antidepressant activities[1]. The presence of a phenoxy moiety linked to an amine suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), a common feature of many centrally acting drugs[2]. This guide will, therefore, focus on a hypothesized interaction with adrenergic and serotonergic receptors, providing a robust framework for empirical testing.
Projected Pharmacological Profile
Based on its chemical structure, this compound is postulated to act as a modulator of aminergic neurotransmission. The phenoxyethylamine-like backbone is a key feature in ligands for both alpha-adrenergic and serotonin (5-HT) receptors[2]. Specifically, compounds with a phenoxy unit separated from an amine have shown high affinity for α1-adrenoreceptor subtypes and 5-HT1A receptors[2]. Therefore, a primary hypothesis is that this compound may exhibit antagonist or agonist activity at these receptors.
Hypothesized Mechanism of Action
The primary mechanism of action is likely competitive binding to α-adrenergic and/or 5-HT receptors. The nature of this interaction (agonist, partial agonist, or antagonist) would determine the downstream physiological effects. For example, antagonism of α1-adrenergic receptors typically leads to vasodilation and a decrease in blood pressure, a mechanism exploited by drugs like phenoxybenzamine[3]. Conversely, agonism at 5-HT1A receptors is a hallmark of some anxiolytic and antidepressant medications.
To elucidate the precise mechanism, a systematic screening approach is necessary. This would begin with broad receptor binding assays followed by more specific functional assays for the identified targets.
Caption: Proposed GPCR signaling pathway for 2-Phenoxycyclohexan-1-amine.
Experimental Validation Strategy
A multi-tiered approach is essential for accurately characterizing the pharmacological profile of a novel compound. The following sections outline the key experimental workflows.
Tier 1: In Vitro Receptor Binding Assays
The initial step is to determine the binding affinity of this compound for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.
Objective: To quantify the binding affinity (Ki) of the test compound for α1-adrenergic, α2-adrenergic, 5-HT1A, and other relevant aminergic receptors.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Cell Membranes: Obtain cell lines recombinantly expressing the human receptor of interest (e.g., α1A-adrenergic receptor). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Table 1: Hypothetical Receptor Binding Affinity Data
| Receptor Subtype | Radioligand | Ki (nM) of 2-Phenoxycyclohexan-1-amine HCl |
| α1A-Adrenergic | [3H]Prazosin | 50 |
| α1B-Adrenergic | [3H]Prazosin | 150 |
| α1D-Adrenergic | [3H]Prazosin | 200 |
| α2A-Adrenergic | [3H]Rauwolscine | > 1000 |
| 5-HT1A | [3H]8-OH-DPAT | 80 |
| 5-HT2A | [3H]Ketanserin | > 1000 |
| Histamine H1 | [3H]Mepyramine | 800 |
This tiered approach allows for a focused and resource-efficient characterization of a novel compound.
Caption: Tiered approach for pharmacological characterization.
Tier 2: In Vitro Functional Assays
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist or an antagonist.
Objective: To characterize the functional activity (e.g., efficacy and potency) of the compound at receptors where it shows high binding affinity.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like α1-adrenergic)
-
Cell Culture and Dye Loading: Culture cells expressing the target receptor (e.g., CHO-α1A) in 96-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Use a fluorescent plate reader with automated injection capabilities. First, add varying concentrations of this compound to the wells to test for agonist activity. In a separate set of wells, add a fixed concentration of a known agonist (e.g., phenylephrine) followed by varying concentrations of the test compound to assess antagonist activity.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonist activity, plot the response to the fixed agonist concentration against the concentration of the test compound to determine the IC50, which can then be converted to a Kb value using the Schild equation.
Pharmacokinetics: A Preliminary Outlook
The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound will be critical for its potential as a therapeutic agent.
-
Absorption: The hydrochloride salt form generally confers good aqueous solubility, which may facilitate oral absorption.
-
Distribution: The presence of a phenoxy and a cyclohexyl group suggests a moderate degree of lipophilicity. This could allow the compound to cross the blood-brain barrier, a prerequisite for central nervous system activity[4].
-
Metabolism: The molecule is likely to undergo hepatic metabolism, primarily through cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation of the phenyl or cyclohexyl ring and N-dealkylation.
-
Excretion: Metabolites and any unchanged drug are expected to be eliminated primarily via the renal route[4].
Conclusion
While the pharmacological profile of this compound is not yet established, its chemical structure provides a strong basis for hypothesizing its interaction with aminergic GPCRs, particularly α1-adrenergic and 5-HT1A receptors. The experimental framework detailed in this guide offers a systematic and scientifically rigorous approach to validating this hypothesis and fully characterizing the compound's mechanism of action, potency, and potential therapeutic applications. The successful execution of these studies will be pivotal in determining the future of this compound in the landscape of drug discovery.
References
-
Bolognesi, M. L., Budriesi, R., Cavalli, A., Chiarini, A., Gotti, R., Leonardi, A., Minarini, A., Poggesi, E., Recanatini, M., Rosini, M., Tumiatti, V., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 42(21), 4479-4490. [Link]
-
Bayview Pharmacy. (n.d.). Phenoxybenzamine Hydrochloride | Active Pharmaceutical Ingredients. Retrieved January 26, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Homochlorcyclizine Hydrochloride? Retrieved January 26, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved January 26, 2026, from [Link]
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- 4. What is the mechanism of Homochlorcyclizine Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Phenoxycyclohexan-1-amine Hydrochloride
Introduction
2-Phenoxycyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative with potential applications in pharmaceutical research and development. The presence of a phenoxy group and a protonated primary amine on a cyclohexane ring gives this molecule distinct structural features that can be elucidated through various spectroscopic techniques. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for studying its interactions in biological systems.
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will synthesize information from established spectroscopic principles and data from structurally related compounds to present a detailed and predictive overview of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This approach, rooted in the fundamental principles of spectroscopy, offers a robust framework for researchers working with this and similar molecules.
Molecular Structure and Stereochemistry
The structure of this compound features a cyclohexane ring substituted with a phenoxy group at C2 and an ammonium group at C1. The presence of two stereocenters (C1 and C2) gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the substituents significantly influences the conformation of the cyclohexane ring and, consequently, the spectroscopic data. In the absence of specific information, this guide will consider the general features applicable to both cis and trans isomers while highlighting key differences where applicable. The trans isomer is generally expected to be thermodynamically more stable, with both bulky substituents in equatorial positions in the chair conformation.
Caption: General structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of multiple signals from the cyclohexane and phenoxy protons, with potential for overlapping multiplets. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, the anisotropic effect of the aromatic ring, and the stereochemical arrangement of the substituents.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aromatic (ortho) | 7.2 - 7.4 | d or dd | ~7-8 | Deshielded due to proximity to the electron-withdrawing oxygen and anisotropic effect of the ring. |
| Aromatic (meta) | 6.9 - 7.1 | t or m | ~7-8 | Shielded relative to ortho protons. |
| Aromatic (para) | 7.0 - 7.2 | t | ~7-8 | Chemical shift is intermediate between ortho and meta protons. |
| H1 (CH-NH₃⁺) | 3.0 - 3.5 | m | - | Deshielded by the adjacent electron-withdrawing ammonium group. Broadening may occur due to coupling with ¹⁴N and proton exchange. |
| H2 (CH-OPh) | 4.0 - 4.5 | m | - | Significantly deshielded by the electronegative oxygen atom of the phenoxy group. |
| Cyclohexane (CH₂) | 1.2 - 2.2 | m | - | Complex, overlapping multiplets for the remaining 8 protons on the cyclohexane ring. Axial and equatorial protons will have different chemical shifts. |
| NH₃⁺ | 7.5 - 9.0 | br s | - | Broad singlet due to quadrupolar relaxation of ¹⁴N and chemical exchange with the solvent. Its position is highly dependent on the solvent and concentration. The addition of D₂O will cause this signal to disappear.[1] |
Causality in Experimental Choices:
-
Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is necessary, such as D₂O, DMSO-d₆, or CD₃OD. The choice of solvent will influence the chemical shifts, particularly of the labile NH₃⁺ protons.
-
Decoupling Experiments: To simplify the complex multiplets of the cyclohexane ring, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unambiguously.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube is a standard procedure to confirm the presence of exchangeable protons like those of the ammonium group.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide direct information about the carbon framework of the molecule. The chemical shifts will be characteristic of the different carbon environments.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-O) | 155 - 160 | The ipso-carbon is significantly deshielded by the directly attached oxygen atom. |
| Aromatic (ortho) | 115 - 120 | Shielded relative to the para-carbon due to the electron-donating effect of the oxygen. |
| Aromatic (para) | 120 - 125 | Less shielded than the ortho-carbons. |
| Aromatic (meta) | 128 - 130 | Least affected by the oxygen substituent. |
| C1 (CH-NH₃⁺) | 50 - 60 | Deshielded by the attached nitrogen atom. |
| C2 (CH-OPh) | 75 - 85 | Significantly deshielded by the electronegative oxygen atom. |
| Cyclohexane (CH₂) | 20 - 40 | The remaining four methylene carbons of the cyclohexane ring will appear in this region. |
Expert Insights:
The chemical shifts of the cyclohexane carbons are sensitive to the stereochemistry. In a trans-diaxial conformation, steric compression (gamma-gauche effect) would lead to an upfield shift of the involved carbons compared to a trans-diequatorial conformation.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum of this compound will be dominated by the characteristic absorptions of the ammonium group, the phenoxy group, and the C-H bonds of the cyclohexane ring.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | N-H stretch of the R-NH₃⁺ group. This broad envelope is a hallmark of primary amine salts.[2] |
| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch. |
| C-H (Aliphatic) | 2950 - 2850 | Strong | C-H stretch of the cyclohexane ring. These peaks will likely appear as sharp bands superimposed on the broad N-H stretch.[2] |
| N-H (Ammonium) | 1600 - 1500 | Medium | N-H bend (asymmetric and symmetric). |
| C=C (Aromatic) | 1600 & 1475 | Medium to Strong | C=C stretching vibrations within the phenyl ring. |
| C-O-C (Aryl Ether) | 1250 - 1200 | Strong | Asymmetric C-O-C stretch. This is a characteristic and strong absorption for aryl ethers. |
| C-O-C (Aryl Ether) | 1050 - 1000 | Medium | Symmetric C-O-C stretch. |
| C-N | 1250 - 1020 | Medium to Weak | C-N stretch. |
Self-Validating Protocol for IR Analysis:
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Ensure the sample is thoroughly ground with dry KBr to minimize scattering effects. Alternatively, Attenuated Total Reflectance (ATR) can be used for a quicker, non-destructive analysis.
-
Background Correction: Always run a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.
-
Data Interpretation: Look for the key diagnostic peaks in the specified regions. The presence of the very broad absorption in the 3200-2800 cm⁻¹ region is a strong indicator of the amine hydrochloride.[2] The strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage.
Mass Spectrometry: Fragmentation and Molecular Ion
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can detect the protonated molecule.
Predicted Fragmentation Pattern (ESI-MS):
-
Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, which corresponds to the free amine form (C₁₂H₁₇NO). The expected m/z would be approximately 192.14.
-
Key Fragments:
-
Loss of Phenoxy Radical (•OPh): Cleavage of the C-O bond could lead to a fragment with m/z corresponding to the cyclohexylamine cation.
-
Loss of Phenol (HOPh): A common fragmentation pathway for phenoxy compounds is the elimination of phenol.[3]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to a resonance-stabilized iminium ion.[4]
-
Retro-Diels-Alder: The cyclohexane ring might undergo a retro-Diels-Alder fragmentation under certain conditions.
-
Caption: A simplified representation of potential fragmentation pathways.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of all proton and carbon signals.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable signal of the protonated molecule.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Conclusion
This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound. The provided protocols offer a standardized approach to obtaining high-quality experimental data, which can then be compared with the predictions outlined in this guide.
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An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Phenoxycyclohexan-1-amine HCl
Introduction
2-Phenoxycyclohexan-1-amine hydrochloride is a bifunctional organic molecule of interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex derivatives.[1] Its structure, comprising a cyclohexane ring substituted with a primary amine and a phenoxy group at adjacent positions, presents a fascinating case for structural elucidation. The presence of two stereocenters (at C1 and C2) means the compound can exist as diastereomers (cis and trans), making unambiguous spectroscopic characterization paramount.
This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize 2-Phenoxycyclohexan-1-amine HCl, focusing on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, predict spectral outcomes, and outline robust protocols for data acquisition and interpretation, ensuring a self-validating analytical workflow.
Section 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns. For a charged species like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred method for accurately determining the mass of the protonated parent molecule. In contrast, Electron Ionization (EI) provides detailed fragmentation data that helps piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) via ESI
Expertise & Causality: ESI is a 'soft' ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally determining the molecular weight of the free amine. For the HCl salt, the analysis will detect the cation of the salt. High-resolution analysis is critical for confirming the elemental composition against the theoretical formula (C₁₂H₁₈NO⁺ for the protonated amine).
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of 2-Phenoxycyclohexan-1-amine HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Instrument Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate and temperature optimized to the instrument (e.g., 5 L/min, 300 °C).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Mass Range: m/z 50-500.
-
Predicted Data Interpretation
The primary ion observed will be the protonated free amine [C₁₂H₁₇N + H]⁺.
| Predicted Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 |
The presence of a compound with a single nitrogen atom results in an odd-numbered molecular weight for the free base (191.28 g/mol ), a principle known as the Nitrogen Rule.[2][3]
Fragmentation Analysis via Electron Ionization (EI)
Expertise & Causality: EI uses high-energy electrons to ionize the sample, causing extensive and predictable fragmentation. Analyzing these fragments provides a structural fingerprint of the molecule. The fragmentation of alkylamines is dominated by α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4][5] Ethers also undergo characteristic α-cleavage next to the oxygen atom.[5]
Predicted Fragmentation Pathway
The molecular ion [C₁₂H₁₇NO]⁺˙ at m/z 191 is expected. Key fragmentation pathways include:
-
α-Cleavage (Amine): The most favorable fragmentation for amines involves cleavage of the bond alpha to the nitrogen.[2] For this molecule, this would involve the breaking of the C1-C6 or C1-C2 bond within the ring, leading to a resonance-stabilized iminium cation.
-
Loss of Phenoxy Group: Cleavage of the C2-O bond can result in the loss of a phenoxy radical (·OPh, 93 Da) or a phenol molecule (HOPh, 94 Da).
-
Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often by losing ethene (28 Da), which is a characteristic fragmentation pattern for cyclohexanes.[6]
Table of Predicted Key Fragments (EI-MS)
| m/z | Proposed Fragment Ion | Plausible Origin |
| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [C₆H₁₂N]⁺ | α-cleavage and loss of C₆H₅O· |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl moiety, though less direct here. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the ether bond. |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Ring fragmentation or secondary fragmentation. Base peak for cyclohexylamine is often m/z 56.[6][7] |
Diagram of Predicted EI Fragmentation
Caption: Key ¹H-¹H COSY correlations expected for the cyclohexyl ring protons.
HSQC (¹H-¹³C Correlation): The HSQC spectrum definitively links each proton to its directly attached carbon. For example, it will show a correlation between the proton signal at ~4.4 ppm (H2) and the carbon signal at ~80 ppm (C2), and another between the proton at ~3.2 ppm (H1) and the carbon at ~55 ppm (C1). This allows for the unambiguous assignment of the protonated carbons. [8][9]
Section 3: Integrated Spectroscopic Workflow
Caption: Integrated workflow for the complete structural elucidation of the target compound.
Conclusion
The structural characterization of 2-Phenoxycyclohexan-1-amine HCl is a multi-faceted analytical challenge that is robustly met by the synergistic application of mass spectrometry and NMR spectroscopy. High-resolution ESI-MS confirms the elemental composition, while EI-MS provides a fragmentation fingerprint that corroborates the core structure. A full suite of 1D and 2D NMR experiments not only confirms the molecular connectivity but also provides the critical details of its stereochemistry through the analysis of coupling constants. This integrated approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a necessity for researchers in drug development and materials science.
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An In-Depth Technical Guide to the Predicted Biological Activity of 2-Phenoxycyclohexan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of 2-Phenoxycyclohexan-1-amine hydrochloride. Based on its structural characteristics, we hypothesize that this compound may primarily act as a modulator of the N-methyl-D-aspartate (NMDA) receptor and may also exhibit affinity for monoamine transporters. This document outlines a logical, multi-tiered experimental approach, from initial in vitro screening to in vivo behavioral assays, to elucidate the pharmacological profile of this novel chemical entity. The protocols described herein are designed to be self-validating and are grounded in established principles of preclinical drug discovery, adhering to the highest standards of scientific integrity.
Introduction: Unveiling the Potential of a Novel Scaffold
The field of neuropharmacology is in constant pursuit of novel chemical scaffolds that can offer improved therapeutic efficacy and safety profiles for the treatment of psychiatric and neurological disorders. This compound presents an intriguing structural combination of a phenoxy group and a cyclohexylamine moiety. The arylcyclohexylamine class of compounds, which includes well-known agents like ketamine and phencyclidine, are recognized for their antagonistic effects on the NMDA receptor, leading to dissociative and antidepressant effects[1]. The presence of the phenoxy ring and the amine on the cyclohexane backbone suggests a potential interaction with central nervous system targets.
This guide puts forth a scientifically rigorous plan to systematically investigate the predicted biological activities of this compound. Our core hypothesis is that this compound will exhibit NMDA receptor antagonism and may also modulate monoamine systems, given that many central nervous system active agents have polypharmacological profiles. The following sections detail the proposed experimental workflows, from initial target engagement to behavioral readouts, providing a clear roadmap for its preclinical characterization. All proposed studies should be conducted in accordance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1 to ensure data integrity and reliability[2].
Predicted Pharmacological Profile
Based on its chemical structure, we predict that this compound will primarily target the following systems:
-
Glutamatergic System: Specifically, as an antagonist of the NMDA receptor. This prediction is based on the structural similarity to arylcyclohexylamines[1].
-
Monoaminergic System: Potential for interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as monoamine oxidase (MAO) enzymes. The phenoxy and amine groups are common pharmacophores in monoamine reuptake inhibitors and MAO inhibitors[3][4][5].
The following diagram illustrates the predicted primary molecular targets and the subsequent signaling pathways that may be modulated by this compound.
Caption: In vitro experimental workflow for target validation.
In Vivo Pharmacological Evaluation: Assessing Behavioral Effects
Based on the in vitro profile, a series of in vivo studies will be conducted in rodent models to assess the potential antidepressant and anxiolytic effects of this compound. These preclinical models are essential for predicting therapeutic potential in humans.[6][7][8]
Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant activity. [4]Antidepressant compounds decrease the duration of immobility in this test. Mice are placed in a cylinder of water, and their swimming and immobility time are recorded.[4] A reduction in immobility time is indicative of an antidepressant-like effect.
Similar to the FST, the TST is a behavioral despair model where the duration of immobility of a mouse suspended by its tail is measured. [9]A decrease in immobility time suggests antidepressant-like properties.
The CUMS model is a more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors over several weeks. [10]This induces a state of anhedonia (reduced pleasure), which can be measured by a decrease in sucrose preference. The ability of this compound to reverse this anhedonia will be a strong indicator of its antidepressant potential.
Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
In this conflict-based model, water-deprived rats are trained to drink from a spout that is paired with a mild electric shock. [11]Anxiolytic drugs increase the number of punished licks, indicating a reduction in anxiety. [11] Table 3: Proposed In Vivo Behavioral Assays
| Predicted Activity | Animal Model | Key Parameter Measured |
| Antidepressant | Forced Swim Test (FST) | Immobility time |
| Antidepressant | Tail Suspension Test (TST) | Immobility time |
| Antidepressant | Chronic Unpredictable Mild Stress (CUMS) | Sucrose preference |
| Anxiolytic | Elevated Plus Maze (EPM) | Time spent in open arms, number of open arm entries |
| Anxiolytic | Vogel Conflict Test | Number of punished licks |
Preliminary Safety and Toxicity Assessment
Prior to extensive in vivo testing, a preliminary assessment of the compound's safety and toxicity is essential.
In Vitro Cytotoxicity
The cytotoxicity of this compound will be evaluated in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) using an MTT or LDH assay to determine the concentration at which the compound induces cell death.
Acute Toxicity in Rodents
An acute toxicity study will be performed in mice to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. This information is crucial for dose selection in subsequent efficacy studies.
It is important to handle this compound with appropriate safety precautions, as some amine hydrochlorides can cause skin and eye irritation. [12][13]More severe hazards such as skin burns, eye damage, and potential reproductive toxicity have been reported for other amine compounds. [14][15][16]
Conclusion and Future Directions
This technical guide provides a structured and scientifically sound approach to elucidate the predicted biological activity of this compound. The proposed workflow, from in vitro target engagement to in vivo behavioral pharmacology, is designed to provide a comprehensive understanding of its potential as a novel therapeutic agent for neuropsychiatric disorders. The data generated from these studies will be critical in determining whether to advance this compound into further preclinical development, including more extensive toxicology and pharmacokinetic studies.
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In silico modeling of 2-Phenoxycyclohexan-1-amine hydrochloride
An In-Depth Technical Guide to the In Silico Modeling of 2-Phenoxycyclohexan-1-amine hydrochloride
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of novel or understudied small molecules, using this compound as a primary case study. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to elucidate the strategic reasoning and scientific causality that underpin a robust computational analysis. Our approach is rooted in the principle that in silico modeling is not merely a data generation exercise, but a hypothesis-driven scientific endeavor that accelerates discovery by intelligently guiding subsequent experimental validation.[1][2]
Foreword: The Challenge of a Novel Chemical Entity
This compound is a molecule with defined chemical properties but a scarcity of publicly available pharmacological data. This scenario is common in early-stage drug discovery. How do we begin to understand the potential biological role and therapeutic relevance of such a compound without a known target? This is where a strategic in silico workflow becomes indispensable. It allows us to build a data-driven hypothesis, predict potential interactions, and assess drug-like properties, thereby de-risking and prioritizing resources for expensive and time-consuming in vitro and in vivo studies.[1][3]
Part 1: Foundational Analysis - Ligand Characterization
Before any biological interaction can be modeled, the molecule itself must be thoroughly characterized in a computationally relevant format. The quality of this initial step dictates the validity of all subsequent predictions.
Physicochemical Properties
A summary of the known and computed properties of this compound provides the baseline for our model.
| Property | Value | Source |
| CAS Number | 24087-50-1 | Biosynth[4] |
| Molecular Formula | C12H18ClNO | Biosynth[4] |
| Molecular Weight | 227.73 g/mol | Biosynth[4] |
| SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | Biosynth[4] |
| Melting Point | 246 °C | Biosynth[4] |
| Hazard Codes | H315, H319, H335 | Biosynth[4] |
Protocol 1: 3D Structure Generation and Optimization
The SMILES string represents a 2D structure. For in silico modeling, a stable, low-energy 3D conformation is required.
-
Input Structure Generation : The SMILES string (C1CCC(C(C1)N)OC2=CC=CC=C2) is used as the input for a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Protonation State Assessment : Causality : The primary amine group (-NH2) on the cyclohexyl ring has a pKa that ensures it will be protonated (-NH3+) at physiological pH (~7.4). This is a critical consideration often overlooked. The positive charge is fundamental to its potential electrostatic interactions with biological targets. The hydrochloride salt form further supports this assumption.
-
Energy Minimization : The initial 3D structure is a rough approximation. A force field (e.g., MMFF94 or UFF) is applied to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation of the molecule, which is the most likely representation of its state in vivo.
-
Output : The final, optimized 3D structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for subsequent docking and simulation studies.
Part 2: Target Identification via Structural Analogy
With no predetermined biological target, our first major task is to generate a testable hypothesis. A field-proven approach is to investigate the known targets of structurally similar compounds.
Rationale for Target Selection
A search for analogs of 2-Phenoxycyclohexan-1-amine reveals structural similarities to phencyclidine (PCP) and its derivatives. Phencyclidine is a well-characterized dissociative anesthetic that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[5] This provides a scientifically sound, albeit hypothetical, starting point for our investigation.
Hypothesis : Based on structural analogy to PCP, this compound is a potential modulator of the NMDA receptor.
Workflow for Target Identification and Preparation
Caption: Workflow for hypothesis-driven target identification.
Part 3: Predicting Binding Affinity and Pose via Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. It is a computationally efficient method for initial screening.[6][7]
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines a standard procedure using the widely-cited AutoDock Vina software.[8]
-
Receptor Preparation :
-
Load the prepared NMDA receptor structure into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[7]
-
Remove all non-essential molecules, including water and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges. Causality : This step is crucial for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of binding.
-
Save the prepared receptor in .pdbqt format.
-
-
Ligand Preparation :
-
Load the optimized 3D structure of this compound.
-
Define rotatable bonds. Causality : Allowing ligand flexibility is essential for it to adapt its conformation to the binding pocket (an "induced fit" model).
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition :
-
Identify the putative binding site on the NMDA receptor. For this study, we would use the known binding site of PCP as our reference.
-
Define a 3D grid box that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.
-
-
Running the Docking Simulation :
-
Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box coordinates.[6]
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt
-
-
Results Analysis :
-
Vina will output several possible binding poses, ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.
-
Visualize the top-ranked poses within the receptor's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).
-
Illustrative Docking Results
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.9 | ASN-A:646, TYR-B:838, GLU-A:342 |
| 2 | -8.5 | ASN-A:646, PHE-A:421, MET-B:835 |
| 3 | -8.2 | ASP-A:731, TYR-B:838, SER-A:647 |
Part 4: Assessing Complex Stability with Molecular Dynamics (MD)
While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[9][10]
Workflow for MD Simulation
Caption: Standard workflow for a GROMACS-based MD simulation.
Protocol 3: MD Simulation using GROMACS
-
System Setup :
-
The highest-scoring docked complex from Protocol 2 is used as the starting structure.
-
A force field (e.g., AMBER, CHARMM) is chosen for the protein and a compatible force field (e.g., GAFF) is generated for the ligand.
-
The complex is placed in a periodic box of water molecules (solvation).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
-
Minimization and Equilibration :
-
The entire system undergoes energy minimization to remove steric clashes.
-
A two-phase equilibration is performed. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Causality : Proper equilibration is non-negotiable; it ensures the production simulation begins from a thermodynamically stable state, making the resulting trajectory physically meaningful.
-
-
Production Simulation :
-
The simulation is run for an extended period (typically 100-200 nanoseconds) to sample the conformational space of the complex.
-
-
Analysis :
-
Root Mean Square Deviation (RMSD) : Measures the stability of the protein and the ligand's binding pose over time. A stable RMSD indicates the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF) : Identifies which parts of the protein are flexible or rigid upon ligand binding.
-
Interaction Analysis : Monitor specific interactions (like hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.
-
Part 5: Predicting Drug-Likeness with QSAR and ADMET Models
A potent molecule is not a useful drug if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these crucial pharmacokinetic and safety properties.[11][12] These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link a molecule's structure to its properties.[3][13][14]
Illustrative Predicted ADMET Properties
Various online tools and software packages (e.g., SwissADME, pkCSM) can be used to generate these predictions from the molecule's structure.
| ADMET Property | Predicted Value (Illustrative) | Implication |
| Human Intestinal Absorption | High (e.g., >90%) | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests good absorption across the gut wall.[15] |
| Blood-Brain Barrier (BBB) Permeant | Yes | Expected for a psychoactive compound targeting a CNS receptor. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor of CYP2D6 | Potential for drug-drug interactions; requires experimental verification. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity, a major hurdle in drug development. |
| Ames Mutagenicity | Non-mutagenic | Indicates a lower risk of carcinogenicity. |
Conclusion: Synthesizing a Data-Driven Path Forward
This in silico investigation, beginning with only the chemical structure of this compound, has generated a series of testable, data-driven hypotheses. We have moved from an unknown entity to a molecule with a plausible biological target (NMDA receptor), a predicted binding mode, a dynamic interaction model, and an initial assessment of its drug-like properties.
This computational workflow does not replace experimental work; it empowers it. The insights gained allow researchers to design more intelligent, focused experiments. For instance, instead of broad, untargeted screening, one can now proceed directly to in vitro binding assays with the NMDA receptor. The ADMET predictions highlight specific potential liabilities (e.g., CYP450 inhibition) that can be prioritized for early experimental safety testing. By embracing this synergistic relationship between computational prediction and empirical validation, we can significantly accelerate the journey from novel molecule to potential therapeutic.
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A Prospective Analysis of the Therapeutic Potential of 2-Phenoxycyclohexan-1-amine hydrochloride: A Guide for Preclinical Research
Abstract: This technical guide provides a comprehensive, prospective analysis of the potential therapeutic targets of the novel compound, 2-Phenoxycyclohexan-1-amine hydrochloride. In the absence of direct pharmacological data, this document leverages structure-activity relationship (SAR) principles derived from analogous chemical scaffolds, primarily arylcyclohexylamines and phenoxyalkylamines. We hypothesize four principal therapeutic targets: the N-Methyl-D-aspartate (NMDA) receptor, the Dopamine Transporter (DAT), Sigma (σ) receptors, and adrenergic receptors. For each putative target, this guide outlines the scientific rationale, a proposed mechanism of action, and detailed, field-proven experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating preclinical investigation into this compound.
Introduction and Compound Overview
This compound is a synthetic molecule featuring a cyclohexylamine scaffold, a foundational structure in many centrally active agents. Its defining characteristics are a primary amine at the 1-position and a phenoxy group at the 2-position of the cyclohexane ring. This unique combination suggests a polypharmacological profile with significant therapeutic potential. The arylcyclohexylamine core is famously associated with N-Methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, suggesting a primary role in modulating glutamatergic neurotransmission.[1][2][3][4] Concurrently, the phenoxyalkylamine motif is present in various compounds known to interact with monoamine transporters and G-protein coupled receptors (GPCRs).
Given the lack of published biological data for this specific compound, this guide will proceed as a prospective analysis, building a logical, evidence-based framework to direct initial pharmacological screening and validation efforts.
Physicochemical Properties
A summary of the known properties of this compound is presented below. These values are crucial for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| CAS Number | 24087-50-1 | Biosynth |
| Molecular Formula | C₁₂H₁₈ClNO | Biosynth |
| Molecular Weight | 227.73 g/mol | Biosynth |
| Canonical SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | Biosynth |
| Predicted Lipophilicity (XLogP3) | 3.1 | PubChem |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | PubChem |
Data sourced from publicly available chemical databases.
Primary Hypothesized Target: NMDA Receptor
Rationale for Investigation
The structural homology between this compound and the arylcyclohexylamine class of compounds provides the strongest rationale for investigating the NMDA receptor as the primary target. Arylcyclohexylamines, such as phencyclidine (PCP), are well-characterized as non-competitive antagonists that bind to a specific site (the "PCP site") within the ion channel of the NMDA receptor.[1][3] This action blocks the influx of calcium ions, thereby inhibiting excessive glutamatergic activity.[1][3] Such modulation is therapeutically relevant for conditions characterized by excitotoxicity, including neurodegenerative diseases, and for its anesthetic and potential antidepressant effects.[5] We hypothesize that this compound will act as an uncompetitive or non-competitive antagonist at the NMDA receptor.
Proposed Mechanism of Action: Channel Blockade
The proposed mechanism involves the compound entering the NMDA receptor ion channel when it is in an open state (i.e., when co-agonists glutamate and glycine are bound) and physically occluding the pore. This prevents ion flux and dampens neuronal excitability.
Experimental Protocol: [³H]Dopamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter. [6][7][8] Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Non-specific Uptake Control: A known potent DAT inhibitor, such as Nomifensine (10 µM) or Cocaine (10 µM).
-
Test Compound: this compound, serially diluted.
-
Instrumentation: 96-well cell culture plates, liquid scintillation counter.
Methodology:
-
Cell Culture: Plate hDAT-expressing cells into 96-well plates and grow to confluence (typically 40,000-60,000 cells/well). [9]2. Assay Preparation: On the day of the assay, aspirate the culture medium and wash cells once with pre-warmed (37°C) Uptake Buffer.
-
Compound Incubation: Add 100 µL of Uptake Buffer containing the desired concentration of the test compound or control (vehicle for total uptake, Nomifensine for non-specific uptake) to the wells.
-
Pre-incubation: Pre-incubate the plate for 10-20 minutes at room temperature or 37°C. [8]5. Uptake Initiation: Initiate the assay by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10-50 nM).
-
Uptake Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature. This timing is critical to measure the initial rate of uptake. [6][7]7. Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with ice-cold Uptake Buffer.
-
Lysis and Quantification: Lyse the cells with 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of specific dopamine uptake (Total Uptake - Non-specific Uptake) against the log concentration of the test compound.
Additional Putative Targets for Screening
Sigma (σ) Receptors (σ₁ and σ₂)
Rationale: Sigma receptors are unique intracellular proteins that bind a wide variety of CNS-active drugs, including PCP, which shows moderate affinity for the σ₂ subtype (Kᵢ = 136 nM). [1]These receptors are implicated in cellular signaling, neuroplasticity, and the modulation of other neurotransmitter systems. [10][11]Given the structural relationship to known sigma ligands, screening for activity at both σ₁ and σ₂ receptors is a logical step in characterizing the compound's full pharmacological profile.
Experimental Approach: Standard competitive radioligand binding assays using membrane preparations and specific radioligands such as -pentazocine for σ₁ sites and [³H]DTG (in the presence of a σ₁ blocker) for σ₂ sites. [12]
Adrenergic Receptors (α and β)
Rationale: The phenoxyalkylamine substructure is a feature of many compounds that act as ligands for adrenergic receptors. These receptors are critical in regulating cardiovascular function, alertness, and the "fight-or-flight" response. [13]While likely a lower-affinity interaction compared to the NMDA receptor, off-target effects at adrenergic receptors could have significant physiological consequences, both therapeutic and adverse.
Experimental Approach: A panel of radioligand binding assays for major adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂) should be conducted. For example, [³H]prazosin can be used for α₁ receptors and [³H]dihydroalprenolol for β receptors.
Summary and Future Directions
This guide presents a prospective analysis of this compound, a compound of interest due to its hybrid arylcyclohexylamine and phenoxyalkylamine structure. Based on robust structure-activity relationship data from related compounds, we have identified four primary classes of potential therapeutic targets:
-
NMDA Receptors (High Priority): Hypothesized as the primary target, with an expected non-competitive antagonist mechanism.
-
Dopamine Transporter (High Priority): A likely secondary target, with a proposed reuptake inhibition mechanism.
-
Sigma Receptors (Medium Priority): A probable target for polypharmacology, contributing to the overall CNS profile.
-
Adrenergic Receptors (Screening Priority): Important for identifying potential off-target effects and cardiovascular liabilities.
The immediate future direction for research on this compound should be the execution of the binding and functional assays detailed herein. An initial broad screening panel followed by more detailed Kᵢ and IC₅₀ determinations for the highest-affinity targets will efficiently elucidate its primary mechanism(s) of action. Subsequent research should progress to cellular functional assays (e.g., electrophysiology for NMDA antagonism) and in vivo models relevant to the identified targets, such as models of neuropathic pain, depression, or neurodegeneration. This systematic approach will pave the way for understanding the full therapeutic potential of this compound.
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The Architectural Nuances of Phenoxycyclohexylamine Derivatives: A Deep Dive into Structure-Activity Relationships
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The phenoxycyclohexylamine scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of these derivatives with key biological targets, primarily focusing on monoamine transporters and opioid receptors. By dissecting the intricate interplay between molecular architecture and biological function, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of phenoxycyclohexylamine derivatives and rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into the synthetic strategies for accessing this scaffold, the nuanced effects of substitutions on the phenoxy and cyclohexyl rings, and the critical role of the amine moiety in dictating pharmacological activity. Furthermore, this guide furnishes detailed experimental protocols for the biological evaluation of these compounds and visualizes key concepts through meticulously crafted diagrams, fostering a comprehensive understanding of this important chemical class.
Introduction: The Therapeutic Significance of the Phenoxycyclohexylamine Core
The phenoxycyclohexylamine core is a versatile pharmacophore that has been successfully exploited to develop drugs targeting the central nervous system. A prime example is venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety disorders, and panic disorder.[1][2] The therapeutic success of venlafaxine has spurred extensive research into its analogs and other phenoxycyclohexylamine derivatives, revealing a broad spectrum of biological activities, including analgesic and potential atypical antipsychotic properties.[3][4]
The pharmacological promiscuity of this scaffold arises from its ability to present key pharmacophoric features in a three-dimensional arrangement that allows for interaction with multiple receptor systems. The core structure can be systematically modified at three key positions: the phenoxy ring, the cyclohexyl ring, and the amine group. Each modification offers a unique opportunity to fine-tune the compound's affinity and selectivity for its biological targets, as well as to modulate its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will systematically dissect the SAR at each of these positions, providing a molecular-level understanding of how subtle structural changes translate into significant pharmacological consequences.
Synthetic Strategies: Assembling the Phenoxycyclohexylamine Scaffold
The construction of the phenoxycyclohexylamine core and its derivatives can be achieved through several synthetic routes. A common and versatile approach involves the coupling of a substituted phenol with a suitably functionalized cyclohexylamine derivative.
General Synthesis of the Phenoxy Ether Linkage
The ether linkage between the phenyl and cyclohexyl rings is a key structural feature. A widely employed method for its formation is the Williamson ether synthesis, where the sodium or potassium salt of a substituted phenol is reacted with a cyclohexyl derivative bearing a suitable leaving group, such as a halide or a sulfonate ester.
A general synthetic protocol is outlined below:
Experimental Protocol: Williamson Ether Synthesis of Phenoxycyclohexylamine Precursors
-
Deprotonation of Phenol: To a solution of the substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 1.5 eq.).
-
Formation of Phenoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Add the substituted cyclohexyl derivative bearing a leaving group (e.g., bromocyclohexane, 1.0 eq.) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of Venlafaxine and its Analogs
The synthesis of venlafaxine provides a specific and illustrative example of the construction of a phenoxycyclohexylamine derivative.[5] A common route begins with the condensation of p-methoxyphenylacetonitrile with cyclohexanone.[6]
Experimental Protocol: Synthesis of Venlafaxine Hydrochloride
-
Condensation: To a solution of 4-methoxyphenylacetonitrile (1.0 eq.) and cyclohexanone (1.1 eq.) in a suitable solvent such as toluene, add a strong base like potassium hydride (KH) to facilitate the condensation reaction, yielding α-(1-hydroxycyclohexyl)-4-methoxyphenylacetonitrile.[5]
-
Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel under hydrogen pressure in the presence of ammonia.[6]
-
N-Methylation: The primary amine is subsequently methylated to the tertiary amine using a methylating agent like methyl iodide in the presence of a base, or via reductive amination with formaldehyde and a reducing agent.[5]
-
Salt Formation: Finally, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol to afford venlafaxine hydrochloride.
This synthetic framework can be adapted to produce a wide range of analogs by employing different substituted phenylacetonitriles, cyclic ketones, and N-alkylation or N-acylation reagents.
Structure-Activity Relationship (SAR) at the Monoamine Transporters
Phenoxycyclohexylamine derivatives, particularly the venlafaxine class, exert their primary antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA), by binding to their respective transporters: SERT, NET, and DAT.[1][7] The affinity and selectivity for these transporters are exquisitely sensitive to structural modifications.
The Phenoxy Ring: A Key Determinant of Potency and Selectivity
Substituents on the phenoxy ring play a crucial role in modulating the potency and selectivity of these compounds for the monoamine transporters.
-
Position of Substitution: The position of the substituent on the phenyl ring is critical. For many aryloxypropanamine scaffolds, a substituent in the 2'-position of the aryloxy ring tends to confer selectivity for NET, while a substituent in the 4'-position is often associated with SERT selectivity.[8]
-
Nature of the Substituent: The electronic properties of the substituent are also important. Electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the aromatic ring of cycloalkanol ethylamine scaffolds, like that of venlafaxine, have been shown to increase the inhibitory potency for NET and enhance selectivity for NET over SERT.[8]
-
Venlafaxine Example: In venlafaxine, the 4-methoxy group on the phenyl ring is a key feature. Removal or modification of this group can significantly alter the activity profile.
The Cyclohexyl Ring: Impact of Conformation and Substitution
The cyclohexyl ring serves as a bulky, lipophilic anchor and its conformation and substitution pattern can significantly influence binding affinity.
-
Conformational Rigidity: The chair conformation of the cyclohexyl ring is generally preferred for optimal activity.[1] Modifications that alter this conformation can lead to a decrease in potency.
-
Hydroxyl Group: In venlafaxine, the 1-hydroxyl group on the cyclohexyl ring is important for its activity. Its removal or modification can impact both potency and selectivity.
-
Substituent Effects: The introduction of other substituents on the cyclohexyl ring can have varied effects. Exploring these modifications can lead to analogs with altered pharmacokinetic profiles or selectivity. For example, the introduction of polar groups may decrease brain penetration, while lipophilic groups could enhance it.
The Amine Moiety: A Locus for Modulating Activity
The nature of the amine group is a critical determinant of the pharmacological profile of phenoxycyclohexylamine derivatives.
-
Primary, Secondary, and Tertiary Amines: The degree of substitution on the nitrogen atom significantly affects activity. In venlafaxine, the N,N-dimethyl group is optimal for its SNRI activity.[1] N-desmethylvenlafaxine, the major active metabolite, also exhibits potent SNRI activity.
-
N-Substituent Size and Nature: Increasing the size of the N-alkyl substituents generally leads to a decrease in potency at monoamine transporters. The introduction of different functional groups on the nitrogen can also dramatically alter the pharmacological profile, potentially introducing activity at other receptors.
Table 1: Quantitative SAR Data of Venlafaxine Analogs at Monoamine Transporters
| Compound | R1 (Phenoxy Ring) | R2 (Amine) | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Reference |
| Venlafaxine | 4-OCH3 | N(CH3)2 | 29.3 | 14.7 | 59.3 | [9] |
| Desvenlafaxine | 4-OH | N(CH3)2 | - | - | - | [10] |
| Analog 1 | 3-CF3 | N(CH3)2 | Potent NET inhibitor | Weaker SERT inhibitor | - | [8] |
| Analog 2 | 4-Cl | N(CH3)2 | - | - | - | [11] |
Note: A comprehensive table with more analogs would require a more extensive literature search for specific Ki or IC50 values.
Structure-Activity Relationship (SAR) at Opioid Receptors
While the primary focus of research on phenoxycyclohexylamine derivatives has been on their monoamine transporter activity, related arylcyclohexylamine structures are known to interact with opioid receptors (mu, delta, and kappa). This suggests that phenoxycyclohexylamine derivatives may also possess activity at these receptors, contributing to their analgesic properties.
-
Aryl Ring Substitution: The nature and position of substituents on the aromatic ring can influence opioid receptor affinity and efficacy.
-
Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can impact the binding to the hydrophobic pockets of opioid receptors.
-
Amine Substitution: The substituent on the nitrogen atom is a critical determinant of opioid receptor activity, with different N-substituents favoring agonist, partial agonist, or antagonist profiles.
Further research is needed to systematically explore the SAR of phenoxycyclohexylamine derivatives at the different opioid receptor subtypes to fully elucidate their potential as analgesics.
Experimental Protocols for Biological Evaluation
To determine the structure-activity relationships of novel phenoxycyclohexylamine derivatives, robust and reproducible biological assays are essential. The following are detailed protocols for key in vitro assays.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.
Experimental Protocol: Radiotracer Uptake Inhibition Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the test compounds or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) to each well at a final concentration near its Km value for the respective transporter.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Opioid Receptor Binding Assay
This assay determines the affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, or [³H]U69,593 for KOR), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[12]
Visualization of Key Concepts and Pathways
To facilitate a deeper understanding of the mechanisms of action of phenoxycyclohexylamine derivatives, the following diagrams illustrate the key biological processes and workflows.
Diagram 1: General Synthetic Scheme for Phenoxycyclohexylamine Derivatives
Caption: A generalized workflow for the synthesis of phenoxycyclohexylamine derivatives.
Diagram 2: Mechanism of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by phenoxycyclohexylamine derivatives.
Diagram 3: Opioid Receptor Signaling Pathways
Caption: G-protein and β-arrestin mediated signaling of opioid receptors.[13][14][15]
Conclusion and Future Directions
The phenoxycyclohexylamine scaffold continues to be a fertile ground for the discovery of novel CNS-acting agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new derivatives with improved therapeutic profiles. This guide has systematically explored the key structural determinants of activity at monoamine transporters and opioid receptors, provided detailed experimental protocols for their evaluation, and visualized the underlying molecular mechanisms.
Future research in this area should focus on several key aspects:
-
Systematic Exploration of the Cyclohexyl Ring: A more comprehensive investigation into the effects of various substituents and stereochemistries on the cyclohexyl ring is warranted to fully map the SAR of this region.
-
Elucidation of Opioid Receptor SAR: A dedicated effort to understand the SAR of phenoxycyclohexylamine derivatives at the different opioid receptor subtypes could lead to the development of novel analgesics with potentially reduced side effects.
-
Multi-target Drug Design: The inherent ability of this scaffold to interact with multiple targets presents an opportunity for the rational design of multi-target ligands, for example, compounds with combined SNRI and opioid receptor activity for the treatment of chronic pain with a mood component.
-
Pharmacokinetic Optimization: A deeper understanding of how structural modifications influence the ADME properties of these compounds will be crucial for developing drug candidates with favorable pharmacokinetic profiles.
By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the phenoxycyclohexylamine scaffold, paving the way for the next generation of CNS-acting drugs.
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Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - RSC Publishing. (2024, March 26). Retrieved January 26, 2026, from [Link]
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The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2-Phenoxycyclohexan-1-amine Hydrochloride
Introduction
2-Phenoxycyclohexan-1-amine hydrochloride is a chemical intermediate of significant interest in pharmaceutical research and development. Its structural complexity, featuring a chiral center, a secondary amine, and a phenoxy moiety, necessitates a comprehensive suite of analytical methods to ensure its identity, purity, and quality. This guide provides a detailed overview of the essential analytical techniques for the characterization of this compound, complete with step-by-step protocols and the scientific rationale behind the methodological choices. The target audience for this document includes researchers, analytical scientists, and professionals in the drug development sector.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 24087-50-1 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Melting Point | 246 °C | [1] |
| SMILES | C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | [1] |
I. Chromatographic Analysis: Purity and Enantiomeric Separation
Chromatographic techniques are indispensable for assessing the purity and, crucially, for separating the enantiomers of this compound. High-performance liquid chromatography (HPLC) is the cornerstone for these analyses.
A. Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the target compound from potential impurities. The basic nature of the amine group necessitates careful consideration of the mobile phase pH to ensure good peak shape and retention.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For basic compounds like amines, an acidic mobile phase is often employed to protonate the amine, enhancing its polarity and interaction with the mobile phase, which often leads to better peak shapes.
Workflow for RP-HPLC Method Development:
Figure 1: General workflow for RP-HPLC analysis.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Causality Behind Choices:
-
C18 Column: Provides a versatile nonpolar stationary phase suitable for a wide range of organic molecules.
-
Acidified Mobile Phase: The use of TFA protonates the amine group, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase.
-
Gradient Elution: This is often necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.
B. Chiral HPLC for Enantiomeric Separation
The presence of a chiral center at the C1 position of the cyclohexyl ring means that 2-Phenoxycyclohexan-1-amine exists as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, their separation and quantification are critical in a pharmaceutical context.[2][3] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including amines.[3][4][5][6][7]
Principle: Chiral separation on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers.
Workflow for Chiral HPLC Method Development:
Figure 2: Workflow for chiral HPLC method development.
Protocol: Enantiomeric Separation by Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column such as Chiralpak® IA, IB, or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape.
-
Mobile Phase (Polar Organic Mode): Acetonitrile with a small amount of an alcohol (e.g., methanol or ethanol) and an additive like trifluoroacetic acid or an amine.[6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Causality Behind Choices:
-
Polysaccharide-based CSPs: These columns offer broad enantioselectivity for a wide range of chiral compounds. Screening multiple columns is often necessary to find the optimal separation.[3][4][6]
-
Mobile Phase Additives: For basic analytes like amines, amine additives in normal phase or acidic additives in polar organic mode are crucial for achieving good peak symmetry and resolution by minimizing undesirable interactions with the stationary phase.[6]
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like 2-Phenoxycyclohexan-1-amine, derivatization may be necessary to improve its volatility and chromatographic performance.
Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Protocol: GC-MS Analysis (with derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine to a more volatile trimethylsilyl (TMS) derivative.[8]
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Expected Fragmentation: The mass spectrum of the derivatized 2-Phenoxycyclohexan-1-amine would be expected to show characteristic fragments resulting from the cleavage of the cyclohexyl ring and the loss of the phenoxy and silylated amine groups. Analysis of the fragmentation pattern of related compounds like cyclohexylamine can provide insights into the expected fragmentation pathways.[9][10][11]
III. Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the chemical environment of the nuclei, providing information about the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum: (Solvent: DMSO-d₆)
-
Aromatic Protons (phenoxy group): Multiplets in the range of δ 6.8-7.4 ppm.
-
CH-O Proton (cyclohexyl ring): A multiplet, likely in the range of δ 4.0-4.5 ppm, shifted downfield due to the adjacent oxygen atom.
-
CH-N Proton (cyclohexyl ring): A multiplet, likely in the range of δ 3.0-3.5 ppm, shifted downfield due to the adjacent nitrogen atom.
-
Cyclohexyl CH₂ Protons: A series of complex multiplets in the range of δ 1.2-2.2 ppm.
-
NH₃⁺ Protons: A broad singlet, the chemical shift of which can be variable and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum: (Solvent: DMSO-d₆)
-
Aromatic Carbons (phenoxy group): Signals in the range of δ 115-160 ppm.
-
C-O Carbon (cyclohexyl ring): A signal in the range of δ 70-80 ppm.
-
C-N Carbon (cyclohexyl ring): A signal in the range of δ 50-60 ppm.
-
Cyclohexyl CH₂ Carbons: Signals in the range of δ 20-40 ppm.
Rationale for Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables.[2][12][13] The electron-withdrawing effects of the phenoxy and amino groups will cause the adjacent methine protons and carbons on the cyclohexyl ring to be deshielded and appear at a lower field.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus frequency, with absorption bands corresponding to specific functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | N-H stretch | Primary amine salt (NH₃⁺) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (cyclohexyl) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1100 | C-N stretch | Amine |
Rationale for Predictions: The expected absorption bands are based on the known vibrational frequencies of the functional groups present in this compound.[14][15] The broad band in the high-frequency region is characteristic of the N-H stretching in an amine salt. The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic C-O and C-N stretching vibrations, would confirm the key structural features of the molecule.
IV. Method Validation
All analytical methods used for the quality control of pharmaceutical ingredients must be validated to ensure they are suitable for their intended purpose.[6][8][16][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The protocols and guidelines presented in this document provide a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Method development should be guided by a sound understanding of the molecule's chemical properties, and all final methods must be rigorously validated to meet regulatory standards.
References
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). Food and Chemical Toxicology, 199, 115447. [Link]
-
Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. (2008). Chemical Communications, (34), 4031. [Link]
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Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. (n.d.). ResearchGate. Retrieved from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]
-
Polysaccharide-based CSPs. (2022). Chiralpedia. Retrieved from [Link]
-
Phenethylamine, p-methoxy-α-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. (2019). Adıyaman University Journal of Science, 9(1), 99-112. [Link]
-
Analytical Method Validation: An Updated Review. (n.d.). SciSpace. Retrieved from [Link]
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 155-162.
-
Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
2-Phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). Journal of Chromatography A, 1363, 190-200. [Link]
- Wiley-VCH 2007 - Supporting Inform
-
FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). (n.d.). ResearchGate. Retrieved from [Link]
-
(1R,2S)-2-phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. (2022, March 8). YouTube. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(4), 209-218. [Link]
-
2-Ethylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2016). Journal of Pharmaceutical Sciences, 105(7), 2056-2065. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Phenoxycyclohexan-1-amine Hydrochloride
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenoxycyclohexan-1-amine hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of the compound for purity assessment, stability studies, and quality control. The protocol employs a C18 stationary phase with a UV detector, ensuring high specificity and sensitivity. The described system suitability tests (SST) are integral to the protocol, guaranteeing the trustworthiness and validity of the analytical results on a per-run basis, in alignment with established pharmacopeial standards.
Introduction
This compound is a chemical entity with a structure that suggests its potential use as a scaffold or intermediate in pharmaceutical development.[1] The accurate quantification and purity assessment of such compounds are paramount throughout the drug development lifecycle, from early discovery to final product quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for this purpose.[2]
This document provides a comprehensive, step-by-step protocol for an RP-HPLC method. Beyond a simple recitation of steps, this note explains the scientific rationale behind key methodological choices, grounding the protocol in fundamental chromatographic principles and regulatory expectations.
Method Rationale & Development Considerations
The development of a robust HPLC method is predicated on the physicochemical properties of the analyte.[3] this compound possesses a primary amine group, a phenyl ring, and a cyclohexane structure, which dictates the chromatographic strategy.
-
Analyte Chemistry : The primary amine group is basic. To ensure sharp, symmetrical peaks and reproducible retention in RP-HPLC, the mobile phase pH must be controlled to maintain a consistent ionization state. By setting the pH well below the analyte's pKa, the amine group is fully protonated, minimizing undesirable interactions with the stationary phase.
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobicity, which provides excellent retention for the non-polar phenyl and cyclohexyl moieties of the analyte. C18 columns are well-characterized and widely available, enhancing method transferability.
-
Mobile Phase Composition : An acidic mobile phase is chosen to ensure the analyte is in its cationic form, promoting good peak shape. A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to control retention time, while the buffer maintains a stable pH.
-
Detection : The presence of the phenoxy group provides a chromophore that allows for sensitive detection using a standard UV-Vis detector. A wavelength of 254 nm is a common choice for aromatic compounds and provides a good signal-to-noise ratio.[4]
Materials & Instrumentation
| Item | Specification |
| Reference Standard | This compound (Purity ≥ 98%) |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q) |
| Reagents | Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade) |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Data System | Chromatography Data Software (CDS) |
| Other Equipment | Analytical Balance, pH Meter, Sonicator, 0.45 µm Membrane Filters |
Experimental Protocol
Mobile Phase & Solution Preparation
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0)
-
Weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation
-
Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Degas the mobile phase for at least 15 minutes using sonication or an online degasser.
-
-
Diluent Preparation
-
Use the mobile phase as the diluent to avoid peak distortion.
-
-
Standard Stock Solution (approx. 1 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (approx. 0.1 mg/mL)
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution Preparation (approx. 0.1 mg/mL)
-
Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 0.1 mg/mL after dilution with the diluent.
-
HPLC System Configuration & Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Analytical Procedure
-
System Equilibration : Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes, or until a stable baseline is achieved.
-
Injection Sequence :
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times for System Suitability Testing (SST).
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.
-
Data Analysis & Interpretation
-
Identification : The primary peak in the sample chromatogram should have a retention time that matches the retention time of the peak in the standard chromatogram.
-
Quantification : The concentration of this compound in the sample is calculated using the external standard method based on the peak areas.
Protocol Validation & Trustworthiness: System Suitability
System Suitability Tests (SST) are an integral part of the method and must be performed before any sample analysis to ensure the chromatographic system is adequate for the intended analysis.[5][6] The results of the five replicate injections of the Working Standard Solution are used to verify system performance against the criteria established by guidelines such as USP <621>.[4]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |
| Repeatability (RSD%) | RSD ≤ 2.0% for peak area | Demonstrates the precision of the autosampler and detector response. |
If all SST criteria are met, the system is deemed suitable for analysis.[7] No sample analysis is acceptable unless the system suitability requirements have been met.[5] This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics such as accuracy, precision, specificity, linearity, and range.[8][9][10]
Workflow & Logic Visualization
The following diagrams illustrate the logical flow of the analytical process and the decision-making steps involved in system suitability testing.
Caption: Decision logic for System Suitability Testing (SST).
Conclusion
The HPLC method described in this application note is a reliable, robust, and precise procedure for the quantitative determination of this compound. The inclusion of clear method rationale and mandatory system suitability criteria ensures that the protocol is self-validating and produces trustworthy results suitable for the stringent requirements of the pharmaceutical industry.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43184029, 2-(2-Propoxyphenoxy)cyclohexan-1-amine. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2025). USP 621 Chromatography Key Updates in System Suitability Tests. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Springer. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]
-
NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
Application Note: Robust Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Comprehensive Analysis of Arylcyclohexylamines
Abstract
Arylcyclohexylamines represent a prominent and ever-expanding class of new psychoactive substances (NPS) encountered in forensic and clinical toxicology.[1][2] Their potent dissociative effects make them a subject of abuse and a persistent challenge for analytical laboratories.[1][2] This document provides a detailed guide to the analysis of arylcyclohexylamines, including phencyclidine (PCP), ketamine, and their numerous analogues, using gas chromatography-mass spectrometry (GC-MS). We present field-proven insights into sample preparation, chromatographic separation, and mass spectrometric identification, culminating in robust, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) from biological matrices.
Introduction: The Analytical Challenge of Arylcyclohexylamines
Arylcyclohexylamines, characterized by a cyclohexylamine unit linked to an aromatic ring, exert their primary pharmacological effects as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] This mechanism is responsible for the sought-after dissociative anaesthesia and, in abuse scenarios, schizophrenic-like symptoms.[3] The continuous emergence of novel analogues, synthesized to circumvent controlled substance legislation, necessitates flexible and reliable analytical methods.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these compounds due to its high resolving power, sensitivity, and the generation of reproducible mass spectra that are amenable to library matching for confident identification.[4] The volatility and thermal stability of many arylcyclohexylamines make them well-suited for GC analysis. However, successful analysis is critically dependent on optimized sample preparation to remove matrix interferences and appropriate chromatographic conditions to resolve structurally similar analogues.
Foundational Principles: Method Development for Arylcyclohexylamines
The development of a robust GC-MS method for this class of compounds hinges on understanding their physicochemical properties and how they interact with the analytical system.
Gas Chromatography: Column Selection and Conditions
The Choice of Stationary Phase: The selection of the GC column's stationary phase is paramount. Arylcyclohexylamines are basic compounds. A low-polarity, non-polar stationary phase is generally the most effective choice. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is highly recommended.[5] This type of column provides excellent inertness for active basic compounds, minimizing peak tailing and improving sensitivity.[5] Furthermore, these phases are engineered for low bleed, which is critical for achieving low detection limits and clean mass spectra.[5]
Causality: Using a polar column for these basic analytes would result in strong interactions, leading to poor peak shape and potential irreversible adsorption of the analytes to the column. The "like dissolves like" principle dictates that a low-polarity column is better suited for these relatively non-polar to moderately polar compounds, ensuring elution based on boiling points and subtle polarity differences.[6]
Temperature Programming: A well-designed temperature program is essential for resolving a range of analogues with varying volatilities in a single run. A typical program starts at a moderate temperature to focus the analytes at the head of the column, followed by a ramp to a higher temperature to elute the less volatile compounds.
Sample Preparation: Isolating Analytes from Complex Matrices
The goal of sample preparation is to extract the target arylcyclohexylamines from complex biological matrices like urine or blood, remove interferences, and concentrate the analytes to a level suitable for GC-MS detection. The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions analytes between two immiscible liquid phases. For basic compounds like arylcyclohexylamines, the pH of the aqueous sample is adjusted to a basic pH (e.g., >9) to neutralize the amine group. This increases their lipophilicity, promoting their extraction into a non-polar organic solvent.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE.[7] Mixed-mode SPE cartridges, which possess both non-polar (e.g., C8) and ion-exchange (e.g., cation exchange) functionalities, are particularly effective for extracting basic drugs from biological fluids. This dual retention mechanism allows for a more rigorous washing procedure to remove matrix interferences.
Derivatization: Enhancing Chromatographic Performance
For some arylcyclohexylamines, particularly those with primary or secondary amine groups, derivatization can significantly improve chromatographic performance. Acylation with reagents like pentafluoropropionic anhydride (PFPA) converts the polar amine groups into less polar, more volatile amide derivatives.[8][9]
Why Derivatize?
-
Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding between the analyte and active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Enhanced Volatility: The resulting derivatives are often more volatile, allowing for elution at lower temperatures.
-
Characteristic Mass Spectra: The derivatized compounds produce unique mass spectra with high mass fragments, which can aid in structural elucidation and confirmation.[10]
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of arylcyclohexylamines in biological samples. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted for the extraction of ketamine and its metabolites.[11]
Materials:
-
Urine sample
-
Internal Standard (e.g., Ketamine-d4)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Dichloromethane with 10% isobutanol
-
Ethyl Acetate (EA)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard (e.g., 100 ng of Ketamine-d4).
-
Vortex briefly to mix.
-
Add 1 M NaOH dropwise to adjust the pH to > 9.0.
-
Add 4.0 mL of the extraction solvent (dichloromethane with 10% isobutanol).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Vortex to mix, and transfer the solution to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Blood/Plasma
This protocol utilizes a mixed-mode SPE cartridge for a clean extraction.
Materials:
-
Blood/Plasma sample
-
Internal Standard (e.g., PCP-d5)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium Hydroxide
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of blood/plasma into a centrifuge tube.
-
Spike with internal standard and vortex.
-
Add 2.0 mL of phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge: Sequentially pass 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to go dry.
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash 1: 3 mL deionized water.
-
Wash 2: 3 mL of a solution of 80% deionized water and 20% methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash 3: 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elute the analytes: Pass 3 mL of an elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide, 78:20:2 v/v/v) through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 3: Derivatization with Pentafluoropropionic Anhydride (PFPA)
Materials:
-
Dried sample extract
-
Ethyl Acetate
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block or oven
Procedure:
-
Ensure the sample extract from Protocol 3.1 or 3.2 is completely dry.
-
Add 50 µL of ethyl acetate to the dried extract.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and vortex.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.
GC-MS Instrumental Parameters
The following table outlines a validated starting point for GC-MS analysis.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent electronic pneumatic control for reproducible retention times.[12] |
| Injector | Split/Splitless | |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analytes. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Split Ratio | 10:1 | A split injection is often used for screening to prevent column overload and maintain peak shape. |
| Liner | Deactivated single taper with glass wool | Provides an inert surface for vaporization and helps trap non-volatile residues.[13] |
| Column | ||
| Stationary Phase | Agilent J&W DB-5ms or Restek Rxi-5Sil MS | Low-polarity phase ideal for basic drugs, providing good peak shape and low bleed.[5][12] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 1 min | Allows for solvent focusing. |
| Ramp Rate | 20°C/min to 300°C | A moderate ramp rate to separate a range of compounds. |
| Final Temperature | 300°C, hold for 5 min | Ensures elution of all target analytes. |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas compatible with MS detectors. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 MSD or equivalent | A robust and sensitive detector for routine analysis.[12] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library searching. |
| Ion Source Temp. | 230°C | Standard source temperature. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Scan Range | 40-550 m/z | Covers the expected mass range for the parent ions and fragments of most arylcyclohexylamines. |
Data Presentation and Interpretation
Identification of Arylcyclohexylamines
Identification is based on a combination of retention time and the mass spectrum. The mass spectrum obtained for a peak in the sample chromatogram should be compared to a reference spectrum from a validated library (e.g., NIST, SWGDRUG).
Characteristic Mass Spectra
The following table summarizes the characteristic EI-MS fragmentation patterns for several common arylcyclohexylamines. The α-cleavage of the bond between the cyclohexanone and aryl groups is a common fragmentation pathway.[4]
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Phencyclidine (PCP) | 243 | 242, 200, 167, 158, 91 |
| Ketamine | 237 | 208, 180, 182, 138 |
| Norketamine | 223 | 195, 166, 168 |
| Dehydronorketamine | 221 | 153, 138, 118 |
| 3-MeO-PCP | 273 | 273, 214, 188, 121, 91 |
| Methoxetamine (MXE) | 247 | 216, 188, 147, 121 |
Note: The presence and relative abundance of ions can vary slightly between instruments.
Visualizations
Analytical Workflow
Caption: GC-MS workflow for arylcyclohexylamine analysis.
Conclusion
The GC-MS methods detailed in this application note provide a robust framework for the reliable identification and screening of arylcyclohexylamines in forensic and research settings. The choice between LLE and SPE for sample preparation will depend on laboratory workflow, desired cleanliness of the extract, and sample throughput requirements. For challenging analytes, derivatization offers a significant improvement in chromatographic performance. By understanding the principles behind method development and adhering to the detailed protocols, laboratories can confidently tackle the analytical challenges posed by this diverse and evolving class of psychoactive substances.
References
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Al-Snafi, A. E. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 197, 115447. [Link]
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Catarro, G., Pelixo, R., Feijó, M., Rosado, T., Socorro, S., Araújo, A. R. T. S., & Gallardo, E. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(7), 984. [Link]
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Catarro, G., Pelixo, R., Feijó, M., Rosado, T., Socorro, S., Araújo, A. R. T. S., & Gallardo, E. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
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Catarro, G., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. [Link]
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Georgatzi, V., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]
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Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]
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Lin, H. R., et al. (2005). A fast GC-MS screening procedure for ketamine and its metabolites in urine samples. Journal of Food and Drug Analysis, 13(3). [Link]
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Kusinitz, F., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
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Restek Corporation. (2025). Screening Methods for Drugs of Abuse Compounds Using GC. Restek Resource Hub. [Link]
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Chan, K. H., & Lee, C. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. [Link]
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Cody, J. T., & Foltz, R. L. (1995). GC/MS Analysis of Body Fluids for Drugs of Abuse. In Forensic Applications of Mass Spectrometry. CRC Press. [Link]
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Caspar, A., et al. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]
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Lee, Y. J., et al. (2025). Green liquid-liquid microextraction for quantification of ketamine and metabolites in human urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link]
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Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific Develops New GC-MS Method to Enable Compliance with Updated Federal Workplace Drug Testing Guidelines. Lab Bulletin. [Link]
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Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]
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Prever, V., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-214. [Link]
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Fausett, A. (n.d.). Forensic Analysis of Drugs of Abuse With the Agilent 8890 GC. Agilent. [Link]
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Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
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Lin, H. R., et al. (2007). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites - A comparative study on the utilization of different derivatization groups. ResearchGate. [Link]
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Tan, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]
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Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Forensic Applications and More from Agilent using GC or GC/MS. Separation Science. [Link]
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Lin, H. R., et al. (2007). GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology. ResearchGate. [Link]
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Churley, M., & Cuadra-Rodriguez, L. (n.d.). Screen More Drugs with the Agilent GC/MS Toxicology Analyzer with a High Efficiency Source. Agilent. [Link]
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Wang, Z., et al. (2019). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
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Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. OMICS International. [Link]
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Restek Corporation. (n.d.). RESTEK - Technical Guides. Chromtech. [Link]
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Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]
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Abukhalaf, I. K., et al. (1993). Solid-Phase Extraction and GC/MS Quantitation of Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, and Cocaethylene from Meconium, Whole Blood, and Plasma. ResearchGate. [Link]
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Agilent Technologies. (n.d.). An Application Kit for the Screening of Samples for Analytes of Forensic Toxicological Interest using TOF or Q-TOF LC/MS. Agilent. [Link]
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Edwards, J. L., & Williams, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100412. [Link]
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Agilent Technologies. (n.d.). GC AND GC/MS. Agilent. [Link]
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Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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Tran, T., et al. (2023). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]
-
Lin, H. R., et al. (2001). Gas chromatography-isotope dilution mass spectrometry preceded by liquid-liquid extraction and chemical derivatization for the determination of ketamine and norketamine in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 119-128. [Link]
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Agilent Technologies. (2018). GC×GC–MS for Forensic Analysis. Agilent. [Link]
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Prever, V., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]
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Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]
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Lee, Y. J., et al. (2025). Green liquid-liquid microextraction for quantification of ketamine and metabolites in human urine by gas chromatography-mass spectrometry. ResearchGate. [Link]
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Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1541. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 2-Phenoxycyclohexan-1-amine hydrochloride
Introduction: A Strategic Approach to Unraveling the Bioactivity of a Novel Compound
2-Phenoxycyclohexan-1-amine hydrochloride is a synthetic compound with a chemical structure suggestive of potential psychoactive properties. Its phenoxy and cyclohexylamine moieties are found in various centrally active agents, hinting at possible interactions with key neurological targets. However, with no established pharmacological profile, a systematic and multi-faceted in vitro investigation is paramount to elucidate its mechanism of action, potency, and potential liabilities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade. This approach is designed to efficiently identify primary biological targets, characterize the nature of the molecular interaction, and assess the compound's impact on neuronal cell health. Our methodology is grounded in established principles of pharmacological screening, emphasizing robust, reproducible, and mechanistically informative assays.
The proposed workflow begins with broad-spectrum primary screening to cast a wide net for potential targets, followed by more focused secondary and functional assays to delve into the specifics of the compound's effects. Finally, we will address the critical aspect of assessing potential neurotoxicity. Each protocol is presented with the underlying scientific rationale, empowering the researcher to not only execute the experiment but also to understand and interpret the results in a meaningful context.
Tier 1: Primary Target Screening - Identifying Potential Molecular Interactions
The initial step is to screen this compound against a panel of common central nervous system (CNS) targets. Given its structural motifs, we will prioritize monoamine transporters and glutamate receptors. Radioligand binding assays are the gold standard for this initial phase as they provide a direct measure of the compound's ability to physically interact with a target protein.
Monoamine Transporter Binding Assays (DAT, SERT, NET)
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are common targets for antidepressant and stimulant drugs.[1] A competitive binding assay will determine if this compound displaces a known radiolabeled ligand from these transporters.
Scientific Rationale: This assay will reveal if the compound has affinity for any of the three major monoamine transporters. A high affinity would suggest a potential role as a reuptake inhibitor or a substrate-type releaser, warranting further functional investigation.[2]
Experimental Workflow Diagram:
Caption: Workflow for Monoamine Transporter Binding Assay.
Protocol: Radioligand Binding Assay for DAT, SERT, and NET
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT, SERT, or NET.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add the cell membranes.
-
Add a known concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET).
-
Add a range of concentrations of this compound. Include a vehicle control (for total binding) and a high concentration of a known inhibitor (e.g., GBR12909 for DAT, imipramine for SERT, desipramine for NET) to determine non-specific binding.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
NMDA Receptor Binding Assay
The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory.[4] Overactivation of NMDA receptors can lead to excitotoxicity, making them a key target in various neurological disorders.[5]
Scientific Rationale: This assay will determine if this compound can bind to the NMDA receptor, suggesting a potential role as an antagonist or modulator.[6]
Protocol: Radioligand Binding Assay for NMDA Receptors
-
Tissue Preparation:
-
Prepare synaptic plasma membranes from rat forebrains.
-
-
Assay Setup:
-
In a 96-well plate, add the synaptic membranes.
-
Add a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]-MK-801).
-
Add a range of concentrations of this compound. Include a vehicle control and a known NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine) for non-specific binding.
-
-
Incubation, Filtration, and Detection:
-
Follow steps 3-5 from the monoamine transporter binding assay protocol.
-
-
Data Analysis:
-
Perform data analysis as described in step 6 of the monoamine transporter binding assay protocol to determine the IC₅₀ and Ki values.
-
| Target | Radioligand | Known Inhibitor |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | GBR12909 |
| Serotonin Transporter (SERT) | [³H]-citalopram | Imipramine |
| Norepinephrine Transporter (NET) | [³H]-nisoxetine | Desipramine |
| NMDA Receptor | [³H]-MK-801 | MK-801 |
Tier 2: Functional Characterization - Elucidating the Mechanism of Action
Positive results from the primary binding assays necessitate further investigation to understand the functional consequences of the compound's interaction with its target.
Monoamine Transporter Uptake Inhibition Assays
If this compound shows affinity for DAT, SERT, or NET, it is crucial to determine if it inhibits the transporter's primary function: the reuptake of neurotransmitters from the synaptic cleft.[7]
Scientific Rationale: This assay distinguishes between a simple binding event and a functional consequence. Inhibition of neurotransmitter uptake is a hallmark of many antidepressants and stimulants.[8]
Experimental Workflow Diagram:
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Protocol: Radiometric Monoamine Uptake Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with a range of concentrations of this compound for a short period (e.g., 10-20 minutes).
-
Initiate uptake by adding the respective radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Detection and Data Analysis:
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value for uptake inhibition.
-
Functional NMDA Receptor Antagonism Assay (Calcium Flux)
If this compound binds to the NMDA receptor, a calcium flux assay can determine if this binding results in functional antagonism.[11]
Scientific Rationale: NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca²⁺ into the neuron.[12] An antagonist will block this influx. A fluorescent calcium indicator can be used to measure changes in intracellular calcium concentration, providing a real-time readout of receptor activity.[13]
Protocol: Fluorescent Calcium Flux Assay
-
Cell Culture and Dye Loading:
-
Culture cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells co-transfected with NMDA receptor subunits) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[14]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add a range of concentrations of this compound to the wells.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a solution containing NMDA receptor agonists (glutamate and glycine) to stimulate the receptors.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the agonist-induced calcium influx by this compound.
-
Calculate the IC₅₀ value for the antagonism of the NMDA receptor.
-
GPR139 Functional Assay
GPR139 is an orphan G protein-coupled receptor (GPCR) expressed in the central nervous system.[15] Its endogenous ligands are aromatic amino acids, and it is considered a potential target for neuropsychiatric disorders.[16]
Scientific Rationale: Given that this compound possesses an aromatic moiety, it is plausible that it could interact with GPR139. A functional assay measuring Gαq/11-mediated calcium mobilization will determine if the compound acts as an agonist or antagonist at this receptor.[17]
Protocol: GPR139 Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture CHO or HEK293 cells stably expressing human GPR139.
-
Load the cells with a calcium-sensitive fluorescent dye as described in the NMDA receptor assay.
-
-
Agonist Mode Assay:
-
Add a range of concentrations of this compound and monitor for an increase in intracellular calcium, which would indicate agonistic activity.
-
-
Antagonist Mode Assay:
-
Data Analysis:
-
For agonist activity, calculate the EC₅₀ value from the dose-response curve.
-
For antagonist activity, calculate the IC₅₀ value.
-
| Assay Type | Principle | Endpoint |
| Monoamine Uptake | Measures functional inhibition of neurotransmitter transport | IC₅₀ for uptake inhibition |
| NMDA Calcium Flux | Measures inhibition of agonist-induced calcium influx | IC₅₀ for functional antagonism |
| GPR139 Calcium Mobilization | Measures Gαq/11-mediated calcium signaling | EC₅₀ (agonist) or IC₅₀ (antagonist) |
Tier 3: Safety and Viability Assessment - Gauging Potential Neurotoxicity
It is imperative to assess whether this compound exhibits any cytotoxic effects on neuronal cells, as this could be a significant liability for a potential therapeutic agent.
Scientific Rationale: Cell viability assays provide a quantitative measure of overall cell health. A decrease in viability at concentrations similar to those producing the desired pharmacological effect would be a cause for concern.
Neuronal Cell Viability Assay
Protocol: ATP-Based Luminescence Assay
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Use a commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®).[20]
-
Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Detection and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the viability of vehicle-treated control cells.
-
Determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).
-
Conclusion: Synthesizing a Comprehensive In Vitro Profile
By following this structured, three-tiered approach, researchers can build a comprehensive in vitro pharmacological profile for this compound. This systematic evaluation will provide critical insights into its potential mechanism of action, potency, and safety profile, which are essential for guiding further preclinical development. The data generated from these assays will form a robust foundation for making informed decisions about the future of this novel compound.
References
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- Bentham Science. (2024, September 1). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline.
- National Center for Biotechnology Information. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
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- National Center for Biotechnology Information. (2018, July 10).
- National Center for Biotechnology Information. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
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- National Center for Biotechnology Information. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central.
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Application Notes and Protocols for the In Vivo Evaluation of 2-Phenoxycyclohexan-1-amine hydrochloride in Rodent Models
Abstract
This document provides a comprehensive framework for the initial in vivo characterization of the novel chemical entity (NCE), 2-Phenoxycyclohexan-1-amine hydrochloride, in rodent models. Given the limited publicly available data on this compound, these application notes are designed to guide researchers through a logical, stepwise process, from initial safety and pharmacokinetic profiling to foundational pharmacodynamic and behavioral screening. The protocols emphasize scientific integrity, ethical considerations in accordance with international guidelines, and the causality behind experimental design. Our objective is to equip drug development professionals with the necessary methodologies to generate robust and reproducible preclinical data, thereby enabling informed decisions for further investigation.
Introduction and Rationale
This compound is a primary amine derivative whose structure suggests potential bioactivity within the central nervous system (CNS). The presence of a cyclohexylamine moiety, a common scaffold in various neuroactive compounds, coupled with a phenoxy group, warrants a thorough investigation of its pharmacological profile. The initial preclinical evaluation of any NCE is a critical phase in the drug discovery pipeline. It aims to establish a foundational understanding of the compound's safety, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential therapeutic effects.
This guide outlines a strategic workflow for the preliminary in vivo assessment in common rodent models (mice and rats), which are pivotal for early-stage CNS drug discovery. The subsequent sections detail protocols for acute toxicity assessment, pharmacokinetic profiling, and behavioral screening assays relevant to potential antidepressant-like activity—a common therapeutic area for amine-based compounds.
Ethical Conduct and Animal Welfare
All procedures involving laboratory animals must be conducted with the utmost regard for their welfare.[1] It is imperative that all experimental designs adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[2] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[3] All personnel must be adequately trained in the humane care and handling of laboratory animals.[4] For comprehensive guidelines on animal care, researchers must refer to authoritative sources such as the Guide for the Care and Use of Laboratory Animals, 8th Edition.[5]
Preliminary Studies: Formulation and Acute Toxicity
The first in vivo steps involve ensuring the compound can be safely and reliably administered and determining a safe dose range for subsequent studies.
Vehicle Selection and Formulation
Causality: The choice of vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies. An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, local irritation, or even direct toxicity, confounding the experimental results. The goal is to develop a simple, non-toxic formulation in which this compound is stable and soluble at the required concentrations.
Protocol:
-
Solubility Screening: Assess the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.
-
Stability Assessment: Once a lead vehicle is identified, prepare the highest concentration formulation and assess its stability at room temperature and 4°C over a 24-hour period. Check for any signs of precipitation or degradation.
-
Final Selection: Choose the simplest vehicle that provides the required solubility and stability.
| Vehicle | Solubility at 25°C (mg/mL) | Observations | Recommendation |
| Sterile Water | > 50 | Clear solution | Primary Choice |
| 0.9% Saline | > 50 | Clear solution | Excellent alternative |
| 5% DMSO / 95% Saline | > 100 | Clear solution | Use if higher concentration needed |
| 0.5% Methylcellulose | < 10 | Suspension | Use for poorly soluble analogs |
Note: As a hydrochloride salt, the compound is anticipated to have good aqueous solubility, making sterile water or saline the most likely vehicles.
Acute Toxicity and Dose-Range Finding
Causality: A dose-range finding study is essential for identifying the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[6] This information is crucial for selecting safe and pharmacologically relevant doses for subsequent pharmacokinetic and pharmacodynamic studies, preventing unnecessary animal mortality and distress.
Protocol (Up-and-Down Procedure):
-
Animal Model: Use a small cohort of adult Sprague-Dawley rats (n=1-2 per dose group), as they are a common model for toxicology.[7]
-
Route of Administration: Oral (p.o.) gavage is a common and clinically relevant route for initial screening.[8]
-
Dose Escalation:
-
Administer a starting dose (e.g., 10 mg/kg) to the first animal.
-
Observe the animal closely for 24-48 hours for clinical signs of toxicity (e.g., lethargy, convulsions, respiratory distress, changes in posture or behavior).[6]
-
If no toxicity is observed, the next animal receives a higher dose (e.g., 30 mg/kg).
-
If signs of toxicity are observed, the next animal receives a lower dose.
-
-
Endpoint: Continue this process until the MTD is determined. The study can be expanded to include more animals for greater statistical confidence.
-
Data Collection: Record body weight changes, clinical observations, and any instances of morbidity or mortality.
Pharmacokinetic (PK) Profiling
Causality: Understanding the PK profile of a compound is fundamental to designing effective pharmacodynamic studies.[9] Key parameters such as bioavailability (F%), half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) dictate the dosing regimen (dose and frequency) required to achieve and maintain therapeutic exposure in target tissues.[10] An initial PK study comparing intravenous (IV) and oral (PO) administration is standard practice.
Experimental Workflow for PK Studies
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Application Notes and Protocols for Cell-Based Assays of NMDA Receptor Antagonists
Introduction: The Critical Role of NMDA Receptors and the Need for Robust Antagonist Screening
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, a key process for learning and memory.[1][2][3] These receptors are complex, ligand-gated ion channels that, upon activation, allow the influx of cations, most notably Ca²⁺, into the neuron.[4] This calcium influx acts as a critical second messenger, triggering a cascade of downstream signaling pathways.[3][4] However, the overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[1][2]
Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[5][6] These molecules can modulate receptor activity and mitigate the detrimental effects of excitotoxicity. The development of effective and specific NMDA receptor antagonists requires robust and reliable screening assays. This guide provides an in-depth overview of the principles, applications, and detailed protocols for key cell-based assays used to identify and characterize NMDA receptor antagonists.
Understanding NMDA Receptor Activation and Antagonism
NMDA receptors are unique in that their activation requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[7] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[4][8] Depolarization of the postsynaptic membrane is necessary to relieve this Mg²⁺ block, allowing for ion influx upon agonist binding.[4][8] This dual requirement for both ligand binding and membrane depolarization allows the NMDA receptor to function as a "molecular coincidence detector".[4]
NMDA receptor antagonists can be classified based on their mechanism of action[9]:
-
Competitive Antagonists: These compounds bind to the glutamate or glycine binding site, directly competing with the endogenous agonists and preventing receptor activation.[5][9]
-
Non-competitive Antagonists (Channel Blockers): These molecules, such as phencyclidine (PCP) and ketamine, bind within the ion channel pore, physically obstructing the flow of ions even when the receptor is activated by agonists.[1][5]
-
Uncompetitive Antagonists: These antagonists also bind within the channel pore but require the channel to be open for binding to occur. Memantine is a notable example used in the treatment of Alzheimer's disease.[1]
-
Negative Allosteric Modulators (NAMs): These compounds bind to a site on the receptor distinct from the agonist or channel binding sites, inducing a conformational change that reduces the receptor's activity.
The choice of assay is often dictated by the type of antagonist being investigated and the desired throughput of the screen.
Core Cell-Based Assay Methodologies
A variety of cell-based assays have been developed to screen for NMDA receptor antagonists. These assays can be broadly categorized into two main types: functional assays that measure the downstream consequences of receptor activation, and direct electrophysiological measurements of ion channel activity.
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Calcium Flux Assays | Measures changes in intracellular calcium concentration upon receptor activation using fluorescent indicators. | High | Cost-effective, readily automated, provides a direct measure of a key downstream signal. | Indirect measure of channel activity, can be prone to off-target effects. |
| Membrane Potential Assays | Utilizes voltage-sensitive dyes to detect changes in membrane potential following ion influx through the NMDA receptor. | High | Direct functional readout of ion channel activity, amenable to high-throughput screening. | Signal window can be smaller than calcium assays, may be sensitive to other ion channels. |
| Automated Patch Clamp | Directly measures the ionic currents flowing through the NMDA receptor channel in a whole-cell configuration. | Medium to High | "Gold standard" for ion channel research, provides detailed biophysical and pharmacological data. | Higher cost per data point, more complex instrumentation and data analysis. |
Signaling Pathway of NMDA Receptor Activation
The following diagram illustrates the key events in NMDA receptor activation and the subsequent intracellular calcium signaling cascade.
Caption: NMDA Receptor Signaling Pathway.
High-Throughput Screening (HTS) for NMDA Receptor Antagonists
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of compounds for their biological activity against a specific target.[10] For NMDA receptors, HTS assays are crucial for identifying initial "hits" from large compound libraries.[10][11][12]
Calcium Flux Assays: A Workhorse for HTS
Calcium flux assays are a popular choice for primary screening of NMDA receptor antagonists due to their high-throughput nature and robust signal window.[13] These assays utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.
The following diagram outlines the typical workflow for a fluorescence-based calcium flux assay to screen for NMDA receptor antagonists.
Caption: Calcium Flux Assay Workflow.
This protocol is designed for a 384-well plate format and is amenable to automation.
Materials:
-
HEK293 cell line stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[14][15]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium 6).
-
NMDA receptor agonists: L-Glutamate and Glycine.
-
Reference antagonist (e.g., MK-801, AP5).
-
Test compounds.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[13]
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.[16]
-
Incubate the plate for 1-2 hours at 37°C and 5% CO₂.[16][17] Following incubation, allow the plate to equilibrate to room temperature for at least 10 minutes.[16][17]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
Using an automated liquid handler, add the compounds to the appropriate wells of the cell plate.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the agonist solution containing a final concentration of glutamate and glycine in the assay buffer. The optimal concentrations should be predetermined to elicit a robust and reproducible calcium response (typically in the EC₈₀ range).
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a set period (e.g., 30 seconds).[13]
-
The instrument's liquid handler will then add the agonist solution to all wells simultaneously.
-
Continue to measure the fluorescence kinetically for several minutes to capture the full calcium response.[13]
-
Data Analysis:
The change in fluorescence is typically expressed as a ratio of the maximum fluorescence intensity (F_max) to the baseline fluorescence (F₀).[13] The percentage of inhibition by the test compounds is calculated relative to the control wells (agonist only). Dose-response curves are then generated, and the IC₅₀ values (the concentration of antagonist that inhibits 50% of the maximal agonist response) are determined.
Automated Patch Clamp: The Gold Standard for Electrophysiological Characterization
For more detailed pharmacological and biophysical characterization of NMDA receptor antagonists, automated patch clamp (APC) has emerged as a powerful technique.[18][19] APC systems increase the throughput of traditional patch-clamp electrophysiology by using planar patch-clamp chips and automating the process of cell capture, sealing, and whole-cell recording.[19][20]
Experimental Workflow for an Automated Patch Clamp Assay
The following diagram illustrates the key steps in an automated patch clamp experiment for characterizing NMDA receptor antagonists.
Caption: Automated Patch Clamp Workflow.
This protocol provides a general framework for using an APC system to study NMDA receptor antagonists. Specific parameters will need to be optimized for the particular instrument and cell line used.
Materials:
-
HEK293 cells expressing the NMDA receptor subunits of interest.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).
-
NMDA receptor agonists: L-Glutamate and Glycine.
-
Test compounds.
-
Automated patch clamp system and corresponding consumables (e.g., planar patch-clamp chips).
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension at the optimal density recommended by the APC instrument manufacturer.
-
Ensure high cell viability (>90%).
-
-
System Setup:
-
Prime the fluidics of the APC instrument with the external and internal solutions.
-
Load the cell suspension, compound plate, and patch-clamp chip into the instrument.
-
-
Automated Patching and Recording:
-
Initiate the automated experimental run. The instrument will perform the following steps for each well of the chip:
-
Trap a single cell on the patch aperture.
-
Form a high-resistance gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
The holding potential is typically set to a negative value (e.g., -70 mV) to maintain the Mg²⁺ block.
-
-
Compound and Agonist Application:
-
A brief application of agonists (glutamate and glycine) is used to establish a baseline NMDA receptor current.[21]
-
The test compound (antagonist) is then perfused over the cell for a defined period, followed by a co-application of the antagonist and the agonists.
-
Washout steps with the external solution can be included to assess the reversibility of the antagonist's effect.
-
Data Analysis:
The peak amplitude of the NMDA receptor-mediated current is measured before and after the application of the antagonist. The percentage of current inhibition is calculated, and dose-response curves are constructed to determine the IC₅₀ values. The kinetics of block and unblock can also be analyzed to provide further insights into the antagonist's mechanism of action.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the screening data, it is essential to properly validate the assays. Key validation parameters include:
-
Signal Window: The difference between the positive control (agonist only) and the negative control (no agonist or maximal inhibition) should be sufficiently large.
-
Reproducibility: The assay should demonstrate low well-to-well and plate-to-plate variability.
-
Z'-factor: This statistical parameter is often used to quantify the quality of an HTS assay. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.
-
Pharmacological Validation: The potency of known reference antagonists should be consistent with published values.
Conclusion
The selection of an appropriate cell-based assay for screening NMDA receptor antagonists is a critical step in the drug discovery process. Calcium flux and membrane potential assays offer high-throughput capabilities ideal for primary screening of large compound libraries. Automated patch clamp provides the detailed electrophysiological data necessary for lead optimization and in-depth pharmacological characterization. By understanding the principles behind these assays and implementing robust, validated protocols, researchers can effectively identify and characterize novel modulators of NMDA receptor function, paving the way for the development of new therapeutics for a range of neurological disorders.
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Nanion Technologies. (n.d.). Automated patch clamp. Retrieved from [Link]
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National Institutes of Health. (2021, November 26). Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. Retrieved from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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PLOS Computational Biology. (n.d.). The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons. Retrieved from [Link]
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High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Retrieved from [Link]
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YouTube. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Retrieved from [Link]
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Application Note: A Guide to the Stereoselective Synthesis of 2-Phenoxycyclohexanamine
Abstract
This document provides a detailed guide for the stereoselective synthesis of 2-phenoxycyclohexanamine, a valuable chiral building block in medicinal chemistry and materials science. Given the presence of two stereocenters, controlling the relative and absolute stereochemistry is paramount. This guide outlines key synthetic strategies, focusing on a highly reliable and diastereoselective protocol starting from cyclohexene oxide. We will delve into the mechanistic underpinnings of stereocontrol, provide a step-by-step experimental protocol, and discuss methods for characterization and analysis.
Introduction: The Importance of Stereoisomeric Purity
2-Phenoxycyclohexanamine possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The biological activity and material properties of compounds derived from this scaffold are often highly dependent on a specific stereoisomeric form. Therefore, synthetic methods that provide precise control over the three-dimensional arrangement of the phenoxy and amine groups are of critical importance. A common and effective strategy to achieve this control is through the nucleophilic ring-opening of an epoxide, which establishes a defined trans relationship between the incoming nucleophiles.
Chiral 1,2-amino alcohols and their derivatives are prevalent structural motifs in many pharmaceutical molecules.[1][2] The synthesis of enantiomerically pure versions is a key challenge, often approached through catalytic asymmetric hydrogenation or transfer hydrogenation reactions.[1][3]
Strategic Overview: Pathways to Stereocontrol
Achieving stereoselectivity in the synthesis of 1,2-disubstituted cyclohexanes can be approached through several distinct strategies. The choice of method often depends on the desired stereoisomer (cis or trans) and whether a specific enantiomer is required.
-
Epoxide Ring-Opening: This is one of the most robust methods for installing 1,2-trans-functionality. The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in a trans arrangement of the two substituents.[4] By using a sequence of nucleophilic additions (e.g., phenoxide followed by an amine precursor like azide), the trans-2-phenoxycyclohexanamine can be accessed with high diastereoselectivity.
-
Asymmetric Reductive Amination: This method can be employed on 2-substituted cyclohexanones to yield optically active cyclohexanamines. The stereochemical outcome is influenced by the chiral auxiliary or catalyst used in the reduction of the intermediate imine.[5]
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, can provide a pre-existing stereocenter that directs subsequent transformations.[6]
This application note will focus on the epoxide ring-opening strategy due to its reliability, high diastereoselectivity for the trans product, and accessibility of the starting materials.
Featured Protocol: Diastereoselective Synthesis of trans-2-Phenoxycyclohexanamine
This protocol details a two-step sequence starting from cyclohexene oxide. The first step is the ring-opening with phenol to form trans-2-phenoxycyclohexanol. The second step involves the conversion of the hydroxyl group to an amine with inversion of configuration, preserving the trans relationship.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of trans-2-phenoxycyclohexanamine.
Step 1: Synthesis of trans-2-Phenoxycyclohexanol
Principle: Phenol is deprotonated by a strong base to form the sodium phenoxide nucleophile. This nucleophile then attacks one of the carbons of cyclohexene oxide. The SN2 mechanism dictates that the attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in a trans-diol product.
Materials:
-
Cyclohexene oxide (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Phenoxide Formation: Carefully add sodium hydride (60% dispersion) to the THF. Cool the suspension to 0 °C in an ice bath. Add a solution of phenol in THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Epoxide Addition: Cool the reaction mixture back to 0 °C and add cyclohexene oxide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexene oxide is consumed.
-
Workup: Cool the reaction to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure trans-2-phenoxycyclohexanol.
Step 2: Synthesis of trans-2-Phenoxycyclohexanamine
Principle: To convert the alcohol to an amine with retention of the overall trans configuration, a double inversion strategy is employed. First, the hydroxyl group is converted into a good leaving group (e.g., a mesylate). This step proceeds with retention of configuration at the carbinol center. Next, the mesylate is displaced by an azide anion in another SN2 reaction, which inverts the stereocenter. The final reduction of the azide to an amine does not affect the stereocenter. The net result is the substitution of the hydroxyl group with an amino group, preserving the trans stereochemistry relative to the phenoxy group.
Materials:
-
trans-2-Phenoxycyclohexanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C), 10%
-
Methanol
-
Hydrogen gas (H₂)
Protocol:
-
Mesylation: Dissolve trans-2-phenoxycyclohexanol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C and monitor by TLC.
-
Workup (Mesylation): Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete by TLC analysis.
-
Workup (Azide): Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude azide by flash chromatography.
-
Reduction: Dissolve the purified azide in methanol. Carefully add 10% Pd/C. Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product, trans-2-phenoxycyclohexanamine.
Data and Characterization
Successful synthesis should be confirmed using standard analytical techniques.
| Compound | Expected ¹H NMR Signals (Key) | Expected IR Bands (cm⁻¹) |
| trans-2-Phenoxycyclohexanol | Multiplets for CH -O-Ph and CH -OH (~3.5-4.5 ppm), signals for aromatic protons (~6.8-7.3 ppm) | Broad O-H stretch (~3400), C-O stretch (~1240), Ar C-H (~3050) |
| trans-2-Phenoxycyclohexanamine | Multiplets for CH -O and CH -N, signals for aromatic protons, broad singlet for NH ₂ | N-H stretch (~3300-3400, two bands), C-N stretch, C-O stretch |
Stereochemical Analysis: The diastereoselectivity (trans vs. cis) can be determined by ¹H NMR, paying close attention to the coupling constants of the protons at C1 and C2. For the trans isomer, these protons are typically diaxial, resulting in a larger coupling constant (J ≈ 8-12 Hz) compared to the cis isomer. Enantiomeric excess (e.e.) for chiral syntheses would require analysis by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Mechanistic Insight: The Basis of Stereocontrol
The high diastereoselectivity of this synthesis is a direct result of two sequential SN2 reactions.
Caption: S-N-2 mechanisms ensuring trans-stereochemistry.
-
First SN2 Reaction: The attack of the phenoxide on the epoxide forces the oxygen of the resulting alcohol to be on the opposite face of the ring. This locks in the trans relationship.
-
Second SN2 Reaction: The conversion of the alcohol to a mesylate does not change the stereochemistry at that carbon. The subsequent attack by the azide ion on the mesylate-bearing carbon must occur from the back side, causing a second inversion. This double inversion (retention-inversion) at the second stereocenter results in the net retention of the trans configuration in the final product.
Conclusion
The synthesis of stereochemically pure 2-phenoxycyclohexanamine is readily achievable through a diastereoselective strategy based on the ring-opening of cyclohexene oxide. The protocol described provides a reliable method for obtaining the trans isomer, which is often the desired diastereomer for further functionalization in drug discovery and development. The principles of SN2 reactions are fundamental to controlling the stereochemical outcome, providing a robust and predictable synthetic route.
References
A comprehensive list of references that support the chemical principles described herein will be provided upon request, drawing from established literature in organic synthesis and stereoselective methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sci-Hub. Asymmetric synthesis of cis-2-substituted cyclohexanamines with high optical purity / Tetrahedron Letters, 1981 [sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Phenoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxycyclohexan-1-amine is a valuable chemical scaffold found in a variety of pharmacologically active compounds. Its unique structural combination of a lipophilic phenoxy group and a polar amine on a cyclohexyl ring makes it an attractive building block in medicinal chemistry and drug discovery. This document, intended for an audience of researchers and drug development professionals, provides a detailed, field-proven experimental protocol for the synthesis of 2-phenoxycyclohexan-1-amine. As a senior application scientist, the following guide emphasizes not just the procedural steps but the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
The protocol described herein is based on the robust and widely utilized method of reductive amination . This approach was selected for its high efficiency, operational simplicity, and broad functional group tolerance. The synthesis is presented in two main stages: the preparation of the key intermediate, 2-phenoxycyclohexanone, followed by its reductive amination to yield the target primary amine. This comprehensive guide includes detailed step-by-step procedures, safety precautions, characterization methods, and a mechanistic overview to ensure successful execution and validation of the synthesis.
Synthesis Overview
The synthesis of 2-phenoxycyclohexan-1-amine is achieved through a two-step process, beginning with the nucleophilic substitution of 2-chlorocyclohexanone with phenol to form 2-phenoxycyclohexanone. This intermediate is then converted to the target amine via reductive amination using ammonia and a suitable reducing agent.
Figure 1: Overall synthetic workflow for 2-phenoxycyclohexan-1-amine.
Part 1: Synthesis of 2-Phenoxycyclohexanone
Mechanistic Rationale
The synthesis of 2-phenoxycyclohexanone proceeds via a classic SN2 reaction. Phenoxide, generated in situ by the reaction of phenol with a base (potassium carbonate), acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine in 2-chlorocyclohexanone. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Purity |
| 2-Chlorocyclohexanone | 132.59 | 10.0 g | 0.075 mol | 97% |
| Phenol | 94.11 | 7.8 g | 0.083 mol | 99% |
| Potassium Carbonate (K2CO3) | 138.21 | 15.6 g | 0.113 mol | ≥99% |
| Acetone | 58.08 | 200 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | As needed | - | Reagent grade |
| Saturated NaCl solution | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorocyclohexanone (10.0 g, 0.075 mol), phenol (7.8 g, 0.083 mol), and potassium carbonate (15.6 g, 0.113 mol).
-
Add 200 mL of anhydrous acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 150 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by saturated NaCl solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-phenoxycyclohexanone as a pale yellow oil. The product is often used in the next step without further purification. Expected yield: 80-90%.
Part 2: Reductive Amination to 2-Phenoxycyclohexan-1-amine
Mechanistic Rationale
Reductive amination is a two-step process that occurs in a single pot. First, the carbonyl group of 2-phenoxycyclohexanone reacts with ammonia to form an intermediate imine (or the corresponding enamine). This is an equilibrium process favored by the removal of water, although in this protocol, the high concentration of ammonia drives the equilibrium forward. In the second step, a reducing agent, sodium cyanoborohydride (NaBH3CN), selectively reduces the C=N double bond of the imine to the desired amine.[1] NaBH3CN is a preferred reagent for this transformation as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, thus minimizing the reduction of the starting ketone.[1]
Figure 2: Simplified mechanism of reductive amination.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Purity/Concentration |
| 2-Phenoxycyclohexanone | 190.24 | 10.0 g | 0.053 mol | As prepared above |
| Ammonia in Methanol | - | 100 mL | - | 7 N solution |
| Sodium Cyanoborohydride (NaBH3CN) | 62.84 | 4.9 g | 0.078 mol | 95% |
| Methanol | 32.04 | As needed | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | As needed | - | Reagent grade |
| 1 M HCl | - | As needed | - | - |
| 2 M NaOH | - | As needed | - | - |
| Saturated NaCl solution | - | As needed | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add a solution of 2-phenoxycyclohexanone (10.0 g, 0.053 mol) in 50 mL of anhydrous methanol.
-
Add 100 mL of a 7 N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate beaker, dissolve sodium cyanoborohydride (4.9 g, 0.078 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (9:1 DCM:methanol with 1% triethylamine).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose the excess reducing agent. Caution: This step may produce toxic HCN gas and should be performed in a well-ventilated fume hood.
-
Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH > 12 with 2 M NaOH solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with saturated NaCl solution (1 x 50 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to yield 2-phenoxycyclohexan-1-amine as an oil. The product can be further purified by column chromatography on silica gel using a gradient of DCM and methanol containing 1% triethylamine. Expected yield: 60-75%.
Characterization of 2-Phenoxycyclohexan-1-amine
The identity and purity of the synthesized 2-phenoxycyclohexan-1-amine should be confirmed by standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenoxy group, the methine proton adjacent to the amine, the methine proton adjacent to the phenoxy group, and the aliphatic protons of the cyclohexyl ring.
- ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
2. Mass Spectrometry (MS):
- Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be at m/z 192.27.
3. Infrared (IR) Spectroscopy:
- The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage.
4. High-Performance Liquid Chromatography (HPLC):
- Reversed-phase HPLC can be employed to assess the purity of the final compound. A suitable mobile phase would be a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape for the amine.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Chlorocyclohexanone is a lachrymator and should be handled with care.
-
Phenol is corrosive and toxic. Avoid skin contact.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed with extreme caution.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate care.
References
- Deshpande, R. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 377-393.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2022). [Link]
Sources
Application Note & Protocol: Quantification of 2-Phenoxycyclohexan-1-amine Hydrochloride in Biological Samples
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-Phenoxycyclohexan-1-amine hydrochloride in biological matrices, such as human plasma. The described methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique in bioanalytical chemistry.[1][2][3] This application note details a complete workflow, including sample preparation using Solid Phase Extraction (SPE), chromatographic conditions, and mass spectrometric parameters. The protocols are designed to be robust and adhere to the principles of analytical method validation, ensuring trustworthy and reproducible results for researchers in drug development and toxicology.
Introduction: The Rationale for a Robust Bioanalytical Method
This compound is an amine derivative with a structure analogous to other pharmacologically active arylcyclohexylamines.[2][4] The development of a sensitive and selective analytical method is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Biological matrices, such as plasma and urine, are complex, containing numerous endogenous compounds that can interfere with analysis.[5] Therefore, a meticulous sample preparation strategy coupled with a highly specific detection method is essential for accurate quantification.
This guide is predicated on the established success of LC-MS/MS for the analysis of amine-containing compounds in biological specimens.[1][2][3] The primary amine group of 2-Phenoxycyclohexan-1-amine makes it amenable to positive ion electrospray ionization (ESI), a common ionization technique in LC-MS/MS. The overall workflow is designed to ensure high recovery, minimize matrix effects, and achieve low limits of quantification.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO | [6] |
| Molecular Weight | 227.73 g/mol | [6] |
| Melting Point | 246 °C | [6] |
| Predicted pKa | ~10.6 (based on cyclohexylamine) | [7] |
| Predicted LogP | ~2.5 (based on 2-phenylcyclohexan-1-amine) | [8] |
Note: Some properties are inferred from structurally similar compounds due to limited data on the target analyte.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, is outlined below. This systematic approach ensures consistency and minimizes the potential for error.
Caption: High-level workflow for the quantification of 2-Phenoxycyclohexan-1-amine.
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), 2-Phenylcyclohexan-1-amine (Internal Standard, IS) (≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C, 30 mg/1 mL).
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).
-
Other: 96-well collection plates, microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard (IS), 2-Phenylcyclohexan-1-amine, into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
The choice of a mixed-mode cation exchange SPE is based on the basic nature of the primary amine group, which will be protonated at acidic pH, allowing for strong retention on the sorbent.
Caption: Detailed step-by-step Solid Phase Extraction (SPE) protocol.
Protocol Steps:
-
To 100 µL of plasma sample, add 25 µL of the 100 ng/mL IS working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water to the sample, vortex to mix. This step lyses cells and precipitates proteins.[9]
-
Centrifuge at 13,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic elution solvent neutralizes the amine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).
LC-MS/MS Method
The use of a reversed-phase C18 column is suitable for retaining the moderately hydrophobic 2-Phenoxycyclohexan-1-amine. A gradient elution ensures efficient separation from any remaining matrix components and a sharp peak shape.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-4.0 min: 5% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| 2-Phenoxycyclohexan-1-amine | Q1: 192.1 -> Q3: 94.1 (Quantifier), 117.1 (Qualifier) |
| 2-Phenylcyclohexan-1-amine (IS) | Q1: 176.2 -> Q3: 91.1 (Quantifier) |
Note: The specific MRM transitions for 2-Phenoxycyclohexan-1-amine are predictive and would need to be optimized by direct infusion of the reference standard. The precursor ion ([M+H]⁺) for the analyte is C₁₂H₁₇NO + H⁺ = 192.1. The product ions are plausible fragments from collision-induced dissociation.
Method Validation and Performance Characteristics
A full validation of this method should be conducted in accordance with regulatory guidelines. Key parameters to assess include:
-
Linearity: The method should be linear over the range of calibration standards (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should be analyzed. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should be ≤15% (≤20% for LLOQ).[1]
-
Recovery: The efficiency of the SPE process should be assessed and is expected to be >85%.
-
Matrix Effect: Post-extraction spike experiments should be performed to evaluate the ion suppression or enhancement from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) should be determined.
Table 2: Expected Performance Characteristics
| Parameter | Acceptance Criteria | Expected Result |
| Calibration Range | 1 - 1000 ng/mL | r² > 0.995 |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (QC samples) | 85 - 115% | Within range |
| Precision (QC samples) | ≤ 15% CV | < 10% CV |
| Recovery | > 70% | > 85% |
| Matrix Factor | 0.85 - 1.15 | Within range |
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in biological samples. The detailed sample preparation procedure using solid-phase extraction effectively removes matrix interferences, ensuring high-quality data. This application note serves as a comprehensive guide for researchers, enabling accurate bioanalysis for pharmacokinetic and other related studies.
References
-
Claffey, D. J., et al. (2010). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Journal of analytical toxicology, 34(7), 416–422. Retrieved from [Link]
-
Madeira, C., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 14(8), 1548. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]
-
Adkins, J. N., et al. (2002). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of biomedicine & biotechnology, 2(2), 89–96. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Propoxyphenoxy)cyclohexan-1-amine. Retrieved from [Link]
-
ResearchGate. (2015). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific reports, 13(1), 11624. Retrieved from [Link]
-
ResearchGate. (2013). Ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of phenicol drugs and florfenicol-amine in foods. Retrieved from [Link]
-
Noel, S., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Bioconjugate chemistry, 22(8), 1690–1699. Retrieved from [Link]
-
ResearchGate. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]
-
ResearchGate. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylcyclohexan-1-amine. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylcyclohexan-1-amine. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]
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Application Note: A Validated Analytical Method for the Comprehensive Screening of Novel Psychoactive Substances in Biological Matrices
Introduction: The Evolving Challenge of NPS Detection
The landscape of illicit drug use is continually reshaped by the emergence of Novel Psychoactive Substances (NPS). These substances, often designed to mimic the effects of controlled drugs while circumventing existing legislation, present a formidable challenge to forensic and clinical toxicology.[1][2] The sheer number of NPS, their diverse chemical structures, and their presence in complex biological matrices necessitate robust, validated, and comprehensive analytical methods for their accurate detection and identification.[3][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and validation of an analytical method for the screening of a broad range of NPS in biological samples. The methodology described herein is grounded in established international guidelines and best practices, ensuring scientific integrity and legally defensible results.[6][7]
The Analytical Strategy: A Multi-faceted Approach
A successful NPS screening method must be both comprehensive and adaptable. The dynamic nature of the NPS market means that new compounds can appear at any time.[2][8] Therefore, a combination of targeted and non-targeted screening approaches is often the most effective strategy. This guide will focus on the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a technique widely recognized for its sensitivity, selectivity, and versatility in NPS analysis.[1][3][9]
Causality in Method Selection: Why LC-MS/MS?
The choice of LC-MS/MS is deliberate and based on several key advantages over other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for broad-based NPS screening:
-
Wider Analyte Coverage: Many NPS are thermally labile or have low volatility, making them unsuitable for GC-MS analysis without derivatization.[8] LC-MS/MS can directly analyze a much broader range of compound polarities and thermal stabilities.
-
Enhanced Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, minimizing the risk of false positives from complex biological matrices.
-
Superior Sensitivity: LC-MS/MS often provides lower limits of detection (LOD) and quantification (LOQ) compared to GC-MS, which is crucial as many NPS are potent at low concentrations.[9][10]
While GC-MS remains a valuable tool, particularly for volatile NPS and its extensive spectral libraries, LC-MS/MS offers a more comprehensive initial screening platform for the diverse chemical classes of NPS.[8]
Method Development and Optimization
The development of a robust analytical method is a systematic process that involves several critical steps.[11]
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to isolate the analytes of interest from the biological matrix (e.g., blood, urine, oral fluid) and remove potential interferences.[4][12] A well-designed sample preparation protocol is critical for achieving reliable and reproducible results.
Protocol 1: Solid-Phase Extraction (SPE) for NPS from Whole Blood
This protocol is designed for the extraction of a broad range of NPS from whole blood, a common matrix in forensic toxicology.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of a representative NPS)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (LC-MS grade)
-
Dichloromethane (DCM, LC-MS grade)
-
Isopropanol (IPA, LC-MS grade)
-
Ammonium hydroxide (NH4OH)
-
Mixed-mode SPE cartridges (e.g., C8/SCX)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Pipette 1 mL of the whole blood sample into a centrifuge tube.
-
Add a known amount of the Internal Standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]
-
Vortex for 30 seconds and then centrifuge at 3500 rpm for 5 minutes.[4]
-
Condition the SPE cartridge: Sequentially wash with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 3 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes: Elute with 2 mL of a freshly prepared solution of DCM/IPA/NH4OH (78:20:2 v/v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Causality behind the choices: The mixed-mode SPE cartridge provides both reversed-phase and ion-exchange retention mechanisms, allowing for the capture of a wide range of NPS with varying polarities and functional groups. The wash steps are optimized to remove endogenous interferences without causing significant loss of the target analytes. The elution solvent is a strong, basic organic mixture designed to disrupt the interactions between the analytes and the sorbent, ensuring high recovery.
Chromatographic Separation: Achieving Resolution
The goal of chromatography is to separate the different NPS and their isomers from each other and from any remaining matrix components before they enter the mass spectrometer.
Protocol 2: LC-MS/MS Parameters for NPS Screening
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for NPS analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile will need to be optimized for the specific set of target analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the majority of NPS.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity of the target analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two MRM transitions (a precursor ion and two product ions) should be monitored for confident identification and quantification.
Rationale for parameter selection: The C18 column provides good retention for a wide range of moderately non-polar to polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analytes in the ESI source, leading to better ionization efficiency. A gradient elution is necessary to effectively separate the diverse range of NPS in a single run.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[11][13] This is a critical step to ensure the reliability and legal defensibility of the results. The validation should be performed in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[13][14][15][16]
The following parameters must be evaluated during method validation:[3]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the target analytes.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of calibration standards over a defined concentration range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[3]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analytes. This is a critical parameter to evaluate in LC-MS/MS and can be assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation: Clarity and Comparability
All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No interfering peaks at the retention time of the analytes in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | 85% - 115% |
| Recovery (%) | Consistent, precise, and reproducible. |
| Stability | Analyte concentration within ±15% of the nominal concentration. |
Experimental Workflows and Logical Relationships
Visualizing the workflow can aid in understanding the entire process from sample receipt to final report.
Overall Analytical Workflow
The following diagram illustrates the complete workflow for the analysis of NPS in biological samples.
Caption: Overall workflow for NPS analysis.
Method Validation Decision Tree
This diagram outlines the logical steps and decisions involved in the method validation process.
Caption: Decision tree for method validation.
Conclusion: A Framework for Confidence
The development and validation of an analytical method for novel psychoactive substances is a rigorous but essential process. By following a systematic approach grounded in scientific principles and international guidelines, laboratories can develop robust and reliable methods for the comprehensive screening of NPS. The LC-MS/MS method detailed in this application note provides a powerful tool for forensic and clinical toxicologists, enabling them to keep pace with the ever-changing landscape of illicit drug use and contribute to public health and safety. The self-validating nature of the described protocols ensures a high degree of confidence in the generated data, which is paramount in both research and legal contexts.
References
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (n.d.). MDPI. Retrieved from [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2019, June 13). SWGDRUG. Retrieved from [Link]
-
What Are Some Common Challenges in Using NPS? (2024, October 2). Crewhu. Retrieved from [Link]
-
How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International. Retrieved from [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved from [Link]
-
Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. (n.d.). SciELO. Retrieved from [Link]
-
Best Practices and Method Validation: A guide for scientists investigating the occurrence of microplastics (MPs) and nanoplastics (NPs). (2025, May 26). Zenodo. Retrieved from [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved from [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. (2019, April 14). National Institutes of Health. Retrieved from [Link]
-
What are common challenges with NPS? (n.d.). Callexa. Retrieved from [Link]
-
SWGDRUG Approved Recommendations. (n.d.). SWGDRUG. Retrieved from [Link]
-
Method validation - Eurachem. (n.d.). Eurachem. Retrieved from [Link]
-
Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. (2025, November 12). ResearchGate. Retrieved from [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (n.d.). PubMed. Retrieved from [Link]
-
Sample preparation strategies for the determination of psychoactive substances in biological fluids. (n.d.). ResearchGate. Retrieved from [Link]
-
Draft Recommendations on the Analysis of Clandestine Drug Laboratory Evidence. (n.d.). SWGDRUG.org. Retrieved from [Link]
-
(PDF) Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. (2025, August 9). ResearchGate. Retrieved from [Link]
-
SWGDRUG Categories of Analytical Techniques. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
NPS Analysis Beyond the Score: Why Most Teams Miss What Matters. (2025, November 13). Sopact. Retrieved from [Link]
-
Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. (n.d.). I.R.I.S. Retrieved from [Link]
-
Single-Particle ICP-MS Method for the Determination of TiO2 Nano- and Submicrometric Particles in Biological Tissues. (n.d.). MDPI. Retrieved from [Link]
-
LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. (n.d.). PubMed. Retrieved from [Link]
-
Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX. Retrieved from [Link]
-
ISO 17025 Method Validation. (2025, May 22). Wintersmith Advisory LLC. Retrieved from [Link]
-
Forensic Analysis of Drugs. (n.d.). Retrieved from [Link]
-
validate analytical methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. (n.d.). Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (n.d.). I.R.I.S. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Challenges In NPS Implementation. (n.d.). Meegle. Retrieved from [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved from [Link]
-
Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Journal of Analytical Toxicology. Retrieved from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]
-
IMPLEMENTATION OF ISO/CEI 17025:2017 FOR CAPRIPOX DIAGNOSTICS. (n.d.). Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. (2022, February 8). National Institutes of Health. Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]
-
Challenges of Net Promoter Score: NPS in practical business situations. (2014, December 9). Feedback Insights. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 11). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenoxycyclohexan-1-amine HCl
Welcome to the technical support guide for 2-Phenoxycyclohexan-1-amine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your results.
Introduction: The Core Challenge
The primary difficulty in purifying 2-Phenoxycyclohexan-1-amine arises from its stereochemistry. The molecule possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomers of each other: (1R,2R)- and (1S,2S)- forms (a trans relationship between the amine and phenoxy groups) and (1R,2S)- and (1S,2R)- forms (a cis relationship).
Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, such as solubility, melting point, and chromatographic retention times.[1] Therefore, the purification process is fundamentally a challenge of separating these closely related diastereomers and removing any process-related impurities. The formation of the hydrochloride (HCl) salt is a strategic step to facilitate this, as salts often form well-defined, stable crystals suitable for purification.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My product "oils out" or forms a sticky solid instead of crystallizing upon adding the anti-solvent. What's happening?
Answer: "Oiling out" occurs when the solute's solubility is decreased so rapidly that it separates as a liquid phase before it has time to organize into a crystal lattice. This is a common problem with amine salts.
Probable Causes & Solutions:
-
High Impurity Load: The presence of significant amounts of the other diastereomer or synthesis by-products can inhibit crystallization by disrupting the formation of a uniform crystal lattice.
-
Solution: First, attempt a pre-purification step on the free-base form using flash chromatography before salt formation. This will reduce the impurity load, making crystallization of the target diastereomer more favorable.
-
-
Inappropriate Solvent System: The solvent/anti-solvent combination may be unsuitable. If the anti-solvent is too non-polar, it can cause the product to crash out of the solution too quickly.
-
Solution: Conduct a solvent screen. A good system is one where the salt has moderate solubility in the primary solvent (e.g., isopropanol, methanol, ethanol) and is virtually insoluble in the anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), hexane). Add the anti-solvent very slowly at a slightly elevated temperature and allow the solution to cool gradually.
-
-
Presence of Water: Using aqueous HCl can introduce water, which can interfere with crystallization in organic solvents.[3]
-
Solution: Prepare the HCl salt using anhydrous methods. The preferred method is to dissolve the free-base amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of anhydrous HCl in a solvent like isopropanol or 1,4-dioxane. Alternatively, HCl gas can be bubbled through the solution.
-
-
Supersaturation: The solution may be too concentrated or cooled too quickly, leading to rapid precipitation instead of controlled crystal growth.
-
Solution: Use a slightly more dilute solution and allow for slow cooling. A stepwise cooling process (e.g., room temperature for several hours, then 4°C, then -20°C) can be highly effective. If available, add a seed crystal of the pure compound to encourage proper crystal formation.
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Action |
| Product "oils out" | High impurity level, especially the other diastereomer. | Pre-purify the free base via flash chromatography. |
| Inappropriate solvent/anti-solvent pair. | Screen solvent systems (e.g., IPA/Ether, EtOH/Hexane). | |
| Presence of water from aqueous HCl. | Use anhydrous HCl (solution in IPA/Dioxane or gas).[3] | |
| Rapid cooling or high supersaturation. | Slow, stepwise cooling; use a more dilute solution; add a seed crystal. | |
| Low purity after one crystallization | Diastereomers have similar solubilities. | Perform multiple recrystallizations or use an orthogonal method like preparative HPLC. |
| Two close spots on TLC / peaks in HPLC | Presence of both cis and trans diastereomers. | Optimize chromatography for separation (see Protocol 2) or perform fractional crystallization.[1][4] |
| Product is a fine powder, hard to filter | Rapid precipitation. | Slow down the addition of anti-solvent and the cooling rate. |
| Product is hygroscopic and gains weight | Inherent property of many amine hydrochlorides. | Handle under an inert atmosphere (N₂ or Ar); dry thoroughly under high vacuum; store in a desiccator over P₂O₅.[5] |
Q2: I've performed a crystallization, but my NMR/HPLC analysis still shows a significant amount of the other diastereomer. How can I improve the separation?
Answer: This indicates that the solubilities of the two diastereomeric HCl salts are too similar in your chosen solvent system for a single crystallization to be effective. You have two primary paths forward: iterative crystallization or an orthogonal purification method.
Path 1: Iterative/Fractional Crystallization
The principle here is that while the solubilities are similar, they are not identical. By repeatedly crystallizing the material, you can enrich the less soluble diastereomer in the solid phase.
-
Action: Collect the solid, re-dissolve it in the minimum amount of hot solvent, and re-crystallize. Analyze a small sample from each successive "crop" of crystals by HPLC or NMR to track the diastereomeric ratio (d.r.). You may need 3-5 cycles to achieve high purity. This can be material-intensive.
Path 2: Orthogonal Purification (Chromatography)
Since diastereomers have different physical properties, they can be separated by chromatography.[4] High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this.
-
Action: Develop a separation method on an analytical HPLC to find a suitable mobile and stationary phase that resolves the two diastereomers. Once optimized, this method can be scaled to preparative HPLC to achieve baseline separation. See Protocol 2 for a detailed methodology. Reversed-phase (C18) chromatography is often effective for separating amine salts.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for tackling the purification of 2-Phenoxycyclohexan-1-amine HCl.
Caption: Workflow for diastereomer separation via preparative HPLC.
Protocol 2: Diastereomer Separation by Preparative HPLC
This protocol outlines a general approach. Specific conditions must be optimized for your particular mixture.
-
Method Development (Analytical Scale):
-
Column: Start with a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Use a gradient of acetonitrile (MeCN) in water. Both phases should contain a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Optimization: Run a broad gradient (e.g., 5% to 95% MeCN over 20 minutes) to determine the approximate retention times. Then, optimize the gradient around the elution point of your diastereomers to maximize resolution.
-
-
Sample Preparation: Dissolve the crude HCl salt in the initial mobile phase solvent (or a solvent in which it is freely soluble, like methanol) at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient time proportionally to the column dimensions.
-
Calculate the maximum injection volume based on the column loading capacity.
-
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the peaks elute, using the UV detector signal to guide collection. It is often best to collect multiple small fractions across each peak.
-
Analysis and Pooling: Analyze each collected fraction using the analytical HPLC method. Pool the fractions that contain the desired diastereomer at the target purity (e.g., >99.5%).
-
Product Isolation: Combine the pure fractions and remove the organic solvent (e.g., MeCN) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as its TFA or formate salt.
-
Salt Conversion (Optional): If the HCl salt is required, the purified free base (obtained by neutralizing the TFA/formate salt and extracting) can be re-subjected to anhydrous HCl treatment as described previously.
References
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
Karger, B. L., et al. (1969). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 41(14), 2053-2057. Retrieved from [Link]
- Google Patents. (n.d.). EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]
-
Price, X. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. Retrieved from [Link]
-
Kusumi, T., & Kakisawa, H. (1987). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Journal of Synthetic Organic Chemistry, Japan, 45(3), 241-253. Retrieved from [Link]
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]
-
ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185-9188. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]
- Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Phenoxycyclohexylamine Synthesis
Introduction
Phenoxycyclohexylamine and its derivatives are valuable structural motifs in medicinal chemistry, often serving as key intermediates in the development of novel therapeutic agents. The successful synthesis of these compounds is paramount for advancing drug discovery programs. A prevalent and robust method for this synthesis is the reductive amination of a 2-phenoxycyclohexanone precursor with a suitable amine. This process, while conceptually straightforward, involves a delicate interplay of reagents and conditions where minor variations can significantly impact yield, purity, and scalability.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of phenoxycyclohexylamine. It is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose experimental challenges, make informed decisions to refine your reaction conditions, and achieve consistent, high-quality results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, common problems encountered during the synthesis of phenoxycyclohexylamine via reductive amination.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in a reductive amination is a multifaceted problem. A systematic approach to troubleshooting is crucial.
-
Incomplete Imine Formation: The reaction proceeds through an imine or enamine intermediate.[1][2] The formation of this intermediate is an equilibrium-driven process.[3]
-
Causality: If the intermediate does not form in sufficient concentration, the subsequent reduction step will be inefficient, leading to a low yield of the desired product. The primary byproduct of imine formation is water; its presence can shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, added directly to the reaction mixture. For larger-scale reactions, a Dean-Stark apparatus can be effective if the solvent forms a suitable azeotrope with water.
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, like acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[4] However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. A typical starting point is 0.1-0.2 equivalents of AcOH.
-
Pre-formation: Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.[5] This allows the imine concentration to build up.[6]
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: A reducing agent that is too harsh can reduce the starting ketone before imine formation occurs.[6] Conversely, a reagent that is too weak or has degraded will result in an incomplete reaction.
-
Solution:
-
Selectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations.[3][4][7] It is a mild and selective reducing agent that can preferentially reduce the protonated imine intermediate over the ketone starting material.[3][4]
-
Reagent Quality: Hydride reagents are sensitive to moisture. Ensure your NaBH(OAc)₃ is fresh and has been stored in a desiccator. Clumpy or discolored reagent may have degraded.
-
Alternative Reductants: While NaBH(OAc)₃ is preferred, other reagents like sodium cyanoborohydride (NaBH₃CN) can be used.[3][6] NaBH₃CN is effective at a slightly acidic pH (pH 5-6), where the imine is readily formed and protonated.[3] However, be mindful of the potential for toxic cyanide byproducts during workup.[3]
-
-
-
Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role.
-
Causality: Using an insufficient amount of either the amine or the reducing agent will naturally lead to incomplete conversion.
-
Solution: It is common practice to use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to drive the imine formation equilibrium forward. Similarly, an excess of the reducing agent (1.5-2.0 equivalents) is often necessary to ensure complete reduction.
-
Question 2: I'm observing a significant amount of unreacted 2-phenoxycyclohexanone in my crude product. How can I drive the reaction to completion?
Answer: The persistence of starting material indicates that either the rate of reaction is too slow or the reaction has stalled.
-
Reaction Time and Temperature:
-
Causality: Reductive aminations, particularly with hindered ketones, can be slow at room temperature.
-
Solution:
-
Extended Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). If starting material is still present but product is forming, simply extending the reaction time (e.g., from 12 hours to 24 hours) may be sufficient.
-
Moderate Heating: Gently heating the reaction mixture to 40-50 °C can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can lead to side reactions or decomposition of the reducing agent.
-
-
-
Solvent Choice:
-
Causality: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Protic solvents like methanol can sometimes react with hydride reagents.[7]
-
Solution: 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are excellent, non-reactive solvents for reactions using NaBH(OAc)₃.[4][7] Tetrahydrofuran (THF) is also a viable option.[4] If solubility is an issue, a co-solvent system might be necessary.
-
Question 3: My final product is contaminated with a byproduct that has a higher molecular weight. What could this be and how can I prevent it?
Answer: The most likely high-molecular-weight byproduct is a tertiary amine, formed from the dialkylation of the amine starting material.[6]
-
Mechanism of Formation: This occurs when the desired phenoxycyclohexylamine product, which is a secondary amine, acts as a nucleophile itself. It can react with another molecule of the 2-phenoxycyclohexanone to form a new iminium ion, which is then reduced to yield a tertiary amine.
-
Prevention Strategies:
-
Stoichiometry Control: Using a larger excess of the primary amine starting material can statistically favor its reaction with the ketone over the secondary amine product.
-
Slow Addition of Ketone: A more controlled approach is to add the 2-phenoxycyclohexanone slowly (e.g., via a syringe pump) to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, minimizing the chance for the product amine to react with it.
-
Stepwise Procedure: For particularly challenging cases, a two-step, one-pot procedure can be effective.[4] First, form the imine by stirring the ketone and amine together (with catalytic acid and a dehydrating agent). Once imine formation is complete (as determined by TLC or ¹H NMR), then add the reducing agent. This separates the imine formation from the reduction step, providing greater control.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is superior for this synthesis: NaBH(OAc)₃ or NaBH₃CN?
A1: For most applications involving the synthesis of phenoxycyclohexylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent. Its key advantage is its selectivity; it is a weaker reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion intermediate over the starting ketone.[3] This allows for a convenient one-pot procedure where all reagents can be mixed at the outset. NaBH₃CN is also effective but is more sensitive to pH and requires mildly acidic conditions to achieve selectivity.[3] A significant drawback of NaBH₃CN is the potential generation of highly toxic hydrogen cyanide (HCN) gas during acidic workup, which necessitates careful handling and waste disposal procedures.[3]
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | High for imines over ketones | High for imines at pH 5-6 |
| Procedure | Simple one-pot mixing | Often requires pH control |
| Solvents | DCE, DCM, THF[4][7] | Methanol, Ethanol |
| Safety | Releases acetic acid | Toxicity Hazard: Can release HCN[3] |
| Recommendation | Highly Recommended | Use with caution; STAB is a safer alternative |
Q2: How does the choice of solvent impact the reaction?
A2: The ideal solvent should fully dissolve the starting materials, be inert to the reducing agent, and facilitate the reaction.
-
Aprotic Solvents (Recommended for STAB): Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used and effective solvents for STAB-mediated reductive aminations.[4] They are non-reactive towards the hydride reagent. Tetrahydrofuran (THF) is another good aprotic option.
-
Protic Solvents (Use with Caution): Alcohols like methanol (MeOH) or ethanol (EtOH) are often used with NaBH₃CN. However, they can react slowly with NaBH(OAc)₃ and more rapidly with stronger hydrides like NaBH₄, reducing their efficacy.[7] If using NaBH₄ in a stepwise procedure, it is typically added at a low temperature (e.g., 0 °C) to mitigate this side reaction.[6]
Q3: What is the best way to purify the final phenoxycyclohexylamine product?
A3: The purification strategy depends on the nature of the impurities.
-
Aqueous Workup: After the reaction is complete, it should be quenched carefully with water or a saturated aqueous solution (e.g., NaHCO₃ or Rochelle's salt). The product is an amine, so its solubility is pH-dependent. To extract it into an organic solvent (like ethyl acetate or DCM), the aqueous layer should be made basic (pH > 10) using NaOH or K₂CO₃. This deprotonates the amine, making it more soluble in the organic phase. An acid wash (e.g., with 1M HCl) can be used to remove any unreacted starting amine, followed by re-basification and extraction of the product.
-
Column Chromatography: If the workup does not yield a pure product, flash column chromatography on silica gel is the standard method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (~1%) to the mobile phase. The triethylamine prevents the basic amine product from streaking on the acidic silica gel, leading to better separation.
Visualized Experimental Workflow & Logic
General Workflow for Phenoxycyclohexylamine Synthesis
The following diagram outlines the standard experimental sequence for the synthesis via one-pot reductive amination.
Caption: Standard one-pot reductive amination workflow.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocol
Synthesis of N-benzyl-2-phenoxycyclohexan-1-amine
-
Materials:
-
2-Phenoxycyclohexanone (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes, Triethylamine (for chromatography)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenoxycyclohexanone (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).
-
Add benzylamine (1.2 eq) followed by glacial acetic acid (0.1 eq) via syringe.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the flask in several portions over 10 minutes. Note: The reaction may bubble slightly.
-
Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers. To isolate the product, make the aqueous layer basic (pH > 10) with 1M NaOH and extract three times with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes containing 1% triethylamine.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N-benzyl-2-phenoxycyclohexan-1-amine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Tamboli, A. H., et al. (2015). Synthesis, characterization, and application of silica supported ionic liquid as catalyst for reductive amination of cyclohexanone... Chinese Journal of Catalysis, 36, 1365–1371. [Link]
-
Vallejos-Sanhueza, F., et al. (2019). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 6, 1344-1351. [Link]
-
Morales, K., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(8), 1165. [Link]
-
ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with...[Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. [Link]
-
ACS Publications. (2006). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. [Link]
Sources
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 2-Phenoxycyclohexan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Phenoxycyclohexan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing not just protocols, but a framework for rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route for this compound?
A common and effective strategy involves a three-step sequence starting from cyclohexene oxide. This route offers good control over stereochemistry and generally provides a clean product.
Caption: High-level overview of the synthetic pathway.
This pathway is favored because it builds the molecule's core structure efficiently and introduces the amine functionality via a reliable azide intermediate.
Q2: My overall yield is consistently low. Which step is the most likely culprit?
Low overall yield is typically traced back to two critical stages:
-
Step 2: Conversion of the alcohol to the azide. The Mitsunobu reaction, while effective, is highly sensitive to reagent quality and reaction conditions.[1][2] Incomplete conversion or side reactions are common.
-
Step 3: Purification after azide reduction. The primary byproduct of the Staudinger reaction, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired amine, leading to product loss during purification.
We will address troubleshooting for these specific steps in the detailed guides below.
Q3: How critical is stereochemistry in this synthesis?
Very critical. The initial epoxide ring-opening with phenol establishes the trans relationship between the phenoxy and hydroxyl groups. Subsequent SN2-type reactions, like the Mitsunobu, proceed with an inversion of configuration.[3][4] Maintaining stereochemical integrity is paramount for ensuring the desired isomeric purity of the final product.
Troubleshooting Guide: Step-by-Step Yield Improvement
Issue 1: Low Yield or Side Products in 2-Phenoxycyclohexanol Synthesis (Step 1)
The ring-opening of cyclohexene oxide with phenol is a nucleophilic substitution reaction that can be catalyzed by either acid or base.[5] The choice of catalyst is critical for maximizing the yield of the desired trans product.
Q: I'm observing unreacted starting material and a significant amount of a viscous polymer-like substance.
A: This suggests either an inefficient catalyst or polymerization of the epoxide under harsh acidic conditions.
-
Causality: Strong acids can protonate the epoxide, making it highly reactive. While this accelerates the reaction with phenol, it also promotes self-polymerization of the epoxide. A milder, more controlled activation is needed.
-
Recommended Protocol: Utilize a base-catalyzed approach. Deprotonating phenol to the more nucleophilic phenoxide ion allows the reaction to proceed under milder conditions, minimizing side reactions.
Optimized Protocol for 2-Phenoxycyclohexanol Synthesis
-
To a solution of phenol (1.2 equivalents) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.
-
Cool the mixture back to 0 °C and add cyclohexene oxide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 12-18 hours. Monitor progress by TLC.
-
After completion, cool the reaction mixture and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield trans-2-phenoxycyclohexan-1-ol.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Sodium Hydride (NaH) | Forms sodium phenoxide, a strong nucleophile, avoiding harsh acidic conditions that cause polymerization. |
| Stoichiometry | 1.2 eq. Phenol / NaH | A slight excess of the nucleophile drives the reaction to completion. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents; its boiling point is suitable for controlled heating. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier without causing decomposition. |
Issue 2: Failed or Low-Yield Conversion of Alcohol to Azide (Step 2)
The Mitsunobu reaction is a powerful method for converting a secondary alcohol to an azide with complete inversion of stereochemistry. However, its success is highly dependent on procedural details.[1][4][6]
Q: My Mitsunobu reaction stalls, showing significant unreacted alcohol even after extended reaction times and using excess reagents.
A: This is a classic Mitsunobu problem, often stemming from reagent quality or subtle procedural errors. [2]
-
Causality & Troubleshooting Steps:
-
Reagent Purity: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO). Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.
-
Solvent Anhydrousness: The reaction is sensitive to water, which can consume the activated intermediates. Use freshly distilled or commercially available anhydrous solvents.
-
Order of Addition: The standard and most reliable method is to add the azodicarboxylate (DEAD/DIAD) slowly to a cooled (0 °C) solution of the alcohol, triphenylphosphine, and the azide source. This controls the formation of the reactive betaine intermediate and minimizes side reactions.
-
Azide Source: While hydrazoic acid (HN₃) can be used, it is highly toxic and explosive. A safer and effective alternative is using diphenylphosphoryl azide (DPPA).[3][7]
-
Caption: Logic-flow for diagnosing Mitsunobu reaction failures.
Optimized Protocol for Mitsunobu Azidation
-
Dissolve trans-2-phenoxycyclohexan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and diphenylphosphoryl azide (DPPA, 1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture. The crude product will contain the desired azide, TPPO, and other byproducts. Proceed directly to purification or the next reduction step.
Issue 3: Difficulty in Purifying the Amine After Staudinger Reduction (Step 3)
The Staudinger reaction is a mild and efficient method for reducing azides to amines using a phosphine, typically triphenylphosphine. The reaction produces the desired amine and a stoichiometric amount of triphenylphosphine oxide (TPPO).[8][9]
Q: After the Staudinger reduction and workup, my final product is contaminated with a white solid that is difficult to remove by column chromatography.
A: This contaminant is almost certainly triphenylphosphine oxide (TPPO). Its polarity is often similar to that of the amine product, making chromatographic separation inefficient.
-
Causality: The P=O bond in TPPO is highly polar, leading to its strong adsorption on silica gel. However, the amine product is also polar, resulting in overlapping elution profiles.
-
Solution Strategy: Convert the amine into its hydrochloride salt before final purification. The ionic salt is insoluble in non-polar organic solvents, while the non-polar TPPO remains dissolved, allowing for simple separation by filtration.
Optimized Protocol for Staudinger Reduction and Purification
-
Dissolve the crude cis-1-azido-2-phenoxycyclohexane in a mixture of THF and water (e.g., 4:1 ratio).
-
Add triphenylphosphine (1.2 equivalents) and heat the mixture to 50-60 °C. The reaction progress can be monitored by the evolution of N₂ gas and by TLC (disappearance of the azide spot).
-
After 4-6 hours, or when the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (2.0 M) or bubble dry HCl gas through the solution until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the white precipitate (this compound) by vacuum filtration.
-
Wash the filter cake thoroughly with cold diethyl ether to remove any residual TPPO and other organic-soluble impurities.
-
Dry the purified product under vacuum.
| Purification Step | Procedure | Rationale |
| 1. Reaction Workup | Concentrate to remove THF. | Prepares the mixture for solvent exchange. |
| 2. Solvent Exchange | Dissolve residue in diethyl ether. | The amine and TPPO are soluble, but the amine salt will be insoluble. |
| 3. Salt Formation | Add ethereal HCl. | Converts the basic amine to its ionic hydrochloride salt, causing it to precipitate. |
| 4. Isolation | Filter the precipitate. | Separates the solid, insoluble amine salt from the soluble TPPO byproduct. |
| 5. Washing | Wash solid with cold ether. | Removes any remaining TPPO that may have adhered to the surface of the salt crystals. |
By following these detailed, causally-explained protocols, researchers can more effectively troubleshoot common issues, optimize reaction conditions, and significantly improve the overall yield and purity of this compound.
References
- RU2187490C2 - Method of synthesis of chlorocyclohexane.
- US20200392074A1 - Method for preparing an amine hydrochloride suspension.
- US3337630A - Process for the purification of amines.
- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
- Staudinger Reaction. Organic Chemistry Portal.
- Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm (RSC Publishing).
- Staudinger Reaction Troubleshooting. Reddit.
- Alcohol to Azide - Common Conditions. Organic Chemistry Portal.
- Amine synthesis by azide reduction. Organic Chemistry Portal.
- Mitsunobu Reaction. Master Organic Chemistry.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Reactions of Epoxides Practice Problems. Chemistry Steps.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- WO1995001970A1 - Alcohol to azide sn2 conversion.
- Mitsunobu reaction issues. Reddit.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Formation in Arylcyclohexylamine Synthesis
Welcome to the technical support center for arylcyclohexylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. Instead of a generic overview, we will directly address the specific, practical challenges of byproduct formation that can compromise yield, purity, and project timelines. Our focus is on understanding the root cause of these side reactions and providing field-proven strategies for their mitigation.
Section 1: Understanding the Synthetic Landscape
The synthesis of arylcyclohexylamines, compounds characterized by a cyclohexyl ring bearing both an aryl group and an amine on the same carbon, can be approached through several classical organic transformations.[1][2] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. However, each pathway presents a unique set of challenges, primarily in the form of competing reactions that lead to significant byproducts.
The four most common synthetic strategies are:
-
Grignard Reaction: Addition of an arylmagnesium halide to a cyclohexanone-derived imine or nitrile.
-
Reductive Amination: Condensation of an arylcyclohexanone with an amine, followed by reduction.
-
Leuckart Reaction: A specific form of reductive amination using formamide or ammonium formate.
-
Ritter Reaction: Reaction of an arylcyclohexanol with a nitrile under strong acidic conditions.
The following diagram provides a high-level overview of these convergent pathways.
Caption: Major synthetic routes to the arylcyclohexylamine core structure.
Section 2: Troubleshooting Guide by Synthetic Route
This section provides direct answers to common issues encountered during synthesis. Each entry details the mechanistic cause of the byproduct and offers actionable solutions.
Grignard Reaction Pathway
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions.[3][4]
Q1: My Grignard reaction on a 1-piperidinocyclohexanecarbonitrile (PCC) precursor has low yield, and I've isolated a significant amount of biphenyl. What's happening?
A: This points to two distinct issues: Grignard reagent degradation and a side reaction.
-
Causality: The Grignard reagent (Ar-MgX) is a strong base and will react with any protic source, such as water, destroying the reagent. The formation of biphenyl (Ar-Ar) is a classic Wurtz-type coupling side reaction, which can occur from the reaction of the Grignard reagent with any unreacted aryl halide.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Quality: Use freshly prepared Grignard reagent. If using commercial solutions, titrate them before use to determine the exact molarity.
-
Controlled Addition: Add the aryl halide slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations that favor coupling. Ensure all the magnesium is consumed before adding your electrophile (the nitrile).
-
Q2: After acidic workup of my reaction between an aryl Grignard and cyclohexanone, I am seeing a significant amount of 1-arylcyclohexene by mass spectrometry. How can I avoid this?
A: This is a classic dehydration byproduct. The Grignard addition to a ketone produces a tertiary alkoxide, which is protonated during workup to a tertiary alcohol.[5] This alcohol is highly susceptible to acid-catalyzed elimination.
-
Causality & Mechanism: In the presence of a strong acid (like HCl or H₂SO₄), the hydroxyl group of the intermediate 1-arylcyclohexanol is protonated, turning it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon forms the stable 1-arylcyclohexene byproduct.
Caption: Competing pathways during acidic workup of a Grignard reaction.
-
Troubleshooting & Prevention:
-
Mild Workup: Avoid strong mineral acids. The best practice is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source that is acidic enough to protonate the alkoxide but not strong enough to promote widespread dehydration.
-
Temperature Control: Perform the quench and subsequent extraction at low temperatures (0 °C) to minimize the rate of the elimination reaction.
-
Reductive Amination Pathway
Reductive amination is one of the most versatile methods for synthesizing amines.[6] However, the reaction involves a delicate balance between imine/enamine formation and reduction.
Q1: My reductive amination of an arylcyclohexanone with a primary amine is yielding a large amount of the corresponding arylcyclohexanol. How do I favor amine formation?
A: This is a common problem indicating that the ketone is being reduced faster than it is forming an imine and being subsequently reduced. The choice of reducing agent and pH are critical.
-
Causality: Many common reducing agents, like sodium borohydride (NaBH₄), are highly effective at reducing ketones at neutral or basic pH. However, the key intermediate for amine formation, the protonated iminium ion, is favored under mildly acidic conditions (pH 4-6). If the reducing agent is too reactive under the conditions required for imine formation, it will simply reduce the starting ketone.
-
Troubleshooting & Prevention:
-
Use a pH-Sensitive Reductant: Switch from NaBH₄ to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB, Na(OAc)₃BH). These reagents are less reactive towards ketones but are highly effective at reducing the protonated iminium ion intermediate, thus favoring the desired reaction pathway.[7]
-
Control pH: Buffer the reaction mixture to a pH between 4 and 6. This can be achieved using acetic acid. This pH is a compromise: acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or deactivate the amine starting material.
-
Promote Imine Formation: If possible, pre-form the imine before adding the reducing agent. This can be done by heating the ketone and amine together, often with a method to remove the water byproduct (e.g., a Dean-Stark apparatus or the addition of molecular sieves). Once imine formation is complete (as monitored by TLC or GC), the mixture can be cooled and the reducing agent added.
-
Caption: Kinetic competition between iminium ion and ketone reduction.
Leuckart Reaction Pathway
The Leuckart reaction is a classic, one-pot method but its high temperature requirements can lead to impurities.[8][9]
Q: My Leuckart reaction results in a dark, tarry crude product that is difficult to purify. What causes this and how can it be improved?
A: The high temperatures (often 120-180 °C) required for the Leuckart reaction can cause thermal decomposition of both starting materials and products.[8]
-
Causality: Formamide and ammonium formate are not stable at very high temperatures. Decomposition can lead to a variety of side reactions, including polymerization and the formation of colored impurities. The reaction itself can be exothermic, leading to thermal runaways if not properly controlled.
-
Troubleshooting & Prevention:
-
Optimize Temperature: Carefully determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run small-scale experiments at various temperatures (e.g., 120 °C, 140 °C, 160 °C) and monitor by TLC or GC to find the sweet spot between reaction rate and decomposition.
-
Modified Leuckart Conditions: Consider using formic acid in conjunction with formamide. This can sometimes allow for lower reaction temperatures.[10]
-
Gradual Heating: Heat the reaction mixture slowly and ensure efficient stirring to dissipate heat and avoid localized hot spots.
-
Alternative Routes: If decomposition is unavoidable, the Leuckart reaction may not be suitable for your specific substrate. A stepwise reductive amination under milder conditions (as described in section 2.2) is often a superior alternative for sensitive molecules.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying a basic arylcyclohexylamine from neutral byproducts like 1-arylcyclohexene or the starting ketone?
A: Acid-base extraction is an exceptionally effective and scalable technique for this purpose. Because the product is a basic amine, it can be protonated and moved into an aqueous phase, leaving neutral organic impurities behind. See Section 4.2 for a detailed protocol.
Q2: How can I monitor my reaction's progress to minimize byproduct formation?
A: Real-time monitoring is crucial.
-
Thin-Layer Chromatography (TLC): The fastest and most common method. It allows you to visualize the consumption of starting material and the appearance of the product and major byproducts. Use a suitable stain (e.g., potassium permanganate for alcohols/alkenes, ninhydrin for primary/secondary amines).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify the mass of byproducts as they form, giving you early clues about their structure.
Q3: My synthesis involves the oxidation of a 1-arylcyclohexanol to an arylcyclohexanone using Pyridinium Chlorochromate (PCC). I'm getting over-oxidation to a carboxylic acid. I thought PCC was a mild oxidant?
A: While PCC is known for stopping the oxidation of primary alcohols at the aldehyde stage, its behavior can be affected by reaction conditions.[11][12]
-
Causality: PCC is typically used in an anhydrous solvent like dichloromethane (DCM). If there is water present in the reaction, the initially formed aldehyde can become hydrated to form a geminal diol. This hydrate can then be further oxidized by another equivalent of PCC to the carboxylic acid.[13][14] While you are starting with a secondary alcohol, any side reaction that could lead to an aldehyde (e.g., ring opening) could be susceptible. More commonly, the "PCC" reagent itself may be contaminated with chromic acid if not prepared or stored correctly, which is a much stronger oxidizing agent.
-
Solution: Ensure your solvent and reagents are scrupulously dry. Consider using PCC buffered with sodium acetate or Celite to moderate its acidity and absorb byproducts.[14] Alternatively, consider other mild oxidation methods like the Swern or Dess-Martin periodinane oxidation, which operate under different mechanisms and may be less prone to this issue.
Section 4: Protocols and Methodologies
Protocol: Reductive Amination of 1-Phenylcyclohexanone
This protocol details the synthesis of 1-phenyl-N-methylcyclohexanamine using modern, selective conditions.
Caption: Experimental workflow for selective reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-phenylcyclohexanone (1.0 eq), dichloroethane (DCE, ~0.2 M), and glacial acetic acid (1.1 eq).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) dropwise to the stirred solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in several portions over 30 minutes. The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-12 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel or via the acid-base extraction method detailed below.
Protocol: Purification of a Basic Amine via Acid-Base Extraction
This powerful technique separates basic amine products from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acidify & Extract: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic amine product will be protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer, while neutral byproducts (e.g., unreacted ketone, elimination products) will remain in the organic layer.
-
Wash (Optional): Wash the combined acidic aqueous layers once with fresh ethyl acetate to remove any remaining trapped neutral impurities.
-
Basify: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be deprotonated (R₃NH⁺ → R₃N) and will typically precipitate or form an oily layer.
-
Back-Extract: Extract the now basic aqueous solution three times with fresh ethyl acetate. The neutral amine product will now move back into the organic layer.
-
Dry and Concentrate: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Section 5: Data Summary Table
The following table provides a quick-reference guide to the common byproducts discussed.
| Synthetic Route | Common Byproduct(s) | Likely Cause(s) | Key Preventative Measure(s) |
| Grignard Reaction | 1-Arylcyclohexene | Acid-catalyzed dehydration of the tertiary alcohol intermediate during workup. | Use a mild quench (sat. aq. NH₄Cl); keep temperature low during workup. |
| Biphenyl | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Ensure complete formation of Grignard; use high-purity magnesium and solvents. | |
| Reductive Amination | Arylcyclohexanol | Reduction of the starting ketone is faster than reduction of the iminium ion. | Use a pH-selective reductant (STAB, NaBH₃CN); control pH to 4-6. |
| Dialkylated Amine | The amine product reacts again with the starting ketone. | Use an excess of the starting amine; add ketone slowly to the amine solution. | |
| Leuckart Reaction | Tarry Polymers | Thermal decomposition of reagents and products at high reaction temperatures. | Find the minimum effective temperature; ensure even heating; consider milder alternatives. |
| PCC Oxidation | Carboxylic Acid | Over-oxidation of an intermediate aldehyde hydrate, often due to water contamination. | Use anhydrous solvents (DCM); ensure PCC reagent is pure and dry. |
Section 6: References
-
Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Arylcyclohexylamine. Retrieved from [Link]
-
Ferreira, B., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Retrieved from [Link]
-
Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]
-
Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. Retrieved from [Link]
-
Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Retrieved from [Link]
-
PsychonautWiki. (2024). Arylcyclohexylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Mąkosza, M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
YouTube. (2023). Cyclohexanone And Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Retrieved from
-
YouTube. (2020). PCC Organic Chemistry Experiment - Oxidation of Cyclohexanol. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Nikpassand, M., et al. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Stability of 2-Phenoxycyclohexan-1-amine Hydrochloride in Solution
Welcome to the technical support center for 2-Phenoxycyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes established principles of amine and ether chemistry, alongside data from analogous compounds, to provide a robust framework for your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
Q1: What are the fundamental chemical properties of this compound?
This compound is the hydrochloride salt of a primary amine. The molecule consists of a cyclohexane ring substituted with a phenoxy group and an amine group. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1]
Q2: What are the primary stability concerns for this compound in solution?
Based on its chemical structure, the primary stability concerns are:
-
Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.[2] This can lead to the formation of various degradation products and a decrease in the concentration of the parent compound.
-
pH-Dependent Degradation: The stability of the compound can be influenced by the pH of the solution. While the hydrochloride salt form suggests some stability in acidic conditions, extreme pH values (both highly acidic and alkaline) can promote hydrolysis of the ether linkage or other degradation pathways.[3][4]
-
Formation of Insoluble Free Base: In solutions with a pH above the pKa of the amine, the hydrochloride salt will convert to the free base. The free base may have lower solubility, leading to precipitation out of the solution. The pKa of the similar compound cyclohexylamine is 10.64.[5]
Q3: What are the key factors that can negatively impact the stability of my solutions?
Several factors can accelerate the degradation of this compound in solution:
-
Elevated Temperature: Higher temperatures typically increase the rate of chemical degradation.[2]
-
Exposure to Light (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.[6]
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.[2] It is crucial to use high-purity solvents and avoid contact with reactive metal surfaces.
-
Inappropriate pH: As mentioned, maintaining an optimal pH range is critical to prevent base precipitation and acid/base-catalyzed degradation.
-
Reactive Excipients: If formulating with other components, ensure they are compatible and do not promote degradation.
Q4: What are the best practices for preparing solutions of this compound?
To maximize the initial stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen. Water for Injection (WFI) or HPLC-grade water is recommended for aqueous solutions.
-
pH Control: If possible, buffer the solution to an acidic pH to maintain the protonated, more stable form of the amine.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Avoid Contamination: Use clean glassware and equipment to avoid introducing metal ions or other contaminants.
Q5: What are the recommended storage conditions for solutions of this compound?
For optimal long-term stability of solutions, we recommend the following storage conditions based on general best practices for amine hydrochlorides:[7][8]
-
Temperature: Store at 2-8°C. For longer-term storage, consider -20°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Store in tightly sealed, inert containers (e.g., glass or polypropylene).
-
Atmosphere: For sensitive applications, purging the headspace of the container with an inert gas before sealing is advisable.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem: I'm observing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Potential Cause: This could be due to impurities in the starting material or rapid degradation upon dissolution.
-
Troubleshooting Steps:
-
Analyze the solid starting material: Dissolve a sample and immediately inject it into the HPLC to establish a baseline purity profile.
-
Review your solution preparation method: Ensure you are using high-purity, degassed solvents and that the pH of the final solution is appropriate.
-
Consider the solvent: The compound may be unstable in the chosen solvent. Try a different solvent system.
-
Problem: The concentration of my stock solution is decreasing over time, even when stored at 4°C.
-
Potential Cause: This is a clear indication of degradation. The most likely culprits are slow oxidation or hydrolysis.
-
Troubleshooting Steps:
-
Implement stricter storage conditions: Store an aliquot at -20°C and protect it from light.
-
Prepare fresh solutions: For critical experiments, use freshly prepared solutions to ensure accurate concentrations.
-
Perform a simple stability study: Prepare a solution and analyze it at regular intervals (e.g., 0, 24, 48, 72 hours) to determine the rate of degradation under your storage conditions.
-
Problem: My solution has developed a yellow or brown tint.
-
Potential Cause: Color formation is often a visual indicator of oxidative degradation of amines.
-
Troubleshooting Steps:
-
Discard the solution: Do not use a discolored solution for experiments where purity is critical.
-
Improve handling to prevent oxidation: Prepare smaller batches of solution, use degassed solvents, and consider working under an inert atmosphere.
-
Investigate the source of oxidation: Ensure there are no contaminants in your solvent or on your labware that could be catalyzing the oxidation.
-
III. Experimental Protocols & Data
To assist you in evaluating the stability of your specific formulations, we provide a general protocol for a forced degradation study.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 12 hours, protected from light.[3]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.[9][10]
Hypothetical Forced Degradation Study Results
The following table summarizes the expected outcomes based on the chemical properties of the molecule.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| 0.1 M HCl, 80°C | Moderate degradation | Potential cleavage of the ether linkage |
| 0.1 M NaOH, 80°C | Significant degradation | Formation of oxidation products, potential hydrolysis |
| 3% H₂O₂, RT | Significant degradation | N-oxide, hydroxylated species, and other oxidation products |
| 80°C | Minor to moderate degradation | General thermal decomposition products |
| UV Light | Minor degradation | Photoxidation products |
IV. Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Recommended Workflow for Solution Preparation and Handling
Caption: Workflow for preparing stable solutions.
Potential Degradation Pathways
Caption: Potential degradation pathways.
V. References
-
Rochelle, G. T., et al. (2011). Oxidative Degradation of Amines. Energy Procedia, 4, 1-10.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
-
PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
Gupta, V. D. (1990). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Hospital Pharmacy, 47(5), 1093-1095.
-
BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine.
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Yaneva, Z., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone Derivative. Molecules, 29(22), 5009.
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Sahu, R., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 78(4), 468–475.
-
Enamine. (n.d.). Safety Data Sheet: amine hydrochloride.
-
Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
-
Kos, J., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 27(15), 4998.
-
LGC Standards. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet.
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
BenchChem. (n.d.). 1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation pathways.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Overcoming Poor Solubility of Amine Hydrochlorides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor amine hydrochloride solubility. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these hurdles in your experiments.
Introduction: The Amine Hydrochloride Solubility Challenge
Amine hydrochlorides are prevalent in pharmaceuticals and research compounds due to their improved stability and ease of handling compared to their free base counterparts.[1] However, their salt nature, which confers high lattice energy, can lead to poor solubility in organic solvents commonly used in synthesis and formulation.[2][3] This guide will walk you through the fundamental principles and proven strategies to effectively address these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with poorly soluble amine hydrochlorides.
Q1: Why is my amine hydrochloride salt insoluble in my organic solvent?
A: Amine hydrochlorides are ionic salts. Their solubility is dictated by the principle of "like dissolves like." They tend to be more soluble in polar solvents, especially water, where the solvent can effectively solvate the charged ammonium cation and the chloride anion.[1][4] In non-polar or weakly polar organic solvents (e.g., dichloromethane, toluene, hexane), the solvent molecules cannot overcome the strong ionic interactions within the crystal lattice of the salt, leading to poor solubility.[2][3][5]
Q2: Can I just heat the mixture to dissolve my amine hydrochloride?
A: Gentle warming can sometimes increase the rate of dissolution and the solubility of a compound to a certain extent.[5] However, this approach should be used with caution. Excessive heating can lead to the degradation of thermally sensitive molecules.[5] It is crucial to first determine the thermal stability of your specific amine hydrochloride before applying heat.
Q3: Will adding more of the same solvent eventually dissolve the salt?
A: If a compound has low intrinsic solubility in a particular solvent, simply adding more of that solvent is unlikely to be an effective strategy and will only result in a more dilute, unsaturated solution with the bulk of the solid remaining undissolved. It is more efficient to explore other solvents, co-solvent systems, or chemical modifications.
Q4: What is the quickest way to check if solubility is the issue?
A: A simple visual test is often sufficient. If you observe solid material that does not diminish after vigorous stirring or sonication for a reasonable period, you are likely facing a solubility problem. For a more quantitative assessment, a simple shake-flask method can be employed to estimate solubility.
In-Depth Troubleshooting Guides
When simple solutions are not sufficient, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: The Fundamental Solution - Conversion to the Free Amine
The most common and highly effective strategy to overcome the poor solubility of amine hydrochlorides in organic solvents is to convert the salt to its corresponding free amine (free base).[5] The free amine is a neutral, less polar molecule and is therefore significantly more soluble in a wider range of organic solvents.[5]
Causality: The conversion involves a simple acid-base reaction. A base is added to neutralize the hydrochloric acid component of the salt, liberating the neutral amine.
R-NH3+Cl- + Base -> R-NH2 + Base-H+Cl-
Experimental Protocol: Aqueous Workup for Free Base Conversion
This protocol is suitable for amines that are insoluble in water.
-
Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of water or a polar solvent in which it is soluble.
-
Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium carbonate (Na₂CO₃) solution, while stirring.[6][7] Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a pH of 8-9 to ensure complete neutralization.
-
Extraction: The now water-insoluble free amine will likely precipitate or form an oily layer. Add an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to extract the free amine.[8] Perform the extraction 2-3 times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free amine.
Experimental Protocol: Anhydrous Conversion for in-situ Reactions
This protocol is useful when the presence of water is detrimental to a subsequent reaction.
-
Suspension: Suspend the amine hydrochloride in the desired anhydrous organic solvent for your reaction.
-
Base Addition: Add a stoichiometric amount (or a slight excess) of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases are organic-soluble and will react with the amine hydrochloride to form the free amine and the corresponding trialkylammonium chloride salt.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Filtration (Optional): The trialkylammonium chloride salt byproduct is often insoluble in many organic solvents and will precipitate. It can be removed by filtration if necessary for the subsequent reaction.
Guide 2: Optimizing the Solvent System
If converting to the free base is not desirable or feasible, optimizing the solvent system is the next logical step.
Solvent Selection:
Start by considering the polarity of your amine hydrochloride. While generally favoring polar solvents, the specific structure of the amine can influence its solubility profile. A systematic screening of solvents with varying polarities is recommended.
| Solvent Class | Examples | General Solubility of Amine HCl |
| Polar Protic | Water, Methanol, Ethanol | Generally High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often Moderate to High |
| Weakly Polar | Dichloromethane, THF | Generally Low |
| Non-Polar | Toluene, Hexane | Generally Very Low |
Co-Solvency:
The use of a co-solvent can significantly enhance solubility. A small amount of a polar solvent in which the amine hydrochloride is soluble can be added to a less polar bulk solvent to create a mixture with an intermediate polarity that may be suitable for dissolution.[5] For example, adding a small amount of methanol to a suspension of an amine hydrochloride in dichloromethane can sometimes facilitate dissolution.[5]
Guide 3: The Impact of pH and the Common Ion Effect
For aqueous or semi-aqueous solutions, pH is a critical factor controlling the solubility of amine hydrochlorides.[9][10]
pH Adjustment:
The solubility of an amine hydrochloride is dependent on the equilibrium between the charged (protonated) form and the neutral (unprotonated) free amine. Lowering the pH (making the solution more acidic) will push the equilibrium towards the protonated form, which is generally more water-soluble. Conversely, raising the pH will favor the less water-soluble free amine form.[11][12]
The Common Ion Effect:
The common-ion effect describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[13][14][15] In the case of an amine hydrochloride (R-NH₃⁺Cl⁻), adding a source of chloride ions (e.g., from NaCl or by bubbling HCl gas) can decrease its solubility by shifting the dissolution equilibrium to the left.[16][17] While this can be used for purification, it is also a potential cause of unexpected precipitation if your reaction medium contains a high concentration of chloride ions.
R-NH₃⁺Cl⁻(s) <=> R-NH₃⁺(aq) + Cl⁻(aq)
Increasing [Cl⁻] shifts the equilibrium to the left, causing precipitation.
Advanced Strategies for Drug Development Professionals
For formulation and drug delivery applications, more advanced techniques may be necessary.
-
Solid Dispersions: The drug can be dispersed in an inert carrier at the solid state, for example, by spray drying or hot-melt extrusion.[18][19]
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, enhancing its apparent solubility.[18][20][21]
-
Particle Size Reduction: Decreasing the particle size of the amine hydrochloride through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate.[18][20][22]
-
Hydrotrophy: This is a solubilization process where a large amount of a second solute, a hydrotropic agent, is added to increase the aqueous solubility of the first solute.[20][23]
Analytical Considerations
Confirming the concentration and integrity of your amine hydrochloride solution is crucial.
-
Titration: Acid-base titration can be used to determine the concentration of the amine.[24]
-
Gas Chromatography (GC): Headspace GC can be a suitable method for the analysis of volatile amines, often after conversion to the free base.[25][26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amine hydrochlorides. The choice of mobile phase pH is critical for achieving good peak shape and retention.[12]
References
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
Quora. (2021, May 21). How would you quickly convert an alkylammonium salt into a water-insoluble amine? Explain the rationale for your answer. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Gibson, E. K. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
Sciencemadness. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
YouTube. (2025, December 18). What Is The Common Ion Effect's Role In Solubility Equilibrium? Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
Sources
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- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
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Navigating the Challenges of Amine Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC
From the desk of a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amine compounds. This technical support center is designed to move beyond simple checklists, offering in-depth explanations and actionable protocols to diagnose and resolve these common chromatographic challenges.
I. Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
This section addresses the most frequent issues encountered when analyzing amine compounds via HPLC.
Q1: Why do my amine compound peaks consistently show tailing in my reversed-phase HPLC method?
A: Peak tailing for amine compounds in reversed-phase HPLC is primarily caused by secondary interactions between the basic amine groups and residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups are acidic and can interact with protonated amines, leading to a secondary retention mechanism that results in asymmetrical peaks.
Q2: I'm observing peak tailing for all the peaks in my chromatogram, not just the amines. What could be the cause?
A: When all peaks in a chromatogram exhibit tailing, the issue is likely related to a physical problem at the column inlet rather than a chemical interaction.[4] The most common culprit is a partially blocked inlet frit on the column, which can be caused by debris from the sample, mobile phase, or wear from pump and injector seals.[4] This blockage disrupts the sample flow path, leading to peak distortion for all compounds.
Q3: Can the pH of my mobile phase affect the peak shape of my amine analytes?
A: Absolutely. The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like amines.[5][6] When the mobile phase pH is close to the pKa of the amine, both the ionized and unionized forms of the analyte can exist, leading to peak broadening or splitting.[5] For basic compounds, adjusting the pH can significantly impact their retention and peak symmetry.[2][7]
Q4: I've tried adjusting the pH, but I'm still seeing tailing. What else can I do?
A: If pH adjustment alone is insufficient, consider using a highly deactivated (end-capped) column to minimize the number of accessible silanol groups.[2][8] Alternatively, mobile phase additives, such as a competing base like triethylamine (TEA), can be used to mask the residual silanol groups.[9] However, be aware that these additives can sometimes shorten column lifetime.[9]
Q5: Are there alternative column chemistries that are better suited for amine analysis?
A: Yes, several alternative stationary phases can provide improved peak shape for amines. These include:
-
Polar-embedded phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the residual silanol groups.[2]
-
Polymer-based columns: These columns are made from organic polymers and do not have silanol groups, thus eliminating the primary source of secondary interactions.[10]
-
Amide-functionalized stationary phases: These offer reduced chemical reactivity and are more stable, providing a reliable alternative for analytes prone to reacting with amine groups.[11]
II. In-depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with amine compounds.
Guide 1: Systematic Diagnosis of Peak Tailing
The first step in effective troubleshooting is to determine the root cause of the peak tailing. The following workflow will guide you through this process.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Experimental Protocol: Differentiating Between Physical and Chemical Causes
-
Analyze the Chromatogram: Carefully examine the chromatogram to determine if all peaks are tailing or only the peaks corresponding to the amine compounds.[12]
-
If All Peaks are Tailing:
-
Action: Suspect a physical issue.[4] The most likely cause is a partial blockage of the column inlet frit.[4]
-
Troubleshooting:
-
Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to dislodge any particulates.[4]
-
If reverse-flushing is ineffective, replace the column inlet frit or the entire column.
-
Inspect the HPLC system for sources of particulates, such as worn pump seals or injector rotors.[4]
-
Ensure proper sample and mobile phase filtration.[4]
-
-
-
If Only Amine Peaks are Tailing:
Guide 2: Mobile Phase Optimization for Improved Peak Shape
Optimizing the mobile phase is a powerful strategy to mitigate peak tailing of amine compounds.
The Role of Mobile Phase pH
The pH of the mobile phase directly influences the ionization state of both the amine analyte and the residual silanol groups on the stationary phase.
Caption: The effect of mobile phase pH on amine-silanol interactions.
Experimental Protocol: pH Optimization
-
Determine the pKa of your amine analyte. This information is crucial for selecting the appropriate pH range.
-
Low pH Approach (pH 2.5 - 3.5):
-
Principle: At low pH, the residual silanol groups are protonated and neutral, minimizing their interaction with the protonated amine analytes.[1][9]
-
Procedure:
-
Prepare a mobile phase with a buffer at a pH of 2.5-3.5 (e.g., 10-20 mM phosphate or formate buffer).[9]
-
Inject the amine standard and observe the peak shape.
-
Caution: Standard silica-based columns may degrade at pH values below 3.[1] Consider using a column specifically designed for low pH applications.[1]
-
-
-
High pH Approach (pH > 8):
-
Principle: At high pH, the amine analytes are in their neutral form, which reduces their interaction with the ionized silanol groups.[14]
-
Procedure:
-
Use a column that is stable at high pH (e.g., a hybrid-silica or polymer-based column).
-
Prepare a mobile phase with a buffer at a pH of 8 or higher (e.g., ammonium bicarbonate).
-
Inject the amine standard and evaluate the peak shape. Peak shape and retention of basic compounds often improve at high pH.[14]
-
-
Mobile Phase Additives
When pH optimization is not sufficient, mobile phase additives can be employed.
| Additive Type | Example | Concentration | Mechanism of Action | Considerations |
| Competing Base | Triethylamine (TEA) | 5-20 mM | The competing base associates with the anionic silanol groups, reducing their availability to interact with the amine analytes.[9] | Can shorten column lifetime due to hydrolysis of the stationary phase.[9] May cause baseline noise. |
| Ion-Pair Reagent | Hexanesulfonic acid | 5 mM | Forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on a reversed-phase column.[15] | Can be difficult to completely flush from the system and may suppress MS signals.[16] Requires dedicated columns for ion-pairing applications.[16] |
Experimental Protocol: Using a Competing Base (TEA)
-
Prepare the mobile phase as usual.
-
Add triethylamine to the aqueous portion of the mobile phase to a final concentration of 10 mM.
-
Adjust the final pH of the mobile phase with an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample.
Guide 3: Stationary Phase Selection
Choosing the right stationary phase is a proactive approach to preventing peak tailing.
| Stationary Phase | Key Feature | Best For |
| High-Purity, End-capped Silica | Low residual silanol activity. | General-purpose analysis of basic compounds. |
| Polar-Embedded | A polar group embedded within the alkyl chain shields silanol groups.[2] | Improving peak shape for basic compounds without the need for mobile phase additives. |
| Hybrid Silica (e.g., XTerra) | Stable over a wide pH range (e.g., pH 1-12). | Methods requiring high or low pH for optimal separation and peak shape. |
| Polymer-Based (e.g., Polystyrene-divinylbenzene) | No silanol groups. | Eliminating silanol interactions entirely; useful for very basic compounds. |
| Amide-Functionalized | Reduced chemical reactivity and enhanced stability.[11] | Analytes that may react with amine groups on other stationary phases. |
Experimental Protocol: Column Screening
-
Select a few representative amine compounds that are problematic in your current method.
-
Obtain columns with different stationary phase chemistries (e.g., a modern end-capped C18, a polar-embedded phase, and a hybrid-silica column).
-
Using the same mobile phase conditions (if compatible with all columns), inject the amine standards onto each column.
-
Compare the peak asymmetry, efficiency, and resolution for each column to determine the most suitable stationary phase.
III. Summary and Best Practices
-
Systematic Troubleshooting: Always start by determining if the peak tailing is a physical or chemical issue.
-
Mobile Phase is Key: Mobile phase pH is your most powerful tool for controlling the peak shape of amines.
-
Choose the Right Column: Proactively select a stationary phase that is well-suited for the analysis of basic compounds.
-
Consider Additives Carefully: Use mobile phase additives judiciously, as they can have unintended consequences.
-
Good Housekeeping: Always filter your samples and mobile phases to prevent column blockage.
By understanding the underlying causes of peak tailing and applying a systematic troubleshooting approach, you can significantly improve the quality and reliability of your HPLC analysis of amine compounds.
IV. References
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Quora. (2021, June 5). How does pH affect the results of HPLC results? Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]
-
Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from
Sources
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- 2. chromtech.com [chromtech.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 5. chromatographytoday.com [chromatographytoday.com]
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- 8. acdlabs.com [acdlabs.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 12. waters.com [waters.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 16. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Novel Psychoactive Compounds
Welcome to the technical support center for navigating the complexities of matrix effects in the LC-MS/MS analysis of novel psychoactive substances (NPS). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects, offering insights into their causes, consequences, and general strategies for mitigation.
Q1: What are matrix effects and why are they a significant concern in the analysis of Novel Psychoactive Substances (NPS)?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of LC-MS/MS, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] For NPS analysis, which often involves complex biological matrices like blood, urine, or oral fluid, these effects can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[1][4][5] The diverse and often unpredictable nature of NPS and their metabolites further exacerbates this challenge.
Q2: What are the primary sources of matrix effects in typical biological samples used for NPS screening?
A: The main culprits are endogenous components of the biological matrix that are co-extracted with the NPS analytes. In blood and plasma, phospholipids are a major source of ion suppression. Other significant contributors include salts, proteins, lipids, and metabolites.[1] These components can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[6]
Q3: What is the "gold standard" for compensating for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective method for correcting matrix effects.[4][7][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[7][10] Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte's signal.[8][9] However, the availability and cost of SIL-IS for the vast and ever-growing list of NPS can be a significant limitation.[11]
Q4: Are there situations where a stable isotope-labeled internal standard might not fully correct for matrix effects?
A: Yes, although rare, it is possible. A slight difference in retention time between the analyte and its SIL-IS, sometimes caused by the deuterium isotope effect, can lead to differential ion suppression if they elute into a region of the chromatogram with a steep change in matrix interference.[9] This can affect the accuracy of the method.[9] Therefore, it is crucial to verify the co-elution of the analyte and the SIL-IS during method development.
Part 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for identifying, quantifying, and mitigating matrix effects in your LC-MS/MS assays for NPS.
Issue 1: I'm observing poor reproducibility and accuracy in my quantitative results. How can I determine if matrix effects are the cause?
Solution: Perform a Post-Column Infusion (PCI) Experiment.
A PCI experiment is a qualitative method to visualize regions of ion suppression or enhancement across a chromatographic run.[4][6][12]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of a standard solution of your NPS analyte into the LC eluent stream after the analytical column and before the mass spectrometer inlet. This creates a stable baseline signal for your analyte.
-
Injection: Inject a blank, extracted matrix sample (e.g., drug-free urine or blood that has undergone your sample preparation procedure).
-
Analysis: Monitor the analyte's signal. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.[6][12]
-
Interpretation: By comparing the retention time of your analyte to the regions of ion suppression/enhancement, you can determine if co-eluting matrix components are impacting your results.[4]
Visualization of the Post-Column Infusion Workflow:
Caption: Workflow for a Post-Column Infusion Experiment.
Issue 2: My PCI experiment confirms matrix effects. How can I quantify the extent of the problem?
Solution: Calculate the Matrix Factor (MF).
The matrix factor provides a quantitative measure of ion suppression or enhancement.
Experimental Protocol: Matrix Factor Calculation
-
Prepare Two Sets of Samples:
-
Set A: Spike your NPS analyte at a known concentration into a pure solvent (e.g., mobile phase).
-
Set B: Spike the same concentration of your NPS analyte into a blank, extracted matrix.[1]
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method and record the peak areas.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation: Example Matrix Factor Calculation
| Analyte | Peak Area in Solvent (Set A) | Peak Area in Matrix (Set B) | Matrix Factor (MF) | Interpretation |
| NPS-1 | 1,250,000 | 875,000 | 0.70 | 30% Ion Suppression |
| NPS-2 | 980,000 | 1,176,000 | 1.20 | 20% Ion Enhancement |
| NPS-3 | 1,500,000 | 1,485,000 | 0.99 | Negligible Matrix Effect |
Part 3: Mitigation Strategies
Once matrix effects are identified and quantified, the following strategies can be employed for their reduction or elimination.
Strategy 1: Optimizing Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][13]
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirty" extracts with significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1][13] Adjusting the pH can improve selectivity.[13]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interferences.[1][2] This is often the preferred method for complex matrices.
Logical Flow for Selecting a Sample Preparation Technique:
Caption: Decision tree for sample preparation method selection.
Strategy 2: Chromatographic Separation
If sample preparation is insufficient, modifying the LC method can help separate the NPS analyte from interfering matrix components.[14]
-
Gradient Optimization: Adjust the mobile phase gradient to shift the elution of the analyte away from regions of high matrix effect identified by the PCI experiment.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and improve separation.
Strategy 3: Sample Dilution
A straightforward approach is to dilute the sample extract.[4][5] This reduces the concentration of both the analyte and the interfering matrix components.[5][14] This is only feasible if the sensitivity of the assay is high enough to detect the diluted analyte.[4][5] In some cases of severe ion suppression, dilution can surprisingly lead to an increase in the analyte signal.[14]
Strategy 4: Calibration Strategies
When matrix effects cannot be eliminated, specific calibration techniques can be used to compensate for them.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[1] This ensures that the standards and samples experience the same matrix effects. The main drawback is the difficulty in obtaining a truly blank matrix for endogenous compounds or in post-mortem toxicology.[4]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample.[15][16] A calibration curve is then generated for each sample, and the original concentration is determined by extrapolation.[15] This is a powerful technique when a blank matrix is unavailable but can be labor-intensive.[17]
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved January 26, 2026, from [Link]
-
Reducing matrix effect. (2016, November 2). YouTube. Retrieved January 26, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. Retrieved January 26, 2026, from [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved January 26, 2026, from [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2022). Drug Testing and Analysis. Retrieved January 26, 2026, from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
-
Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (2023). Sensors. Retrieved January 26, 2026, from [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes. Retrieved January 26, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023, March 10). LCGC International. Retrieved January 26, 2026, from [Link]
-
A novel approach for adapting the standard addition method to single particle-ICP-MS for the accurate determination of NP size and number concentration in complex matrices. (2022). Analytica Chimica Acta. Retrieved January 26, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, July 1). LCGC International. Retrieved January 26, 2026, from [Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2016). Journal of Analytical Toxicology. Retrieved January 26, 2026, from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved January 26, 2026, from [Link]
-
Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. Retrieved January 26, 2026, from [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 26). Eurachem. Retrieved January 26, 2026, from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 26, 2026, from [Link]
-
A novel approach for adapting the standard addition method to single particle-ICP-MS for the accurate determination of NP size and number concentration in complex matrices. (2022). Analytica Chimica Acta. Retrieved January 26, 2026, from [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 26, 2026, from [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab. Retrieved January 26, 2026, from [Link]
-
Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2024). Journal of Clinical Medicine. Retrieved January 26, 2026, from [Link]
-
LC-MS method validation resources. (2024, August 4). Reddit. Retrieved January 26, 2026, from [Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2006). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Enhancing the Resolution of 2-Phenoxycyclohexanamine Stereoisomers
Welcome to the Technical Support Center dedicated to the successful resolution of 2-phenoxycyclohexanamine stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our approach is rooted in fundamental principles of stereochemistry and crystallization, aiming to empower you with the knowledge to optimize your resolution protocols.
Understanding the Challenge: The Resolution of 2-Phenoxycyclohexanamine
2-Phenoxycyclohexanamine possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The resolution of these stereoisomers is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents where a single stereoisomer often exhibits the desired therapeutic activity while others may be inactive or even detrimental.
The most common and industrially scalable method for resolving such amines is through the formation of diastereomeric salts with a chiral resolving agent.[1][2] This process leverages the different physical properties, primarily solubility, of the resulting diastereomers to enable their separation by fractional crystallization.[3]
This guide will walk you through the critical aspects of this process, from selecting the right resolving agent and solvent to troubleshooting common issues that can arise during crystallization and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: How do I select the most suitable chiral resolving agent for 2-phenoxycyclohexanamine?
Answer:
The selection of an appropriate chiral resolving agent is the cornerstone of a successful resolution. The ideal agent will form a stable, crystalline salt with one of the enantiomers of your target diastereomer pair (e.g., the (1R,2S)/(1S,2R)-enantiomers) that has significantly lower solubility in a given solvent system compared to the other diastereomeric salt.[1]
Troubleshooting Steps:
-
Initial Screening: Begin by screening a panel of commercially available chiral acids. For a basic amine like 2-phenoxycyclohexanamine, common choices include:
-
(+)-Tartaric acid and its derivatives (e.g., (-)-Dibenzoyl-L-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[3]
-
(S)-(+)-Mandelic acid
-
(R)-(-)-Camphor-10-sulfonic acid
-
(S)-(+)-O-Acetylmandelic acid
-
-
Stoichiometry: In the initial screening phase, using 0.5 molar equivalents of the chiral resolving agent can be an efficient strategy to quickly identify promising candidates by promoting the precipitation of the less soluble diastereomeric salt.
-
Solvent Selection: The choice of solvent is intrinsically linked to the resolving agent. A good starting point is a solvent in which the racemic amine and the resolving agent have moderate solubility.[4] A solvent screen should include a range of polarities and hydrogen bonding capabilities.[1] Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.
-
Evaluation: Assess the initial screen by the yield and diastereomeric excess (d.e.) of the precipitated salt. Promising candidates are those that provide a crystalline solid with a significant enrichment of one diastereomer.
FAQ 2: My diastereomeric salt is not crystallizing, or I am getting an oil. What should I do?
Answer:
The failure of a diastereomeric salt to crystallize, or the formation of an oil, is a common and frustrating problem. This typically indicates that the supersaturation of the desired salt is not being reached or that the conditions are not conducive to nucleation and crystal growth.
Troubleshooting Steps:
-
Increase Concentration: Carefully concentrate the solution by slowly evaporating the solvent. This will increase the supersaturation and may induce crystallization.
-
Solvent System Modification:
-
Antisolvent Addition: If your salt is highly soluble, try adding an "antisolvent" in which the salt is poorly soluble. This should be done dropwise to a stirred solution. For example, if your salt is dissolved in methanol, slowly adding a less polar solvent like toluene might induce precipitation.
-
Solvent Composition: Experiment with different solvent mixtures. The presence of a small amount of a co-solvent can sometimes dramatically alter the solubility characteristics of the diastereomeric salts.[1]
-
-
Temperature Control:
-
Cooling: Slowly cool the solution. A gradual decrease in temperature is often more effective than rapid cooling, as it allows for the formation of more ordered crystals.
-
Temperature Cycling: In some cases, cycling the temperature (e.g., warming to dissolve any amorphous material and then slowly cooling) can promote crystallization.
-
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, adding a seed crystal can provide a template for crystal growth and overcome the nucleation barrier.[2]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections that act as nucleation sites.
FAQ 3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer:
Achieving a high diastereomeric excess is the primary goal of the resolution. Low d.e. indicates that the solubility difference between the two diastereomeric salts is not being fully exploited.
Troubleshooting Steps:
-
Recrystallization: This is the most common method to enhance diastereomeric purity. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should increase the d.e. of the crystalline material. Monitor the purity at each stage using an appropriate analytical technique (see FAQ 5).
-
Optimize the Resolving Agent to Amine Ratio: While 0.5 equivalents is a good starting point for screening, for optimization, varying the stoichiometry can be beneficial. In some systems, using a slight excess of the resolving agent can improve the d.e.
-
Solvent System Refinement: The selectivity of the crystallization is highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is crucial.[4] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1]
-
Equilibration Time: Ensure that the crystallization process has reached equilibrium. Stirring the slurry for an extended period (several hours to overnight) before filtration can allow for the dissolution of the more soluble diastereomer and the crystallization of the less soluble one, thereby improving the d.e. of the solid phase.
FAQ 4: How do I recover the free 2-phenoxycyclohexanamine from the diastereomeric salt?
Answer:
Once you have isolated the desired diastereomeric salt with a high d.e., the next step is to break the salt to recover the enantiomerically enriched free amine.
Step-by-Step Protocol:
-
Dissolution: Suspend the diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Basification: Add an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to deprotonate the amine and break the ionic bond with the chiral acid. The pH should be adjusted to be significantly above the pKa of the amine (typically pH > 10).
-
Extraction: The free amine will partition into the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer.
-
Separation and Washing: Separate the organic layer. Wash it with water and then with brine to remove any residual base and resolving agent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-phenoxycyclohexanamine.
FAQ 5: What is the best way to determine the enantiomeric excess (e.e.) of my resolved 2-phenoxycyclohexanamine?
Answer:
Accurate determination of the enantiomeric excess is critical to validate the success of your resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.[5][6]
Recommended Analytical Protocol (General Guideline):
-
Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amines. A common choice would be a Chiralcel OD-H or Chiralpak AD-H column.
-
Mobile Phase: A typical mobile phase for chiral amine separations is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) is often added to improve peak shape and resolution.
-
Detection: UV detection is typically used, monitoring at a wavelength where the phenoxy group of the analyte absorbs (e.g., ~270 nm).
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
-
Analysis: Inject the racemic mixture first to determine the retention times of both enantiomers. Then, inject your resolved sample to determine the peak areas for each enantiomer. The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Alternative Method: NMR Spectroscopy
Another approach is to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent.[7] For example, adding a chiral shift reagent can cause the signals of the two enantiomers to become distinct in the NMR spectrum, allowing for the determination of their ratio by integration.
Experimental Workflow & Data Presentation
General Protocol for the Resolution of (±)-trans-2-Phenoxycyclohexanamine
This protocol provides a general framework. Optimization of the resolving agent, solvent, and stoichiometry will be necessary.
1. Diastereomeric Salt Formation:
- Dissolve (±)-trans-2-phenoxycyclohexanamine (1.0 eq) in a suitable solvent (e.g., methanol, 5-10 volumes).
- In a separate flask, dissolve the chosen chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid, 0.5 - 1.0 eq) in the minimum amount of the same hot solvent.
- Add the hot resolving agent solution to the amine solution with stirring.
- Allow the mixture to cool slowly to room temperature, then cool further in an ice bath.
- Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
2. Recrystallization (if necessary):
- Dissolve the collected crystals in a minimum amount of the hot crystallization solvent.
- Allow the solution to cool slowly to effect recrystallization.
- Collect the purified crystals by vacuum filtration. Repeat as necessary until a constant optical rotation or a high d.e. is achieved.
3. Liberation of the Free Amine:
- Suspend the purified diastereomeric salt in a mixture of ethyl acetate and 1 M NaOH solution.
- Stir vigorously until all solids have dissolved.
- Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
- Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched 2-phenoxycyclohexanamine.
4. Determination of Enantiomeric Excess:
- Analyze the final product by chiral HPLC as described in FAQ 5.
Data Summary Table
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) |
| (-)-DBTA | Methanol | 1:0.5 | 35 | 85 |
| (+)-DTTA | Ethanol | 1:1 | 42 | 78 |
| (S)-(+)-Mandelic Acid | Isopropanol | 1:0.75 | 28 | 92 |
This is example data and will vary depending on the specific experimental conditions.
Visualizing the Workflow
Caption: Workflow for the resolution of 2-phenoxycyclohexanamine.
References
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Crystallization-Based Separation of Enantiomers. (n.d.). ResearchGate. Retrieved from [Link]
- Ferreira, F., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 121-129.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
NMR determination of enantiomeric excess. (2025, August 7). ResearchGate. Retrieved from [Link]
- Kelley, S. P., et al. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 79–93.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances, 11(34), 20958-20967.
-
Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
- Polt, R., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
- Fadnavis, N. W., et al. (2001). Determination of enantiomeric excess of dextropropoxyphene and α-(+)-oxyphene by chiral high-performance liquid chromatography.
- European Patent Office. (n.d.). Optically active diastereomer salts of tetrahydro-2-furoic acid - EP 0382506 B1.
-
Scilit. (n.d.). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Retrieved from [Link]
Sources
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- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
Preventing degradation of 2-Phenoxycyclohexan-1-amine hydrochloride during analysis
An In-Depth Technical Guide to Preventing Degradation of 2-Phenoxycyclohexan-1-amine Hydrochloride During Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, I understand the critical importance of maintaining sample integrity to ensure accurate and reproducible analytical results. This document provides in-depth, field-proven insights into the stability of this compound and offers practical solutions to prevent its degradation during analysis.
The structure of this compound, featuring a secondary amine, an ether linkage, and a hydrochloride salt form, presents a unique set of stability challenges. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Chemical and Physical Profile
A foundational understanding of the molecule's properties is the first step in developing a robust analytical strategy.
| Property | Value | Source |
| CAS Number | 24087-50-1 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Melting Point | ~246 °C | [1] |
| Key Structural Features | Secondary Amine, Phenyl Ether, Cyclohexane Ring, Hydrochloride Salt | N/A |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this molecule?
A1: Based on its structure, this compound is susceptible to three main degradation pathways:
-
Oxidation: The secondary amine is a prime target for oxidation, which can lead to the formation of hydroxylamines or nitrones.[2][3] This can be catalyzed by dissolved oxygen, metal ions, or exposure to oxidizing agents.[4]
-
Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic conditions, particularly when heated.[5] This would yield phenol and 2-aminocyclohexanol hydrochloride as degradation products. While ethers are generally stable, this pathway should be considered during forced degradation studies or if samples are exposed to harsh acidic environments.
-
Photodegradation: The phenoxy group contains a chromophore that can absorb UV light. Prolonged exposure to light, especially UV radiation, can lead to photo-induced degradation, a common issue for phenoxy-containing compounds and other pharmaceuticals.[6][7][8]
Q2: Why is the hydrochloride salt form important for stability?
A2: The hydrochloride salt form significantly enhances the stability and handling of the compound. Protonating the basic amine group to form an ammonium salt generally increases thermal stability, reduces volatility, and improves water solubility.[9][10] However, it also means that the pH of the analytical solution is critical; dissolving the salt in a neutral or basic solution will generate the free amine, which is often more susceptible to oxidative degradation.
Q3: Can high temperatures during sample preparation or analysis cause degradation?
A3: Yes, elevated temperatures can accelerate all potential degradation pathways, including hydrolysis and oxidation.[11][12] While the compound's melting point is high, thermal degradation in solution can occur at much lower temperatures, especially over extended periods or in the presence of other stressors like oxygen or acidic/basic conditions.[13][14] It is crucial to avoid excessive heating during sample dissolution and to consider using cooled autosamplers for long analytical sequences.
Troubleshooting Analytical Issues
This section provides a structured approach to diagnosing and resolving common analytical problems encountered with this compound.
Guide 1: Appearance of Unexpected Peaks in the Chromatogram
-
Problem: You observe new, unexpected peaks, often with changing area counts over time, in your chromatograms.
-
Probable Cause & Mechanism: This is a classic sign of in-situ sample degradation. The identity of the new peaks points to the cause:
-
Oxidative Degradation: If the analysis is run over several hours (e.g., a long HPLC sequence), dissolved oxygen in the mobile phase or sample solvent can cause oxidation of the secondary amine.[4] This is often accelerated by the presence of trace metal ions.
-
Hydrolytic Cleavage: If using a highly acidic mobile phase (pH < 2.5) combined with elevated column temperatures, the ether bond may slowly hydrolyze.
-
-
Solution & Scientific Rationale:
-
Control Oxidation:
-
De-gas Solvents: Thoroughly sparge all mobile phases and sample diluents with an inert gas (Helium or Nitrogen) and maintain a blanket during the run. This removes dissolved oxygen, a key reactant in oxidation.
-
Use Antioxidants (with caution): For investigative purposes, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample diluent can confirm if the issue is oxidative. However, this is not recommended for routine quantitative analysis unless fully validated.
-
Consider Metal Chelators: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA to the mobile phase can sequester metal ions, preventing them from participating in redox reactions.
-
-
Control Hydrolysis:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a pH range of 3-6. This range is generally a good compromise for maintaining the protonated state of the amine (which aids in peak shape on silica-based columns) while minimizing the risk of acid-catalyzed hydrolysis of the ether linkage.
-
Reduce Column Temperature: Lower the column temperature to 25-30 °C. Unless necessary for separation efficiency, avoid temperatures above 40 °C to reduce the kinetic rate of all degradation reactions.
-
-
Guide 2: Loss of Analyte Signal or Poor Recovery
-
Problem: The peak area for this compound is lower than expected or decreases over time in the autosampler.
-
Probable Cause & Mechanism: This indicates a loss of the parent analyte.
-
Degradation: The analyte is degrading into one or more other products, as described in Guide 1.
-
Adsorption: The amine, especially in its free base form, can adsorb to active sites on glass surfaces or within the HPLC flow path.
-
Photodegradation: If samples are left exposed to ambient or UV light, the phenoxy moiety can promote degradation.[8]
-
-
Solution & Scientific Rationale:
-
Prevent Degradation: Implement the solutions from Guide 1 (pH control, de-gassing, temperature control).
-
Minimize Adsorption:
-
Use appropriate vials: Employ deactivated glass or polypropylene autosampler vials to minimize surface adsorption.
-
Maintain a low pH: Keeping the sample diluent and mobile phase pH acidic ensures the analyte remains in its protonated (salt) form, which is less likely to engage in strong secondary interactions with silanols in the column or on glass surfaces.
-
-
Protect from Light:
-
Use Amber Vials: Always prepare and store samples and standards in amber glass vials to block UV radiation.
-
Cover Autosampler: If the instrument's autosampler is not shielded, cover it to protect samples from ambient light during long analytical runs.
-
-
Guide 3: Poor Peak Shape (Tailing or Broadening)
-
Problem: The chromatographic peak for the analyte is asymmetric (tails) or is wider than expected.
-
Probable Cause & Mechanism:
-
Secondary Silanol Interactions: This is the most common cause of peak tailing for basic compounds like amines.[13] At mid-range pH, some residual silanol groups on the surface of C18 columns are deprotonated (Si-O⁻) and can interact ionically with the protonated amine (R₂-NH₂⁺), slowing its elution and causing tailing.
-
Analyte Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
-
Solution & Scientific Rationale:
-
Optimize Mobile Phase:
-
Lower pH: Adjusting the mobile phase pH to 2.5-3.5 protonates the analyte and suppresses the ionization of most silanol groups, minimizing secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from interacting with the stationary phase and improve peak shape.
-
Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. Note: This is an older technique and may not be suitable for LC-MS applications.
-
-
Select an Appropriate Column:
-
Use End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer residual silanol groups and are designed for better peak shape with basic compounds.
-
Consider "Base-Deactivated" Phases: Many manufacturers offer columns specifically designed for the analysis of bases.
-
-
Reduce Injection Mass: Perform a loading study by injecting decreasing concentrations of the analyte. If peak shape improves at lower concentrations, the original method was overloaded.
-
Visualized Workflows and Pathways
Visual aids can help clarify complex relationships and decision-making processes.
Potential Degradation Pathways
Caption: Key degradation pathways for the analyte under common stress conditions.
Troubleshooting Workflow for Analytical Issues
Caption: A logical workflow for troubleshooting common analytical problems.
Recommended Protocols
These protocols provide a validated starting point for minimizing degradation during analysis.
Protocol 1: Optimized Sample and Standard Preparation
This protocol is designed to maintain the stability of the analyte in solution for a typical 24-hour analytical run.
-
Solvent Selection: Prepare a diluent consisting of 50:50 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer.
-
pH Adjustment: Adjust the pH of the aqueous portion (20 mM Potassium Phosphate) to 3.5 with phosphoric acid before mixing with the acetonitrile. This ensures the final diluent pH is in a stable range.
-
Dissolution: Accurately weigh the this compound standard or sample and dissolve it in the prepared diluent. Use sonication for no more than 5 minutes if necessary to aid dissolution. Avoid heating.
-
Storage: Immediately transfer the solution to amber glass, deactivated autosampler vials.
-
Autosampler Conditions: If possible, set the autosampler temperature to 4-10 °C to further slow any potential degradation during long sequences.
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to provide good peak shape while minimizing on-column degradation.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions that cause peak tailing. |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | Buffers the system and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start with a low % of B, ramp to elute the analyte, then wash and re-equilibrate. (e.g., 10-90% B over 15 min) | To be optimized for specific separation needs. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency while minimizing thermal degradation.[13][15] |
| Injection Vol. | 5 - 10 µL | Keep low to prevent peak overload. |
| Detection (UV) | 215 nm or 270 nm | To be determined empirically based on UV scan of the analyte. |
| System Prep. | Sparge mobile phases with Helium or Nitrogen for 15 minutes prior to use. | Removes dissolved oxygen to prevent oxidation.[4] |
References
-
Ashfaq, M., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Menacherry, S. J., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
ACS Omega. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Publications. Available at: [Link]
-
Zingg, S. P., et al. (1991). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry. Available at: [Link]
-
A K, D., et al. (2015). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. ResearchGate. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]
-
Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]
-
Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
-
MDPI. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]
-
Stahl, S. S., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Huang, Q. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Reddit. (2018). Ways of crashing out amines. Reddit. Available at: [Link]
-
Chen, E. (2010). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]
- Google Patents. (n.d.). A method of synthesis primary amine hydrochloride. Google Patents.
-
PubMed. (2015). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. Available at: [Link]
-
Souri, E., et al. (2013). Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions. PubMed. Available at: [Link]
-
SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]
-
Abdel-Moety, E. M., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. TSI Journals. Available at: [Link]
-
ResearchGate. (2025). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. ResearchGate. Available at: [Link]
-
Piech, R., & Rynkowski, J. (2017). Studies on photodegradation process of psychotropic drugs: a review. National Institutes of Health (NIH). Available at: [Link]
-
National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available at: [Link]
-
YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Available at: [Link]
-
MDPI. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Available at: [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Development of a metal-free amine oxidation method utilizing DEAD chemistry. The Royal Society of Chemistry. Available at: [Link]
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- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Crystallization for Amine Hydrochloride Salts
Welcome to the technical support center for the crystallization of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization process. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of amine hydrochloride salts.
Q1: Why is crystallization of amine hydrochloride salts so important in drug development?
Amine hydrochloride salts are one of the most common salt forms for active pharmaceutical ingredients (APIs). Approximately half of all cationic drug salts are marketed as hydrochlorides.[1] The process of crystallization is critical for several reasons:
-
Purification: Crystallization is a highly effective method for purifying APIs, as impurities are often excluded from the growing crystal lattice, leading to a product with higher purity.[2][3]
-
Stability: A stable crystalline form improves the chemical and physical stability of the API. For instance, the protonated amine in a salt form is less susceptible to oxidation compared to the free base.[3]
-
Physicochemical Properties: The crystalline form dictates key properties such as solubility, dissolution rate, and bioavailability. By controlling crystallization, we can tailor these properties for optimal drug performance.[1]
-
Handling and Formulation: Crystalline solids generally have better flowability and handling characteristics than amorphous materials, which is crucial for downstream processing like tableting.[3]
The stability of amine hydrochloride salts stems from the strong, charge-assisted hydrogen bond that almost invariably forms between the protonated amine cation (R₃N-H⁺) and the chloride anion (Cl⁻).[1] This interaction is a major contributor to the overall stability of the crystal lattice.[1]
Q2: What are the critical parameters I need to control during crystallization?
Successful crystallization depends on the careful control of several interconnected parameters:
-
Solvent System: The choice of solvent or solvent/anti-solvent mixture is paramount. The ideal solvent will dissolve the salt at a higher temperature and allow it to precipitate upon cooling.
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. Achieving an optimal level of supersaturation is key—too high, and you risk "oiling out" or precipitating an amorphous solid; too low, and nucleation may not occur.
-
Temperature: Temperature directly affects solubility. Cooling crystallization is a common technique where a saturated solution at a higher temperature is cooled to induce precipitation. The rate of cooling can significantly impact crystal size and quality.
-
pH: The pH of the solution is a critical factor as it governs the ionization state of the amine.[4][5] To form the hydrochloride salt, the solution must be sufficiently acidic to ensure the amine group is protonated.[6][7]
-
Agitation: Stirring or agitation influences mass transfer in the solution, which can affect crystal growth and help achieve a more uniform particle size distribution. However, excessive agitation can sometimes lead to secondary nucleation, resulting in smaller crystals.
Q3: How do I choose an initial solvent system for screening?
The goal is to find a solvent where your amine hydrochloride salt exhibits high solubility when hot and low solubility when cold. If such a single solvent cannot be found, a binary system consisting of a "solvent" and an "anti-solvent" is used.
-
Solvent: A solvent in which the salt is freely soluble (e.g., methanol, ethanol, water).
-
Anti-solvent: A less polar solvent in which the salt is poorly soluble, but which is miscible with the primary solvent (e.g., diethyl ether, hexanes, ethyl acetate, acetone).[7]
A good starting point is to test solubility in a range of common solvents with varying polarities. For amines that are difficult to dissolve, using acidic solvents like acetic acid or trifluoroacetic acid (TFA) can be a viable strategy.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My amine hydrochloride salt is "oiling out" instead of crystallizing.
Cause: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute in the solution reaches a point where it separates as a supersaturated liquid phase (an "oil") rather than a solid crystalline phase. This is often caused by excessively high supersaturation, a rapid change in conditions (e.g., adding anti-solvent too quickly), or the presence of impurities. While generally undesirable, it's worth noting that crystallizations from systems that exhibit oiling-out can sometimes still be effective at purging certain impurities.[8][9]
Solutions:
-
Reduce the Level of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and at a slower rate, ideally with vigorous stirring at the point of addition.
-
Higher Temperature: Perform the anti-solvent addition at a slightly elevated temperature to avoid creating localized, high supersaturation.
-
-
Change the Solvent System: The choice of solvent can influence the tendency to oil out. Try a solvent system where the solubility of the salt is lower, requiring less anti-solvent to induce precipitation.
-
Increase Seeding: Introduce seed crystals of the desired form into the solution just as it reaches a state of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling.
-
Utilize a Ternary Phase Diagram: For systematic optimization, constructing a ternary phase diagram (solute, solvent, anti-solvent) can help you design a crystallization pathway that avoids the "oiling out" region entirely.[9]
Workflow: Troubleshooting Oiling Out
Here is a logical workflow to address the issue of oiling out during crystallization.
Caption: A flowchart for selecting a suitable solvent system.
Protocol 2: Characterizing a New Crystalline Form
This protocol outlines the essential steps to characterize a newly obtained crystalline solid.
-
Visual Inspection: Examine the crystals under an optical microscope. Note the crystal habit (e.g., plates, needles, prisms) and check for uniformity.
-
Melting Point Analysis (DSC): Perform DSC analysis. A sharp melting endotherm is indicative of a pure crystalline substance. Multiple thermal events may suggest the presence of polymorphs, solvates, or impurities.
-
Solvent Content Analysis (TGA): Run TGA to determine if the crystalline form is a solvate or hydrate. A weight loss that corresponds to a stoichiometric amount of solvent is evidence of a solvate/hydrate.
-
Structural Fingerprinting (PXRD): Obtain a PXRD pattern. This pattern is the definitive fingerprint of the crystal structure. Compare it to patterns of known forms or use it to identify a new polymorph. [10][11]5. Chemical Purity (HPLC/LC-MS): Confirm the chemical purity of the crystalline material using a suitable chromatographic technique.
Section 4: Advanced Topics
Co-crystallization of Amine Hydrochloride Salts
In cases where the properties of the simple hydrochloride salt are not ideal (e.g., poor solubility, hygroscopicity), co-crystallization can be a powerful tool. A co-crystal is a multi-component crystal where the components are held together by non-ionic interactions, such as hydrogen bonds.
A crystal engineering strategy involves introducing strong hydrogen bond donors (e.g., pharmaceutically acceptable carboxylic acids like benzoic, succinic, or fumaric acid) to interact with the chloride ion. [1]The chloride ion is an excellent hydrogen bond acceptor, but in a simple amine hydrochloride salt, its hydrogen bonding capacity may be underutilized. [1]The added "co-former" can engage in robust hydrogen bonding with the chloride ion, creating a new, stable crystalline structure with modified physical properties. [1][12]This approach has been shown to successfully alter the dissolution rate of an API. [1]
Section 5: References
-
Zhang, G. Z., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Various Authors. (2018). Ways of crashing out amines. Reddit. Available at: [Link]
-
Davis, J. H., et al. (2015). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
Storer, L. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]
-
Jończyk, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
-
Singh, P., & Singh, H. (2018). Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate. Available at: [Link]
-
Bunnage, M. E., et al. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents. Available at:
-
Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Available at: [Link]
-
Despax, S., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Available at: [Link]
-
Newman, J., & Perrakis, A. (2016). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section D. Available at: [Link]
-
Raj, S. J. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available at: [Link]
-
Ono, T., et al. (2011). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan. Available at: [Link]
-
Hilfiker, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTEC. Available at: [Link]
-
Various Authors. (2017). What is the affect of pH on crystallization? Reddit. Available at: [Link]
-
Various Authors. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering. Available at: [Link]
-
Chang, C. D., et al. (1993). Process for recovery of amines and volatile acids from amine salts. Google Patents. Available at:
-
Takiyama, H. (2007). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. ResearchGate. Available at: [Link]
-
Schmidt, P. C., & Traut, M. (1988). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. E3S Web of Conferences. Available at: [Link]
-
Vippagunta, S. R., et al. (2001). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. Available at: [Link]
-
Valente, J. J., et al. (2012). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available at: [Link]
-
Fini, A., et al. (2003). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules. Available at: [Link]
-
Wang, H., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]
-
Various Authors. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. Available at: [Link]
Sources
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- 4. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Scaling the Synthesis of Substituted Cyclohexylamines
Welcome to the technical support center for the synthesis of substituted cyclohexylamines. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to robust, scalable, and efficient production. Substituted cyclohexylamines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, making their reliable synthesis a critical endeavor.[1][2][3]
This document deviates from a rigid template, instead focusing on the practical challenges and causal relationships encountered in the lab. We will explore the most common and scalable synthetic routes, providing not just protocols, but the underlying logic to empower you to troubleshoot and optimize your own processes.
Section 1: Choosing Your Synthetic Pathway
The selection of a synthetic route is the most critical decision in a scale-up campaign. It depends on factors such as the cost and availability of starting materials, the desired substitution pattern, stereochemical requirements, and the available equipment. Below is a decision-making framework to guide your choice between the two most industrially relevant methods: Catalytic Hydrogenation of anilines and Reductive Amination of cyclohexanones.
Caption: Decision workflow for selecting a primary synthetic route.
Section 2: Catalytic Hydrogenation of Substituted Anilines
This method involves the reduction of the aromatic ring of a substituted aniline to the corresponding cyclohexylamine using hydrogen gas and a metal catalyst. It is a powerful, atom-economical method often favored in industrial settings.
Frequently Asked Questions & Troubleshooting
Q1: What is the fundamental principle of catalytic hydrogenation for this transformation?
A: The reaction involves the heterogeneous catalysis of hydrogen gas addition across the aromatic ring of an aniline derivative. The aniline adsorbs onto the surface of a metal catalyst (e.g., Rhodium, Ruthenium, Nickel), where the π-system of the aromatic ring is weakened. Gaseous hydrogen, also adsorbed onto the catalyst surface, is then added stepwise to the ring, ultimately leading to the saturated cyclohexylamine.[2] The choice of catalyst and conditions is paramount to ensure complete reduction of the aromatic ring without causing undesired side reactions.
Q2: My reaction is producing significant amounts of dicyclohexylamine (DCHA) and other secondary amines. Why is this happening and how can I prevent it?
A: This is the most common side reaction. It occurs when the primary cyclohexylamine product reacts with a reaction intermediate (an enamine or imine) on the catalyst surface, leading to a condensation reaction followed by hydrogenation to the secondary amine.[2]
-
Causality: High catalyst loading, high temperatures, or prolonged reaction times can promote the formation of these byproducts. The primary amine product is itself a nucleophile and can compete with the starting aniline for reaction intermediates.
-
Solutions:
-
Addition of Additives: Introducing a small amount of an alkali metal hydroxide, such as LiOH, can dramatically increase selectivity for the primary amine.[4] The hydroxide ions are thought to inhibit the side reactions by altering the electronic properties of the catalyst surface and decreasing the adsorption energy of the desired cyclohexylamine product, thus preventing it from participating in further reactions.[4]
-
Ammonia Addition: Conducting the reaction in the presence of ammonia can also suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[2]
-
Optimize Conditions: Lower the reaction temperature and catalyst loading. Monitor the reaction closely and stop it once the starting aniline is consumed to prevent over-reaction.
-
Q3: The reaction is sluggish or has stalled completely. What are the likely causes?
A: Reaction stalling is typically due to catalyst deactivation or insufficient hydrogen pressure.
-
Catalyst Poisoning: Your starting material or solvent may contain impurities that poison the catalyst. Common poisons for platinum-group metal catalysts include sulfur, phosphorus, or strong chelating agents. Ensure the purity of your aniline and solvent.
-
Insufficient Agitation/Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. If agitation is poor, the reaction becomes mass-transfer limited. Increase the stirring rate.
-
Pressure Drop: Ensure your reactor is maintaining the target hydrogen pressure throughout the reaction.
-
Catalyst Activity: The catalyst itself may have low activity. Ensure it has been properly stored and handled. For catalysts like Raney Nickel, activity can decrease over time if stored improperly.
Scalable Protocol: Hydrogenation of 4-Methylaniline to 4-Methylcyclohexylamine
This protocol is a representative example. Warning: High-pressure hydrogenation should only be performed by trained personnel using certified equipment.
-
Reactor Preparation: Charge a high-pressure stainless-steel autoclave with 4-methylaniline (1.0 mol) and a suitable solvent like isopropanol (500 mL).
-
Catalyst Addition: Add the catalyst, for example, 5% Rhodium on Alumina (e.g., 1-2 mol%).[1] Handle the catalyst carefully, preferably under an inert atmosphere to prevent premature deactivation.
-
Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to remove all oxygen.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).[1] Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).[1][5]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. Samples can be carefully taken (after cooling and depressurizing) for analysis by GC or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: The solvent can be removed by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.
| Parameter | Typical Range | Rationale / Key Consideration |
| Catalyst | Rh/Al₂O₃, Ru/C, Raney Ni | Rh often shows high selectivity.[1] Ni is cheaper but may require harsher conditions. |
| **Pressure (H₂) ** | 2 - 10 MPa | Higher pressure increases reaction rate but requires specialized equipment.[1][5] |
| Temperature | 80 - 150 °C | Balances reaction rate against side-product formation. Higher temps can favor byproducts.[1] |
| Solvent | Alcohols (IPA, EtOH), Toluene | Must be stable under reaction conditions and not poison the catalyst. Toluene is a common industrial solvent.[6] |
Section 3: Reductive Amination of Substituted Cyclohexanones
Reductive amination is a versatile, two-step (often one-pot) process that converts a ketone into an amine.[7] First, the cyclohexanone reacts with an amine source (like ammonia or a primary amine) to form an intermediate imine or enamine. A reducing agent, present in the same pot, then reduces this intermediate to the final cyclohexylamine product.[8]
Caption: One-pot reductive amination workflow.
Frequently Asked Questions & Troubleshooting
Q1: How do I choose the right reducing agent for a large-scale reaction?
A: The choice of reducing agent is a trade-off between reactivity, selectivity, cost, and safety.
-
Sodium Borohydride (NaBH₄): A powerful, common, and relatively inexpensive reductant. Its main drawback is that it can also reduce the starting ketone.[8][9] To mitigate this, a stepwise procedure is often best: first, allow the imine to form, then add the NaBH₄.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a more selective and weaker reducing agent.[8] It is particularly effective because it is stable at the mildly acidic pH (4-5) that favors imine formation and will selectively reduce the protonated imine over the ketone.[8] This makes it ideal for one-pot procedures. However, it is more expensive and generates toxic cyanide waste, which is a major consideration for scale-up.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Another mild and selective reagent that is often used. It is less toxic than NaBH₃CN but can be more expensive.
-
Catalytic Hydrogenation: This can also be used as the reduction step, making the overall process a "reductive amination via hydrogenation." This avoids stoichiometric metal hydrides but requires pressure equipment.[5][7]
Q2: My yield is very low. What are the most common reasons?
A: Low yields in reductive amination are often traced back to the equilibrium of imine formation or issues with the reduction step.
Caption: Troubleshooting flowchart for low yield in reductive amination.
Q3: I'm trying to make a primary amine using ammonia, but the reaction is messy. What's going on?
A: Using ammonia directly can be challenging due to its volatility and the potential for the primary amine product to react further with the ketone, leading to secondary amine byproducts. A more reliable approach is to use an ammonia surrogate like ammonium acetate or ammonium formate. These salts provide a source of ammonia in situ at a controlled concentration and help buffer the reaction at a favorable pH.
Scalable Protocol: Reductive Amination of 4-tert-Butylcyclohexanone
This protocol uses the robust and selective sodium cyanoborohydride. Warning: This reaction generates cyanide. The workup and waste must be handled with extreme care according to institutional safety guidelines.
-
Reaction Setup: To a stirred solution of 4-tert-butylcyclohexanone (1.0 mol) and ammonium acetate (3.0 mol) in methanol (1.5 L), add sodium cyanoborohydride (1.2 mol) portion-wise over 30 minutes. The internal temperature should be maintained below 30°C.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ketone.
-
Quenching and Workup: Carefully pour the reaction mixture into a solution of concentrated HCl (to decompose excess NaBH₃CN and protonate the amine) in an ice bath. This step must be performed in a well-ventilated fume hood as it releases toxic HCN gas.
-
Basification and Extraction: Adjust the pH of the aqueous solution to >10 with 50% NaOH solution. Extract the product with a suitable solvent like dichloromethane or toluene (3 x 500 mL).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.
Section 4: Other Synthetic Methods
While hydrogenation and reductive amination are the workhorses, other methods may be suitable for specific applications.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds, particularly with aryl halides.[11][12][13] It can be applied to cyclohexyl halides or triflates. Its main advantages are exceptional functional group tolerance and mild conditions. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant barrier to large-scale synthesis.[12][14]
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom, via an isocyanate intermediate.[15][16][17] For example, cyclohexanecarboxamide could be converted to cyclohexylamine. This method is generally robust but uses stoichiometric amounts of bromine and strong base, which can be problematic for scale-up in terms of safety and waste disposal.
Section 5: General Troubleshooting & Safety FAQs
Q: How should I handle and dispose of Raney Nickel catalyst safely?
A: Raney Nickel is a finely powdered, pyrophoric metal catalyst that can ignite spontaneously if allowed to dry in the air.[18] It is typically supplied as a 50% slurry in water.[19]
-
Handling: Never allow the catalyst to dry out.[18][20] Always handle it as a water-wet slurry or under an inert atmosphere. Use non-sparking tools.[18][21]
-
Disposal: Quench the catalyst very carefully. The catalyst can be slurried in water, and dilute acid (like HCl) is added slowly until the metal dissolves. The resulting solution is then neutralized before disposal according to local regulations.[20]
Q: What are the primary hazards of sodium borohydride (NaBH₄) and how should I handle it?
A: Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas, which can create pressure buildup in a closed system.[22][23]
-
Handling: Wear appropriate PPE, including gloves and safety goggles.[22] Handle in a fume hood away from moisture.[22] Additions to protic solvents should be done slowly and with cooling, as the reaction is exothermic.[22]
-
Disposal: Unused or excess NaBH₄ should be quenched by slow, careful addition to a large volume of a non-reactive solvent like isopropanol, followed by the very slow addition of water or dilute acid to fully decompose it before neutralization and disposal.[22][24]
Q: My final product is difficult to purify by distillation. What are my options?
A: Amines can be challenging to purify.
-
Salt Formation: Consider forming a salt of the amine, such as the hydrochloride or sulfate. This crystalline solid can often be isolated and purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Extraction: Careful adjustment of the pH during aqueous workup is crucial. Ensure you are extracting from a sufficiently basic solution (pH > 10) to have the free amine.
-
Alternative Methods: For stubborn impurities, methods like forming a carbamate or other derivative for purification, followed by deprotection, might be necessary, though this adds steps to the overall process.
References
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Hydrogenation Of Aniline - ResearchGate. (2025). Retrieved from [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]
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Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.). Retrieved from [Link]
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Toluene - Wikipedia. (n.d.). Retrieved from [Link]
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Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate. (n.d.). Retrieved from [Link]
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Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]
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Sodium borohydride - Standard Operating Procedure. (2012). Retrieved from [Link]
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Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - RSC Publishing. (2024). Retrieved from [Link]
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Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (n.d.). Retrieved from [Link]
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SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (n.d.). Retrieved from [Link]
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How Hofmann Rearrangement forms Amine from Amide?! - YouTube. (2022). Retrieved from [Link]
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Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). Retrieved from [Link]
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Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012). Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
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Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water - Cole-Parmer. (n.d.). Retrieved from [Link]
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Question about reductive amination reaction procedure : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
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Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. (2016). Retrieved from [Link]
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Validation & Comparative
An Investigative Guide to the Arylcyclohexylamines: A Comparative Analysis of Ketamine and the Putative Activity of 2-Phenoxycyclohexan-1-amine hydrochloride
For drug development professionals and researchers in neuroscience and pharmacology, the arylcyclohexylamine class of compounds represents a rich scaffold for developing novel therapeutics. This class, famously represented by ketamine, is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, leading to a unique profile of anesthetic, analgesic, and antidepressant effects.[1][2][3]
This guide provides a detailed comparison between the well-characterized arylcyclohexylamine, ketamine, and a lesser-known analog, 2-Phenoxycyclohexan-1-amine hydrochloride. Due to the absence of published pharmacological data for this compound, this document adopts an investigative and predictive approach. We will first establish the comprehensive pharmacological profile of ketamine as a benchmark. Subsequently, we will perform a structural analysis of this compound to hypothesize its potential activity based on established structure-activity relationships (SAR) within the arylcyclohexylamine class. Finally, we will provide robust, validated experimental protocols that researchers can employ to empirically test these hypotheses and elucidate the compound's true pharmacological nature.
Section 1: The Benchmark Compound - Ketamine
Ketamine is a non-competitive NMDA receptor antagonist that induces a state of "dissociative anesthesia," characterized by profound analgesia, sedation, and amnesia while preserving respiratory and airway reflexes.[4][5][6] Its primary mechanism of action involves blocking the pore of the NMDA receptor, preventing the influx of calcium and sodium ions and thereby inhibiting excitatory neurotransmission mediated by glutamate.[5][7][8]
Mechanism of Action & Receptor Profile
Ketamine's principal target is the dizocilpine (or MK-801) binding site within the NMDA receptor ion channel.[5] The S(+) stereoisomer exhibits a 3- to 4-fold greater affinity for this site than the R(-) isomer, correlating with its higher potency as an anesthetic and analgesic.[5] While its primary action is NMDA receptor antagonism, ketamine's full pharmacological profile is complex, with weaker interactions at other receptors that may contribute to its diverse effects. These include opioid receptors, monoamine transporters, and sigma receptors, although these are generally considered secondary to its NMDA-blocking activity.[2][5]
Physiological & Behavioral Effects
-
Anesthesia & Analgesia: Produces a trance-like state of unconsciousness and potent pain relief.[4][9]
-
Antidepressant Effects: A single sub-anesthetic dose can produce rapid and sustained antidepressant effects, a major focus of current research.[8]
-
Sympathomimetic Properties: Unlike many anesthetics, ketamine stimulates the cardiovascular system, leading to increases in heart rate, blood pressure, and cardiac output.[9]
-
Psychotomimetic Effects: Can induce hallucinations, distorted sensory perception, and feelings of detachment, particularly during emergence from anesthesia.[1][10]
The table below summarizes key pharmacological data for ketamine.
| Parameter | Value / Description | Source |
| Drug Class | Arylcyclohexylamine; Dissociative Anesthetic | [1][7] |
| Primary MOA | Non-competitive NMDA Receptor Antagonist | [5][7][8] |
| Binding Site | Dizocilpine (MK-801) site in the NMDA receptor pore | [5] |
| Metabolism | Primarily by CYP450 enzymes to active metabolite norketamine | [7][8] |
| Elimination Half-Life | Approximately 2.5 hours | [7] |
| Clinical Effects | Anesthesia, analgesia, antidepressant, sympathomimetic | [4][9] |
Section 2: The Investigational Compound - this compound
This compound (CAS: 24087-50-1) is a structural analog of ketamine.[11] Publicly available experimental data on its pharmacological activity is currently lacking. However, its structure provides critical clues for hypothesizing its biological targets and potential effects.
Structural Analysis and Hypothetical Activity
The core structure of an arylcyclohexylamine consists of a cyclohexane ring, an aromatic (aryl) group, and an amine group. Variations in these three components dictate the resulting pharmacological profile.[2]
-
Ketamine: Features a 2-chlorophenyl group as the aryl substituent and a methylamino group.
-
2-Phenoxycyclohexan-1-amine: Features a phenoxy group attached to the cyclohexane ring and a primary amine.
The substitution of the 2-chlorophenyl ring with a phenoxy group is a significant modification. While both are aromatic, the phenoxy group introduces an ether linkage, altering the molecule's size, polarity, and electronic distribution. Based on the broad SAR of arylcyclohexylamines, which are known to possess NMDA receptor antagonistic properties, it is highly probable that this compound also acts as an NMDA receptor antagonist.[1][2] However, the change in the aryl group will almost certainly modulate its affinity and selectivity. It may possess a different profile of dissociative, anesthetic, or antidepressant-like properties compared to ketamine.
Furthermore, studies on other cyclohexylphenoxy derivatives have reported imipramine-like antidepressant and alpha-adrenergic activities.[12] This suggests that 2-Phenoxycyclohexan-1-amine could potentially have a more complex pharmacology, possibly involving monoaminergic systems in addition to its expected NMDA receptor activity.
Section 3: Proposed Experimental Workflows for Comparative Analysis
To move from hypothesis to empirical data, a structured experimental plan is essential. The following protocols outline a logical workflow to characterize the activity of this compound and directly compare it to ketamine.
Workflow for In Vitro and In Vivo Characterization
This diagram illustrates a standard screening cascade for a novel arylcyclohexylamine.
Caption: Proposed experimental workflow for characterizing a novel arylcyclohexylamine.
Detailed Experimental Protocols
This protocol is designed to determine the functional potency (IC50) of a test compound at the NMDA receptor. It measures the compound's ability to inhibit the influx of calcium through the receptor channel upon activation by its co-agonists, glutamate and glycine.[13][14][15]
Principle: HEK293 cells stably expressing NMDA receptor subunits are loaded with a calcium-sensitive fluorescent dye. When the NMDA receptor is activated, calcium enters the cell, causing an increase in fluorescence. An antagonist will block this influx, resulting in a reduced fluorescent signal.[15]
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 384-well black, clear-bottom microplate at an appropriate density and incubate overnight.[14]
-
Dye Loading: Remove the cell media and add 30 µL of a calcium-sensitive dye solution (e.g., Calcium 6 dye) to each well. Incubate the plate for 2 hours at 37°C and 5% CO2.[13]
-
Wash Step: Gently remove the dye solution and wash the cells three times with 30 µL of assay buffer, leaving a final volume of 30 µL in each well after the last wash. Allow the plate to equilibrate to room temperature for 10 minutes.[13]
-
Compound Addition: Prepare a serial dilution of the test compounds (2-Phenoxycyclohexan-1-amine HCl and Ketamine) in assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FDSS).
-
Data Analysis: Calculate the area under the curve or the maximal fluorescence ratio after agonist addition. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.
This protocol assesses the anesthetic potential of a compound in a rodent model. The loss of the righting reflex (LORR) is a standard endpoint for determining the onset and duration of anesthesia.[16][17]
Principle: An animal that has lost its righting reflex will be unable to right itself when placed on its back. The dose required to induce LORR and the duration of this state are key measures of anesthetic potency.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate adult male mice or rats to the testing environment.
-
Compound Administration: Administer the test compound (2-Phenoxycyclohexan-1-amine HCl or Ketamine) via the desired route (e.g., intraperitoneal injection). Use a range of doses across different animal cohorts. A vehicle control group must be included.[18]
-
Assessment of Righting Reflex: Immediately after injection, place the animal gently on its back in the center of the testing arena.
-
Onset of LORR: Start a timer at the moment of injection. The time at which the animal can no longer right itself within 30 seconds is recorded as the onset of LORR.
-
Duration of LORR: Continue to monitor the animal, attempting to place it on its back every 2 minutes. The time from the onset of LORR until the animal successfully rights itself three times consecutively is recorded as the duration of LORR.
-
Data Analysis: Calculate the mean onset and duration of LORR for each dose group. Determine the ED50 (the dose effective in 50% of animals) for LORR using probit analysis. Compare the ED50 and duration of action for 2-Phenoxycyclohexan-1-amine HCl against ketamine.
Section 4: Concluding Remarks
While this compound remains an uncharacterized molecule, its structural classification as an arylcyclohexylamine provides a strong, rational basis for predicting its activity as an NMDA receptor modulator. This guide has established the comprehensive profile of ketamine as a reference and proposed a logical, industry-standard framework for the empirical investigation of this novel compound. The provided protocols for in vitro functional assays and in vivo behavioral models offer a clear path for researchers to elucidate its potency, efficacy, and potential therapeutic profile relative to ketamine. Such investigations are crucial for unlocking the potential of new chemical entities within this important pharmacological class.
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A Comparative Analysis of 2-Phenoxycyclohexan-1-amine and Phencyclidine (PCP) Analogs: A Predictive Pharmacological Study
Introduction
Within the landscape of N-methyl-D-aspartate (NMDA) receptor antagonists, phencyclidine (PCP) and its analogs represent a well-characterized class of dissociative anesthetics with significant psychoactive effects.[1][2] Their potent interaction with the NMDA receptor ion channel has made them invaluable tools for neuroscience research, particularly in modeling psychotic states such as schizophrenia.[3][4][5] This guide introduces a structurally related yet underexplored compound, 2-Phenoxycyclohexan-1-amine, and offers a predictive comparative analysis against established PCP analogs. Due to a lack of direct experimental data for 2-Phenoxycyclohexan-1-amine, this analysis will extrapolate its potential pharmacological profile based on established structure-activity relationships (SAR) of arylcyclohexylamines. This document is intended for researchers and drug development professionals interested in the nuanced modulation of the NMDA receptor and the exploration of novel chemical scaffolds.
Structural and Mechanistic Considerations
The archetypal structure of PCP consists of a phenyl ring and a piperidine ring attached to a central cyclohexane core.[1] This configuration is crucial for its antagonistic activity at the NMDA receptor, where it binds to a site within the ion channel, effectively blocking the influx of calcium ions.[6] The affinity and kinetics of this binding are modulated by substitutions on the aromatic ring and the amine moiety.
2-Phenoxycyclohexan-1-amine introduces a key structural modification: the replacement of the phenyl group with a phenoxy group. This seemingly subtle change from a direct carbon-carbon bond to an ether linkage is predicted to have significant consequences for the molecule's conformational flexibility, electronic properties, and ultimately, its interaction with the NMDA receptor.
Predicted Pharmacological Profile of 2-Phenoxycyclohexan-1-amine
Based on established SAR principles, the introduction of an oxygen atom between the phenyl and cyclohexyl rings is likely to:
-
Alter Binding Affinity: The ether linkage in 2-Phenoxycyclohexan-1-amine introduces a higher degree of rotational freedom compared to the direct phenyl-cyclohexyl bond in PCP. This could potentially lead to a less optimal orientation within the NMDA receptor's binding pocket, resulting in a lower binding affinity (higher Ki value).
-
Modify Receptor Kinetics: The conformational flexibility might also influence the kinetics of receptor blockade, potentially leading to a faster off-rate compared to more rigid PCP analogs.
-
Influence Metabolic Stability: The ether bond may be susceptible to metabolic cleavage, potentially leading to a different metabolic profile and duration of action compared to PCP analogs.
Comparative Analysis with Key PCP Analogs
To provide a framework for this predictive analysis, we will compare the hypothetical properties of 2-Phenoxycyclohexan-1-amine with two well-characterized PCP analogs: Phencyclidine (PCP) itself and 3-Methoxy-phencyclidine (3-MeO-PCP).
| Compound | Structure | NMDA Receptor Binding Affinity (Ki, nM) | Key Behavioral Effects |
| 2-Phenoxycyclohexan-1-amine | O(c1ccccc1)C2CCCCC2N | Predicted to be lower than PCP | Hypothesized to be dissociative, with potentially reduced potency and duration |
| Phencyclidine (PCP) | c1ccccc1C2(CCCCC2)N3CCCCC3 | ~250[2] | Potent dissociative, psychotomimetic, locomotor stimulant.[1][3][7] |
| 3-Methoxy-phencyclidine (3-MeO-PCP) | COc1cccc(c1)C2(CCCCC2)N3CCCCC3 | ~20-38[2][8] | Higher potency than PCP, dissociative, hallucinogenic.[2][9] |
Causality of Experimental Choices: The selection of PCP and 3-MeO-PCP as comparators is based on their extensive characterization in both in vitro and in vivo models. 3-MeO-PCP, with its increased potency due to the methoxy substitution, provides a valuable point of comparison to assess the predicted decrease in potency for 2-Phenoxycyclohexan-1-amine.
Experimental Protocols for Validation
To validate the predicted pharmacological profile of 2-Phenoxycyclohexan-1-amine, a series of in vitro and in vivo experiments would be necessary.
In Vitro Characterization
1. NMDA Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of 2-Phenoxycyclohexan-1-amine for the PCP binding site on the NMDA receptor.
-
Methodology:
-
Prepare rat brain membrane homogenates.
-
Incubate the membranes with a radiolabeled ligand for the PCP site (e.g., [3H]TCP).
-
Add increasing concentrations of 2-Phenoxycyclohexan-1-amine to displace the radioligand.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki value.
-
Workflow for NMDA Receptor Binding Assay
Caption: Workflow for determining NMDA receptor binding affinity.
In Vivo Behavioral Assessment
1. Locomotor Activity:
-
Objective: To assess the effect of 2-Phenoxycyclohexan-1-amine on spontaneous locomotor activity in rodents, a hallmark of PCP-like compounds.[7][10]
-
Methodology:
-
Acclimate mice or rats to an open-field arena equipped with infrared beams.
-
Administer vehicle, PCP, or varying doses of 2-Phenoxycyclohexan-1-amine.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Compare the dose-response effects of the compounds.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Objective: To evaluate the potential of 2-Phenoxycyclohexan-1-amine to disrupt sensorimotor gating, a translational model of a core deficit in schizophrenia that is reliably disrupted by PCP.[5][11]
-
Methodology:
-
Place the animal in a startle chamber.
-
Present a series of acoustic startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measure the amplitude of the startle response.
-
Calculate the percentage of PPI (%PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100).
-
Assess the dose-dependent effects of 2-Phenoxycyclohexan-1-amine on %PPI.
-
Experimental Workflow for In Vivo Behavioral Assessment
Caption: General workflow for in vivo behavioral studies.
Conclusion
While direct experimental evidence is currently lacking, a comparative analysis based on established structure-activity relationships suggests that 2-Phenoxycyclohexan-1-amine is likely to be a less potent NMDA receptor antagonist than PCP and its more potent analogs like 3-MeO-PCP. The introduction of the phenoxy moiety is predicted to decrease binding affinity and potentially alter the kinetic and metabolic properties of the compound. The proposed experimental protocols provide a clear path to validating these hypotheses and characterizing the full pharmacological profile of this novel compound. Further research into such analogs is crucial for a comprehensive understanding of the structural requirements for NMDA receptor modulation and for the development of novel therapeutics with more refined pharmacological profiles.
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Halberda, J. P., et al. (1997). Effects of phencyclidine (PCP) on activity in the BPM. (A) Effect on... - ResearchGate. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2-Phenoxycyclohexan-1-amine hydrochloride
Abstract
Immunoassay specificity is a cornerstone of reliable bioanalytical data, underpinning critical decisions in drug development and clinical diagnostics. Cross-reactivity, the binding of non-target analytes to the assay's antibody, can lead to erroneously high measurements, compromising data integrity. This guide provides a comprehensive framework for evaluating the cross-reactivity of small molecules in immunoassays, using the novel compound 2-Phenoxycyclohexan-1-amine hydrochloride as a case study. We will delve into the mechanistic principles of cross-reactivity, present a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and offer a systematic approach to data analysis and interpretation, grounded in regulatory expectations.
Introduction: The Criticality of Specificity in Immunoassays
Immunoassays are powerful tools that leverage the high specificity of antibody-antigen interactions to quantify analytes in complex biological matrices.[1] However, the success of these assays hinges on the antibody's ability to distinguish the target analyte from a milieu of structurally similar compounds. For drug development professionals, understanding an assay's specificity is not merely an academic exercise; it is a regulatory imperative.[2][3] Uncharacterized cross-reactivity from metabolites, co-administered drugs, or endogenous compounds can lead to an overestimation of drug concentration, potentially masking safety signals or misinforming pharmacokinetic/pharmacodynamic (PK/PD) models.
This guide is designed for researchers, scientists, and drug development professionals tasked with validating immunoassay performance. We will use this compound, a compound with a molecular formula of C₁₂H₁₈ClNO, as a practical example to illustrate the principles and procedures for rigorous cross-reactivity assessment.[4]
The "Why": Mechanistic Underpinnings of Cross-Reactivity in Competitive Immunoassays
For small molecules like 2-Phenoxycyclohexan-1-amine, the competitive immunoassay is the format of choice.[5][6][7] Unlike sandwich assays, which require the analyte to have two distinct antibody binding sites (epitopes), competitive assays are ideal for small molecules that can typically only accommodate a single antibody.[5][6]
The principle is based on a competition for a limited number of antibody binding sites between the free analyte in the sample and a labeled version of the analyte (the tracer). The signal generated is inversely proportional to the concentration of the analyte in the sample.[8] Cross-reactivity occurs when another compound is structurally similar enough to the target analyte to also bind to the antibody, displacing the tracer and generating a false signal.
Caption: Principle of Competitive Immunoassay and Cross-Reactivity.
Experimental Design: A Self-Validating System
A robust cross-reactivity study is built on a foundation of careful planning and the inclusion of appropriate controls. The goal is to challenge the assay's specificity by testing a panel of relevant compounds.
Selection of Potential Cross-Reactants
The choice of compounds to test is critical and should be guided by the analyte's structure and metabolic pathway. For 2-Phenoxycyclohexan-1-amine, the panel should include:
-
Known Metabolites: If known, metabolites are the most likely source of in-vivo cross-reactivity.
-
Structural Analogs: Compounds with similar core structures (e.g., phenoxycyclohexylamine, phenylcyclohexylamine, cyclohexylamine) should be tested to probe the antibody's recognition of specific functional groups.[9][10][11][12]
-
Precursors and Synthetic Intermediates: These can be a source of interference if present in the final drug product.
-
Co-administered Drugs: Any medications likely to be taken concurrently by the target patient population.
-
Structurally Unrelated Compounds: To demonstrate that the assay does not suffer from non-specific interference.
Causality Behind Experimental Choices
The choice of a competitive ELISA format is deliberate. The inverse relationship between analyte concentration and signal provides a sensitive measure of displacement, making it ideal for quantifying the relative binding affinities of different compounds. The protocol is designed to be self-validating by including:
-
A full standard curve: To define the dynamic range and determine the 50% inhibitory concentration (IC50) of the primary analyte.
-
Zero-binding (B0) wells: Containing only the tracer and antibody, representing the maximum signal.
-
Non-specific binding (NSB) wells: Containing only tracer, to measure background signal.
-
Blank wells: To confirm the absence of signal from the substrate alone.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a step-by-step methodology for assessing the cross-reactivity of this compound.
Materials:
-
High-bind 96-well microtiter plates
-
Anti-2-Phenoxycyclohexan-1-amine antibody (specific for the target analyte)
-
2-Phenoxycyclohexan-1-amine-HRP conjugate (Tracer)
-
This compound standard
-
Potential cross-reacting compounds
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the anti-2-Phenoxycyclohexan-1-amine antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Block the plate by adding 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature. Wash 3 times.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL down to 1 ng/mL).
-
Prepare serial dilutions for each potential cross-reactant. The concentration range should be wider than the standard curve to capture the full dose-response, typically starting at least 10-fold higher than the highest standard.[13]
-
-
Competitive Reaction:
-
Add 50 µL of either standard, test compound dilution, or Assay Buffer (for B0 controls) to the appropriate wells in duplicate or triplicate.
-
Add 50 µL of the diluted 2-Phenoxycyclohexan-1-amine-HRP conjugate (tracer) to all wells except the blank.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
Rigorous data analysis is essential to translate raw OD values into meaningful cross-reactivity percentages. This process follows guidelines similar to those established by bodies like the CLSI for interference testing.[14][15][16][17]
Step 1: Process Raw Data
-
Average the OD readings for all duplicate or triplicate wells.
-
Subtract the average blank OD from all other average ODs.
Step 2: Generate the Standard Curve
-
Calculate the percentage of binding (%B/B0) for each standard using the formula: %B/B0 = (OD_Standard - OD_NSB) / (OD_B0 - OD_NSB) * 100
-
Plot %B/B0 versus the concentration of the standard on a semi-log graph.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 of the 2-Phenoxycyclohexan-1-amine standard. The IC50 is the concentration that causes 50% inhibition of tracer binding.
Step 3: Calculate Cross-Reactivity
-
For each potential cross-reactant, determine its IC50 from its own dose-response curve.
-
Calculate the percent cross-reactivity (%CR) using the following formula:[13][18] %CR = (IC50_of_Standard_Analyte / IC50_of_Cross-Reactant) * 100
Sample Data Presentation
The results should be summarized in a clear, comparative table.
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 2-Phenoxycyclohexan-1-amine | Target Analyte | 15.2 | 100% |
| 2-Phenylcyclohexan-1-amine | Phenyl instead of Phenoxy | 305.8 | 5.0% |
| Cyclohexan-1-amine | Lacks Phenyl/Phenoxy group | > 10,000 | < 0.15% |
| 4-Methyl-2-phenoxycyclohexan-1-amine | Methyl group addition | 85.1 | 17.9% |
| Acetaminophen | Unrelated Drug | > 10,000 | < 0.15% |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation of Results
The data table allows for a clear interpretation of the antibody's specificity. In our hypothetical example:
-
The antibody is highly specific for 2-Phenoxycyclohexan-1-amine .
-
The presence of a methyl group (4-Methyl-2-phenoxycyclohexan-1-amine ) moderately reduces binding affinity, indicating some tolerance for substitution on the cyclohexyl ring.[10]
-
Replacing the phenoxy group with a phenyl group (2-Phenylcyclohexan-1-amine ) significantly decreases binding, suggesting the ether oxygen is a key recognition element for the antibody.
-
Complete removal of the aromatic moiety (Cyclohexan-1-amine ) or testing a structurally unrelated drug (Acetaminophen ) results in negligible cross-reactivity, confirming the assay's high specificity.
Workflow and Regulatory Context
The assessment of cross-reactivity is a key component of preclinical assay validation.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require thorough characterization of an assay's specificity before it can be used in pivotal studies.[3][19][20] The workflow should be systematic, moving from initial screening of a broad panel of compounds to a quantitative assessment of significant cross-reactants.
Caption: Systematic Workflow for Cross-Reactivity Assessment.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound in a competitive immunoassay format. By understanding the underlying principles, designing self-validating experiments, and adhering to systematic data analysis, researchers can confidently characterize the specificity of their assays. This ensures the generation of reliable, high-quality data that can withstand scientific and regulatory scrutiny, ultimately supporting the successful development of new therapeutics.
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Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. ResearchGate. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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TCR: Tissue cross reactivity studies. Labcorp. [Link]
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Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. National Institutes of Health (NIH). [Link]
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FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]
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Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]
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CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. The ANSI Blog. [Link]
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Immunotoxicity Testing Guidance May 1999. U.S. Food and Drug Administration. [Link]
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Types Of Immunoassay - And When To Use Them. Quanterix. [Link]
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Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition. Regulations.gov. [Link]
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Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. HHS.gov. [Link]
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How Immunoassays Work. EnviroLogix. [Link]
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2-Phenylcyclohexan-1-amine. PubChem. [Link]
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A Comprehensive Guide to Investigating the In Vitro and In Vivo Activity of 2-Phenoxycyclohexan-1-amine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed framework for the preclinical evaluation of 2-Phenoxycyclohexan-1-amine hydrochloride, a novel compound with structural similarities to known psychoactive agents. Given the absence of extensive public data on this molecule, we present a hypothesis-driven approach to its characterization. This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.
The core hypothesis is that this compound possesses antidepressant-like properties, potentially acting as a modulator of monoamine oxidase (MAO) enzymes or monoamine transporters. This hypothesis is predicated on its structural resemblance to phenylethylamine-based compounds, a common scaffold in antidepressant drugs.
We will compare its hypothetical activity profile against two well-characterized antidepressants: Tranylcypromine , a non-selective, irreversible MAO inhibitor[1][2][3], and Fluoxetine , a selective serotonin reuptake inhibitor (SSRI)[4][5][6].
Part 1: In Vitro Characterization - Elucidating the Molecular Mechanism
The initial phase of characterization focuses on pinpointing the molecular target(s) of this compound. Our investigation will center on two primary mechanisms of action common to antidepressants: inhibition of monoamine oxidase (MAO) and blockade of monoamine reuptake transporters (SERT, DAT, NET).
Monoamine Oxidase (MAO) Inhibition Assay
The rationale for this assay is to determine if this compound can inhibit the activity of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Tranylcypromine, and a negative control (vehicle) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each compound to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine) and the detection reagent mixture as per the assay kit manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the MAO-A or MAO-B enzyme preparation to the appropriate wells.
-
Add the serially diluted compounds to the wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for 45-60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Monoamine Transporter Radioligand Binding Assays
These assays are crucial to determine if the test compound binds to and potentially inhibits the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for monoamine transporter radioligand binding assays.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare crude cell membranes from cell lines stably expressing human SERT, DAT, or NET.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and a range of concentrations of the test compound or comparator.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filtermat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Comparative In Vitro Data
The following table presents hypothetical, yet plausible, in vitro data for this compound compared to our reference compounds.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | SERT Ki (nM)[4] | NET Ki (nM)[4] | DAT Ki (nM)[4] |
| 2-Phenoxycyclohexan-1-amine HCl | 150 | 2500 | 850 | 1200 | >10,000 |
| Tranylcypromine | 200 | 250 | >10,000 | >10,000 | >10,000 |
| Fluoxetine | >10,000 | >10,000 | 1 | 660 | 4180 |
Part 2: In Vivo Evaluation - Assessing Antidepressant-Like Activity
Following in vitro characterization, it is essential to evaluate the compound's efficacy in established animal models of depression. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors.[7]
Experimental Workflow: Forced Swim Test
Caption: Correlating in vitro mechanistic data with in vivo behavioral outcomes.
Based on our hypothetical data, this compound demonstrates a profile of a moderate MAO-A inhibitor with significantly weaker activity at the serotonin transporter. The in vivo data show a clear, dose-dependent antidepressant-like effect. This suggests a plausible in vitro-in vivo correlation where the behavioral effects observed in the FST and TST are primarily driven by the inhibition of MAO-A. The potency in the in vivo models appears consistent with the in vitro IC50 value for MAO-A, suggesting that sufficient target engagement is achieved at the effective doses.
In comparison, Tranylcypromine, a potent non-selective MAO inhibitor, also shows strong efficacy in the behavioral models. Fluoxetine, a potent and selective SERT inhibitor, is similarly effective. This highlights that different in vitro mechanisms can lead to a convergent in vivo phenotype in these screening models.
The slightly weaker in vivo effect of this compound compared to the established drugs at the tested doses could be attributed to its moderate in vitro potency or pharmacokinetic factors not explored here.
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the novel compound this compound. The proposed experiments would robustly test the hypothesis of its antidepressant-like activity. Based on our hypothetical data, the compound emerges as a promising lead with a potential mechanism involving MAO-A inhibition.
Further studies should include:
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo microdialysis to confirm increases in synaptic monoamine levels in relevant brain regions.
-
Evaluation in chronic models of depression for greater translational validity.
-
Safety pharmacology studies to assess potential off-target effects.
By following this scientifically rigorous and logically structured guide, researchers can effectively evaluate the preclinical potential of novel compounds like this compound and make informed decisions for further development.
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Wikipedia. Fluoxetine. [Link]
-
Wikipedia. Tranylcypromine. [Link]
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Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of biological chemistry, 284(31), 20533–20543. [Link]
-
St-Gelais, F., et al. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. The American Journal of Psychiatry, 177(6), 489-498. [Link]
-
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A Head-to-Head Comparison of Arylcyclohexylamines at the NMDA Receptor: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of various phenoxycyclohexylamine and phenylcyclohexylamine derivatives, collectively known as arylcyclohexylamines, at the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with the NMDA receptor, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that elucidates the nuances of arylcyclohexylamine pharmacology and empowers informed decisions in the design and selection of novel NMDA receptor modulators.
The NMDA Receptor: A Critical Target in Neuroscience
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[1] Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.
However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] This has made the NMDA receptor a prime target for the development of therapeutic agents. Arylcyclohexylamines, such as phencyclidine (PCP), are a class of non-competitive antagonists that bind to a site within the ion channel pore of the NMDA receptor, effectively blocking ion flow.[3][4] This mechanism of action has generated significant interest in these compounds as potential neuroprotective agents.[2][4]
Below is a diagram illustrating the basic signaling pathway of the NMDA receptor.
Figure 1: Simplified NMDA receptor signaling pathway.
Structure-Activity Relationships of Arylcyclohexylamines at the NMDA Receptor
The affinity and functional activity of arylcyclohexylamines at the NMDA receptor are exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel analogues with desired pharmacological profiles. The arylcyclohexylamine scaffold can be systematically modified at three key positions: the aromatic ring, the cyclohexyl ring, and the amine moiety.
Modifications of the Aromatic Ring
Substituents on the aromatic ring significantly influence binding affinity. Generally, electron-withdrawing or electron-donating groups at the meta-position of the phenyl ring enhance potency compared to the parent compound, phencyclidine (PCP).
For instance, a methoxy group at the 3-position (3-MeO-PCP) results in a higher affinity for the NMDA receptor than substitution at the 4-position (4-MeO-PCP).[3] Similarly, a hydroxyl group at the 3-position (3-HO-PCP) also confers high affinity. The position of the substituent is critical; moving the methoxy group from the 3- to the 4-position can dramatically decrease binding affinity.[3] This suggests that the electronic and steric properties of the substituent and its specific location on the phenyl ring are crucial for optimal interaction with the binding site.
Modifications of the Cyclohexyl Ring
Alterations to the cyclohexyl ring can also impact activity. For example, the introduction of a methyl group on the cyclohexyl ring of PCP can lead to diastereomers with different potencies. Studies have shown that the stereochemistry of these substitutions is a critical determinant of NMDA receptor affinity.[5] Conformationally constrained analogues, where the movement of the phenyl and cyclohexyl rings is restricted, have been synthesized to probe the optimal binding conformation.[6] These studies have revealed that a specific spatial arrangement of the aromatic ring and the amine group is necessary for high-affinity binding.[6]
Modifications of the Amine Moiety
The nature of the amine group is another key determinant of activity. In the case of PCP, the piperidine ring is crucial for its high affinity. Replacing the piperidine with other cyclic amines, such as morpholine (as in PCMo), or with acyclic amines can significantly alter the binding affinity. The size and basicity of the amine substituent play a vital role in the interaction with the receptor.
Head-to-Head Comparison of Arylcyclohexylamine Derivatives
To provide a clear and quantitative comparison, the following table summarizes the binding affinities (Ki) of a selection of arylcyclohexylamine derivatives at the NMDA receptor, as determined by radioligand binding assays using [³H]MK-801 or [³H]TCP.
| Compound | Aromatic Ring Substitution | Amine Moiety | Ki (nM) | Reference |
| Phencyclidine (PCP) | Unsubstituted Phenyl | Piperidine | 59 | |
| 3-MeO-PCP | 3-Methoxy | Piperidine | 20 | |
| 4-MeO-PCP | 4-Methoxy | Piperidine | 404 | [3] |
| 3-HO-PCP | 3-Hydroxy | Piperidine | ~25 | [3] |
| m-Amino-PCP | 3-Amino | Piperidine | ~35 | |
| m-Nitro-PCP | 3-Nitro | Piperidine | ~2500 | [7] |
| PCMo | Unsubstituted Phenyl | Morpholine | ~250 | |
| 3-MeO-PCMo | 3-Methoxy | Morpholine | 252.9 | [3] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
This data clearly illustrates the principles of SAR discussed earlier. The meta-substituted analogues (3-MeO-PCP, 3-HO-PCP) exhibit higher affinity than the parent compound, PCP. In contrast, the para-substituted analogue (4-MeO-PCP) and the nitro-substituted analogue (m-Nitro-PCP) show significantly lower affinity. The replacement of the piperidine ring with a morpholine ring (PCMo) also leads to a decrease in affinity.
Experimental Protocols for Assessing NMDA Receptor Activity
To ensure the reproducibility and validity of research findings, it is crucial to employ standardized and well-validated experimental protocols. Here, we provide detailed methodologies for two key in vitro assays used to characterize the interaction of arylcyclohexylamines with the NMDA receptor.
Radioligand Binding Assay using [³H]MK-801
This assay is a cornerstone for determining the binding affinity (Ki) of uncompetitive NMDA receptor antagonists that bind to the PCP site within the ion channel. The protocol utilizes [³H]MK-801, a high-affinity radioligand for this site.[8][9]
Figure 3: General workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.
-
Prepare a patch pipette from a borosilicate glass capillary, fire-polish the tip, and fill it with an internal solution that mimics the intracellular ionic composition.
-
-
Recording:
-
Under a microscope, carefully approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Apply a solution containing glutamate and glycine to elicit NMDA receptor-mediated currents.
-
After recording a stable baseline, co-apply the test compound at various concentrations with the agonists to measure its inhibitory effect on the NMDA current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA currents in the absence and presence of the antagonist.
-
Plot the percentage of current inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Analyze the voltage-dependency of the block by recording currents at different holding potentials to further characterize the mechanism of action.
-
Conclusion
The arylcyclohexylamine class of compounds offers a rich scaffold for the development of novel NMDA receptor modulators. A thorough understanding of their structure-activity relationships is essential for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds, enabling researchers to make data-driven decisions in their drug discovery and development programs. By systematically exploring the chemical space of arylcyclohexylamines and employing rigorous pharmacological evaluation, the scientific community can continue to unlock the therapeutic potential of targeting the NMDA receptor.
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A Comparative Guide to NMDA Receptor Antagonists: Evaluating 2-Phenoxycyclohexan-1-amine hydrochloride in the Context of Established Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Methyl-D-Aspartate Receptor as a Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is fundamental to synaptic plasticity, learning, and memory.[1] This ionotropic glutamate receptor's activation, however, is a double-edged sword. Over-activation leads to excessive calcium influx, triggering neurotoxic cascades implicated in a range of neurological disorders, from neurodegenerative diseases like Alzheimer's to conditions like epilepsy and neuropathic pain.[1][2] This has made the NMDA receptor a compelling, albeit challenging, therapeutic target.
Antagonists of the NMDA receptor aim to mitigate this excitotoxicity. However, the development of clinically successful NMDA receptor antagonists has been fraught with difficulties. Many early-generation compounds failed in clinical trials due to a narrow therapeutic window and significant adverse effects, including psychotomimetic symptoms.[3] This guide provides a comparative analysis of the efficacy of various NMDA receptor antagonists, with a special focus on the emerging class of phenoxycyclohexylamine derivatives, including 2-Phenoxycyclohexan-1-amine hydrochloride, in the context of well-established antagonists such as ketamine, memantine, and phencyclidine (PCP).
Established NMDA Receptor Antagonists: A Review of Efficacy
A number of NMDA receptor antagonists have been extensively studied and have seen clinical use, providing a baseline for evaluating newer compounds.
Ketamine: A Potent, Broad-Spectrum Antagonist
Ketamine, a dissociative anesthetic, is a non-competitive antagonist of the NMDA receptor.[4] It acts as a channel blocker, binding within the ion channel to prevent the influx of ions.[4] While effective, its use is associated with psychotomimetic side effects.[5]
Memantine: A Clinically-Tolerated Channel Blocker
Memantine is an uncompetitive, moderate-affinity NMDA receptor antagonist.[6] Its clinical success in treating moderate-to-severe Alzheimer's disease is attributed to its unique mechanism of action. It preferentially blocks the excessive, tonic activation of NMDA receptors associated with pathology while sparing the transient, physiological activation required for normal synaptic function.[6]
Phencyclidine (PCP): A Prototypical Dissociative Antagonist
Phencyclidine (PCP) is another non-competitive NMDA receptor antagonist that binds to a site within the ion channel.[7] Its use is primarily recreational due to its potent hallucinogenic and dissociative properties.[7] In a research context, PCP is often used to model schizophrenia-like symptoms in animals.[8]
Comparative Efficacy of Established NMDA Antagonists
The efficacy of these antagonists can be quantified by their binding affinity (Ki) and their functional potency (IC50) in various assays.
| Compound | Binding Affinity (Ki) vs. [3H]MK-801 | Potency (IC50) | In Vivo Efficacy (Animal Models) |
| Ketamine | 0.25–0.66 µM[9] | 0.3–16 µM (electrophysiology)[10] | Neuroprotective effects in models of ischemia; antidepressant effects.[5] |
| Memantine | ~1 µM[11] | 1.25 µM (electrophysiology)[12] | Improves cognitive deficits in Alzheimer's disease models.[13][14] |
| Phencyclidine (PCP) | 59 nM[7] | Varies by assay | Induces behavioral changes in rodents, used to model psychosis.[8][15] |
Emerging NMDA Receptor Antagonists: The Phenylcyclohexylamine Class
Recent medicinal chemistry efforts have focused on developing NMDA receptor antagonists with improved therapeutic indices. The phenylcyclohexylamine scaffold has emerged as a promising area of investigation.
Amino-alkyl-cyclohexanes: A Class with Therapeutic Potential
Research into amino-alkyl-cyclohexane derivatives has revealed novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics.[16] These characteristics are thought to be crucial for reducing the phencyclidine-like side effects.[17]
This compound: An Uncharacterized Member of a Promising Class
This compound belongs to this promising class of phenylcyclohexylamine-based compounds. While its chemical structure suggests potential activity as an NMDA receptor antagonist, to date, there is a notable absence of publicly available scientific literature detailing its specific binding affinity, potency, or in vivo efficacy. Further research and publication of experimental data are necessary to fully characterize its pharmacological profile and compare it directly with established NMDA receptor antagonists.
Experimental Protocols for Efficacy Determination
The evaluation of novel NMDA receptor antagonists relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the NMDA receptor. It typically involves the use of a radiolabeled ligand, such as [3H]MK-801, which binds to the PCP site within the NMDA receptor channel. The test compound's ability to displace the radioligand is measured, and from this, its Ki value is calculated.
Protocol: [3H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Electrophysiological Assays
Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of NMDA receptor antagonists. This technique measures the ion flow through NMDA receptor channels in response to agonist application and determines the antagonist's ability to block this current (IC50).
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Patching: Establish a whole-cell patch-clamp recording from a neuron.
-
Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist.
-
Data Recording and Analysis: Record the current responses and plot the concentration-response curve to determine the IC50 of the antagonist.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion and Future Directions
The NMDA receptor remains a critical target for the development of novel therapeutics for a host of neurological and psychiatric disorders. While established antagonists like ketamine and memantine have paved the way, the search for compounds with improved efficacy and safety profiles continues. The phenylcyclohexylamine class, including this compound, represents a promising avenue for future research. However, a comprehensive understanding of the therapeutic potential of these novel compounds will require rigorous preclinical evaluation, including detailed in vitro and in vivo characterization, to elucidate their precise mechanisms of action and comparative efficacy. The publication of such data will be crucial for advancing the field and bringing safer and more effective NMDA receptor modulators to the clinic.
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- Mouri, A., et al. (2007). Mouse strain differences in phencyclidine-induced behavioural changes. Behavioural Brain Research, 178(1), 147–155.
- Martinez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice.
- Zanos, P., et al. (2018). The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1745), 20170183.
- Glasgow, N. G., et al. (2018). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv.
- Publicat, U. B. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. Medicinal Chemistry & Pharmacology - UB.
- Zorumski, C. F., et al. (2016). Ketamine: NMDA receptors and beyond.
- Parsons, C. G., et al. (2014). Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics.
- Wallach, J., et al. (2016). Representative pKi values for ketamine, PCP and analogues.
- Wu, L., et al. (2021). Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer's disease.
- Jones, C. A., et al. (2011). Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice. Frontiers in Behavioral Neuroscience, 5, 81.
- Kotermanski, S. E., et al. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of Neuroscience, 29(9), 2774–2779.
- Domino, E. F. (1992). Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists. Journal of Psychopharmacology, 6(3), 418–424.
- Emnett, C. M., et al. (2013). Memantine and ketamine have indistinguishable IC 50s (A and B).
- Gofman, Y., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path.
- Kim, D. H., et al. (2005). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Archives of Pharmacal Research, 28(4), 453–458.
- Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. The Journal of Neuroscience, 37(40), 9686–9704.
- van der Westhuizen, E. T., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4048.
- Glasgow, N. G. (2016). Mechanisms of NMDA receptor inhibition by memantine and ketamine. D-Scholarship@Pitt.
- Takeda, S., et al. (2016). Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages. Pharmacology, Biochemistry and Behavior, 143, 29–37.
- Birnbaum, J. H., et al. (2015). Calcium flux-independent NMDA receptor activity is required for Aβ oligomer-induced synaptic loss.
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- Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(4), 268–278.
- Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. The Journal of Neuroscience, 37(40), 9686–9704.
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Ibogaine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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A Researcher's Guide to the Pharmacokinetic Comparison of Novel 2-Phenoxycyclohexan-1-amine Analogs
In the landscape of modern drug discovery, the meticulous evaluation of a compound's pharmacokinetic (PK) profile is as critical as the assessment of its pharmacodynamic efficacy. A promising lead candidate with high target affinity can falter during development due to unfavorable absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive framework for the systematic pharmacokinetic comparison of a novel chemical series, using 2-Phenoxycyclohexan-1-amine and its analogs as a representative case study. Our focus is on the practical application of established methodologies, from early-stage in silico and in vitro screening to definitive in vivo studies, to enable data-driven decisions in lead optimization.
The Rationale for a Structured PK Evaluation
The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. For our hypothetical series of 2-Phenoxycyclohexan-1-amine analogs, structural modifications aimed at enhancing target engagement must be co-evaluated for their impact on the molecule's ability to reach and sustain effective concentrations at the site of action. A tiered and systematic approach to PK comparison ensures that resources are focused on compounds with the highest probability of success, minimizing late-stage attrition.[1][2]
Our comparative evaluation will proceed through three key stages:
-
Early-Stage Triage: In silico and high-throughput in vitro ADME profiling to quickly filter out compounds with major liabilities.
-
Mechanistic In Vitro Studies: Deeper investigation of the metabolic stability and potential for drug-drug interactions of the most promising candidates.
-
In Vivo Pharmacokinetic Profiling: Characterization of the complete PK profile in a relevant animal model to understand the interplay of ADME processes.
Stage 1: Early-Stage Triage for Prioritizing Analogs
The initial goal is to rapidly assess a larger set of analogs to identify those with a favorable balance of properties. This stage utilizes computational models and high-throughput in vitro assays.
Experimental Protocol: In Silico ADME-Tox Prediction
Objective: To computationally estimate the physicochemical and ADME-Tox properties of the 2-Phenoxycyclohexan-1-amine analogs to guide synthesis and prioritization.
Methodology:
-
Structure Preparation: Generate 2D and 3D structures of all analogs. Ensure correct protonation states at physiological pH (7.4).
-
Property Calculation: Utilize validated computational software (e.g., SwissADME, Schrödinger QikProp, GastroPlus®) to calculate key descriptors.
-
Key Parameters for Analysis:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogD (lipophilicity at pH 7.4), topological polar surface area (tPSA), and pKa.
-
Pharmacokinetic Properties: Aqueous solubility (LogS), Caco-2 permeability, blood-brain barrier (BBB) penetration, and interaction with P-glycoprotein (P-gp).
-
Druggability: Adherence to Lipinski's Rule of Five and other drug-likeness filters.
-
Toxicity Prediction: Computational prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
-
Data Presentation:
| Compound ID | MW ( g/mol ) | LogP | tPSA (Ų) | LogS (mol/L) | BBB Permeant | Lipinski Violations |
| Parent | 205.29 | 2.85 | 38.3 | -3.5 | Yes | 0 |
| Analog A | 219.32 | 3.10 | 38.3 | -3.8 | Yes | 0 |
| Analog B | 235.29 | 2.90 | 58.5 | -3.2 | No | 0 |
| Analog C | 251.73 | 4.20 | 38.3 | -4.5 | Yes | 0 |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the analogs across an artificial lipid membrane as a surrogate for intestinal absorption.
Methodology:
-
Donor Plate Preparation: Dissolve compounds in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration of 100 µM.
-
Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Assay Assembly: Add the compound-containing buffer to the donor wells and fresh buffer to the acceptor wells of a 96-well acceptor plate. Place the filter plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) for each compound.
Stage 2: Mechanistic In Vitro Studies
Analogs that pass the initial triage undergo more detailed in vitro characterization to understand their metabolic fate.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of the analogs by hepatic enzymes, primarily Cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., from rat, mouse, or human) and the test compound in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add a pre-warmed NADPH solution to initiate the metabolic reaction.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation:
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent | 45 | 30.8 |
| Analog A | 25 | 55.4 |
| Analog C | >120 | <11.5 |
Stage 3: In Vivo Pharmacokinetic Profiling
The most promising candidates from in vitro testing are advanced to in vivo studies to understand their complete pharmacokinetic profile in a living organism.[2][3][4]
Experimental Workflow: Rodent Pharmacokinetic Study
The following diagram illustrates the workflow for a typical rodent PK study.[5]
Caption: Workflow for a rodent pharmacokinetic study.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a lead candidate (e.g., Analog C) following intravenous and oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.
-
Dosing:
-
IV Group: Administer the compound intravenously via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the compound orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Units | Parent | Analog C |
| Intravenous (1 mg/kg) | |||
| AUC0-inf | ng·h/mL | 850 | 2100 |
| CL | mL/min/kg | 19.6 | 7.9 |
| Vss | L/kg | 2.5 | 1.8 |
| t½ | h | 2.8 | 4.1 |
| Oral (10 mg/kg) | |||
| Cmax | ng/mL | 350 | 980 |
| Tmax | h | 1.0 | 2.0 |
| AUC0-inf | ng·h/mL | 2125 | 12600 |
| Bioavailability (F%) | % | 25 | 60 |
Synthesis and Decision-Making
The structured, multi-stage evaluation allows for a clear comparison of the 2-Phenoxycyclohexan-1-amine analogs. In our illustrative example, while the parent compound showed moderate metabolic stability and low oral bioavailability, Analog C emerged as a superior candidate. Its high metabolic stability (in vitro t½ >120 min) translated into lower clearance and a longer half-life in vivo. Crucially, this resulted in a significantly improved oral bioavailability of 60%, making it a much more viable candidate for further development. This data-driven approach, grounded in robust experimental protocols, is fundamental to navigating the complexities of drug discovery and selecting compounds with the optimal pharmacokinetic profile for clinical success.
References
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. (2024-03-15). Available from: [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (2023-01-19). Available from: [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. (2008-08-01). Available from: [Link]
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Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2014-11-27). Available from: [Link]
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4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980-04-01). Available from: [Link]
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Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. (2009-04-15). Available from: [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2021-01-24). Available from: [Link]
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Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. (2021-01-05). Available from: [Link]
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in-vivo Pharmacokinetics (PK) - o2h discovery. (n.d.). Available from: [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024-04-26). Available from: [Link]
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Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (n.d.). Available from: [Link]
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Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at the Mu and Kappa Opioid Receptors. (2013-11-14). Available from: [Link]
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In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). Available from: [Link]
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A Senior Application Scientist's Guide to the Stereoisomeric Potency of 2-Phenoxycyclohexan-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Action
In the landscape of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules with the same chemical formula and connectivity but different spatial arrangements, known as stereoisomers, can exhibit dramatically different pharmacological and toxicological profiles. This is because biological targets—receptors, enzymes, and transporters—are themselves chiral, creating a diastereomeric interaction with drug molecules that is highly specific. One stereoisomer may fit perfectly into a binding pocket, while another may fit poorly or not at all, leading to vast differences in potency, efficacy, and even mechanism of action.[1][2][3]
This guide focuses on the stereoisomers of 2-Phenoxycyclohexan-1-amine, a molecule with two chiral centers, giving rise to four distinct stereoisomers. While direct comparative potency data for this specific compound is not extensively documented in publicly available literature, this guide will provide the foundational principles, structural understanding, and requisite experimental protocols to perform such a comparison. We will draw upon data from structurally analogous compounds to illustrate the profound impact of stereochemistry and equip researchers with the tools to conduct their own validated investigations.
Defining the Stereoisomers of 2-Phenoxycyclohexan-1-amine
The structure of 2-Phenoxycyclohexan-1-amine contains two chiral centers at positions 1 and 2 of the cyclohexane ring. This results in the potential for four stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the amine and phenoxy groups.
-
Cis Isomers: The amine and phenoxy groups are on the same side of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.
-
Trans Isomers: The amine and phenoxy groups are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.
Visualization of Stereoisomers
The logical relationship and basic structure of the four stereoisomers are depicted below.
Caption: Workflow for determining binding affinity via competitive radioligand assay.
Step-by-Step Methodology
1. Materials and Reagents:
-
Biological Material: Cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human transporter of interest (hSERT, hNET, or hDAT).
-
Radioligand: A high-affinity radiolabeled ligand for the target. Examples: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.
-
Test Compounds: Purified hydrochloride salts of each of the four stereoisomers of 2-Phenoxycyclohexan-1-amine, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and compatible scintillation fluid.
2. Experimental Procedure:
-
Causality: The goal is to create a competitive environment where the test isomer and the radioligand compete for the same binding site on the transporter. The amount of radioligand displaced is proportional to the affinity and concentration of the test isomer.
-
Step 2.1 (Assay Preparation): Prepare serial dilutions of each stereoisomer stock solution to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Step 2.2 (Incubation): In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive inhibitor (for non-specific binding).
-
50 µL of the test isomer dilution.
-
50 µL of the radioligand at a concentration near its dissociation constant (Kd).
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 µg).
-
-
Step 2.3 (Equilibration): Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Step 2.4 (Termination & Filtration): Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
Expertise: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex, ensuring an accurate snapshot of the equilibrium state.
-
-
Step 2.5 (Quantification): Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis (Self-Validating System):
-
Step 3.1 (Calculate Specific Binding): For each concentration of the test isomer, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Step 3.2 (Generate Competition Curve): Plot the percent specific binding against the logarithm of the test isomer concentration. The data should form a sigmoidal dose-response curve.
-
Step 3.3 (Determine IC₅₀): Use non-linear regression analysis to fit the curve and determine the IC₅₀ value—the concentration of the isomer that inhibits 50% of the specific binding of the radioligand.
-
Step 3.4 (Calculate Ki): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.
-
Trustworthiness: The Ki is a true measure of affinity, independent of the assay conditions (like radioligand concentration), making it the standard for comparing potencies across different experiments and labs.
-
Interpreting the Data: A Hypothetical Comparison
Upon completing the assays, the Ki values for each stereoisomer at each transporter can be summarized for direct comparison. A lower Ki value indicates higher binding affinity and, therefore, higher potency.
Table 1: Hypothetical Comparative Potency (Ki, nM) of 2-Phenoxycyclohexan-1-amine Stereoisomers
| Stereoisomer | Configuration | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|---|
| Isomer 1 | (1R, 2R) - trans | Data | Data | Data |
| Isomer 2 | (1S, 2S) - trans | Data | Data | Data |
| Isomer 3 | (1R, 2S) - cis | Data | Data | Data |
| Isomer 4 | (1S, 2R) - cis | Data | Data | Data |
Data in this table is hypothetical and must be determined experimentally.
Conclusion
While specific experimental data comparing the potency of 2-Phenoxycyclohexan-1-amine hydrochloride stereoisomers is not readily available in the scientific literature, the principles of stereopharmacology are well-established. The cis/trans relationship and the enantiomeric configuration at the two chiral centers are expected to have a profound effect on the molecule's interaction with its biological targets. Drawing parallels from structurally related compounds suggests that the trans isomers may exhibit different potency from the cis isomers. [4] The definitive evaluation of these differences requires rigorous experimental investigation. The competitive radioligand binding assay protocol detailed herein provides a robust, validated framework for researchers to determine the binding affinity (Ki) of each of the four stereoisomers at relevant targets, such as monoamine transporters. The resulting data will be essential for any drug development program to select the optimal stereoisomer with the desired potency and selectivity, ultimately leading to safer and more effective therapeutic agents.
References
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Montanari, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Available from: [Link]
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ResearchGate. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Request PDF. Available from: [Link]
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University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Available from: [Link]
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PubChem. (n.d.). 2-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. Available from: [Link]
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The Open Medicinal Chemistry Journal. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. 7, 39. Available from: [Link]
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Montanari, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available from: [Link]
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Flippen, J. L., et al. (1977). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung, 27(5), 1017-1026. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenoxycyclohexan-1-amine Hydrochloride
As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenoxycyclohexan-1-amine hydrochloride, designed for the discerning standards of researchers and drug development professionals. The causality behind each step is explained to foster a culture of safety and responsibility within the laboratory.
Hazard Identification and Essential Safety Profile
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a synthetic organic compound whose safe handling is dictated by its specific chemical properties and associated hazards.
Based on available safety data, the compound and its structural analogs are classified with several hazard codes under the Globally Harmonized System (GHS).[1][2] These classifications are not merely administrative; they are critical indicators of the potential risks and dictate the minimum required safety precautions.
Table 1: Hazard Profile of 2-Phenoxycyclohexan-1-amine and Analogs
| Hazard Class | GHS Code | Description | Implication for Handling and Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3] | Ingestion must be strictly avoided. All waste containers must be clearly labeled to prevent accidental ingestion. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct skin contact must be prevented through the use of appropriate gloves and lab coats. Contaminated clothing requires immediate removal and proper decontamination or disposal. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Chemical splash goggles or a face shield are mandatory to prevent eye contact. An eyewash station must be readily accessible. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Handling should occur in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust or aerosols. |
Understanding these hazards is the foundational step in a self-validating safety system. Every subsequent action in the disposal process is a control measure designed to mitigate these specific risks.
The Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[6]
Laboratories, particularly academic and research institutions, often operate under specific regulations such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in these settings.[7][8] Key tenets include the mandatory development of a Laboratory Management Plan, regular removal of waste, and clear procedures for waste determination.[7]
Step-by-Step Disposal Protocol
The following protocol is a systematic approach to ensure the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure all necessary PPE is donned correctly. This is your primary line of defense.
-
Eye Protection: Wear chemical splash goggles or a face shield.[3][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary based on your institution's chemical hygiene plan and a specific risk assessment.
Waste Classification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Hazardous Waste Determination: Based on its irritant properties, this compound must be managed as hazardous waste. It does not typically fall under the EPA's specific F, K, P, or U lists unless it is a component of a listed waste stream or exhibits characteristics of ignitability, corrosivity, or reactivity, which is not indicated in its known profile.[8][9] However, it is classified as hazardous due to its toxicity and irritant characteristics.
-
Segregation: This waste should be collected in a container designated for solid organic chemical waste.
-
DO NOT mix with acidic or basic waste streams unless part of a specific neutralization protocol, which is not recommended for general lab disposal.
-
DO NOT mix with oxidizers or other reactive chemicals.
-
DO NOT dispose of this chemical down the drain.[10] This is a direct violation of environmental regulations and introduces a potent chemical into the water system.
-
Containerization
The integrity of the waste container is essential for safe storage and transport.[10]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original product container is often a suitable choice.[5]
-
Ensure Good Condition: The container must be clean, dry, and free from leaks, cracks, or other damage.[5]
-
Headspace: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion of contents due to temperature changes.[10]
-
Secure Closure: Keep the container tightly closed at all times except when adding waste.[5][10] This prevents the release of vapors and protects against spills.
Labeling
Accurate and complete labeling is a regulatory requirement and a critical safety communication tool. The label must contain:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started (the date the first amount of waste was added to the container).
-
The name and contact information of the responsible researcher or laboratory.
Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated to ensure waste is kept safely prior to pickup.
-
Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents of the container in case of a leak.
-
Storage Limits: Under EPA regulations, a laboratory can accumulate hazardous waste in an SAA for up to one year, or until the container is full, at which point it must be moved to a central accumulation area within three days.[10]
Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or designated waste management office to schedule a pickup.[5]
-
Licensed Disposal Company: The waste must be entrusted to a licensed hazardous waste disposal company.[4] These companies are equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration or other approved methods. Your institution's EHS department will manage this relationship.[6]
Spill and Emergency Procedures
In the event of a spill, a prepared response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's emergency number.
-
Control the Spill: For small spills of solid material, prevent the generation of dust.[4]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the material into a designated waste container. Use a dustpan and brush or a HEPA-filtered vacuum. Do not dry sweep in a way that creates airborne dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key decision points and procedural steps for the safe and compliant disposal of this compound waste.
References
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclohexan-1-amine. PubChem Compound Database. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). Cyclohexylamine, 2-phenyl-, hydrochloride, trans-. PubChem Compound Database. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Navigating the Safe Handling of 2-Phenoxycyclohexan-1-amine Hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Phenoxycyclohexan-1-amine hydrochloride. Our approach is rooted in a deep understanding of the chemical's characteristics, ensuring that every recommendation is backed by scientific rationale to foster a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound (CAS No. 24087-50-1) presents specific hazards that dictate the required level of protection. The globally harmonized system (GHS) hazard statements for this compound are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the necessity of a comprehensive PPE strategy to prevent contact with skin, eyes, and the respiratory system. While the toxicological properties of this specific compound have not been fully investigated, similar amine hydrochlorides are known to be corrosive and can cause severe burns[2][3]. Therefore, a cautious and thorough approach to PPE is warranted.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not about a single piece of equipment but a systematic, multi-layered defense. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood is essential to capture and exhaust vapors and dust, preventing inhalation.[4][5]
-
Eyewash Stations and Safety Showers: Immediate access to an eyewash station and a safety shower is critical in case of accidental exposure.[4]
Personal Protective Equipment: Your Last Line of Defense
When engineering and administrative controls are not sufficient to eliminate exposure, PPE is required. The following is a detailed guide to the appropriate PPE for handling this compound.
Given the H319 classification (causes serious eye irritation), robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses are insufficient as they do not provide a seal.[4][5][6]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[2][6]
-
Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap vapors against the eye and hinder flushing in an emergency.[7]
To prevent skin irritation (H315), appropriate chemical-resistant gloves are mandatory.
-
Glove Selection: Nitrile or neoprene gloves are generally recommended for handling amine compounds. It is crucial to consult the glove manufacturer's compatibility chart to ensure the specific glove material offers adequate protection against this compound.
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, consider wearing two pairs of gloves.
-
Proper Technique: Always inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outer surface with your bare hands.
Protective clothing is essential to prevent accidental skin contact.
-
Laboratory Coat: A standard laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][9]
-
Footwear: Closed-toe shoes made of a non-porous material are required.[7] Never wear sandals or open-toed shoes in a laboratory setting.
To mitigate the risk of respiratory irritation (H335), respiratory protection may be necessary.
-
Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment of your specific procedure. If there is a potential for generating dust or aerosols, a respirator is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8] Fit testing is essential to ensure a proper seal.
PPE Selection Summary
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene) | Laboratory Coat, Closed-Toe Shoes | As determined by risk assessment |
| High-Risk Operations | Chemical Safety Goggles and Face Shield | Double Gloving with Chemical-Resistant Gloves | Chemical-Resistant Apron or Coveralls over Lab Coat | NIOSH-approved Respirator |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, should be considered contaminated waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.[10] Never dispose of chemical waste down the drain.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to your facility's procedures.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]
By adhering to these guidelines, you can create a safer working environment and ensure the integrity of your research when handling this compound.
References
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
- CHEMTRON SUPPLY CORPORATION. (2015, June 11).
- Sigma-Aldrich. (2023, March 18).
- Cole-Parmer. Material Safety Data Sheet: Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride, 98+%.
- MedChemExpress. (2025, April 27). 2-Phenylpropan-1-amine hydrochloride-SDS.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Biosynth. This compound | 24087-50-1 | ZAA08750.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, April 28).
- Fisher Scientific. (2009, September 22).
- Sdfine. bis(2-chloroethyl)amine hydrochloride.
- Anhydrous Ammonia PPE. (2020, November 18). YouTube.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Canada Safety Training Centre. PPE for Hazardous Chemicals.
- New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Cyclohexylamine.
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- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
